molecular formula C16H14O6 B10817460 Hesperetin-13C-d3

Hesperetin-13C-d3

カタログ番号: B10817460
分子量: 306.29 g/mol
InChIキー: AIONOLUJZLIMTK-KQORAOOSSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Hesperetin-13C-d3 is a high-purity, stable isotope-labeled analog of the citrus flavonoid hesperetin, specifically designed for use as an internal standard in advanced analytical and metabolic research. This compound is certified for Research Use Only and is not intended for diagnostic or therapeutic applications. The primary research value of this compound lies in its critical role in Liquid Chromatography-Mass Spectrometry (LC-MS) quantification. It enables precise and accurate measurement of unlabeled hesperetin and its metabolites in complex biological matrices such as plasma, serum, and tissue homogenates, thereby supporting robust pharmacokinetic, bioavailability, and metabolism studies. Hesperetin, the parent compound, is a flavanone with a broad spectrum of investigated pharmacological activities. Research indicates it may exert effects through multiple mechanisms, including acting as an antagonist of the microsomal triglyceride transfer protein (MTP) and an inhibitor of sterol O-acyltransferase 1 (ACAT1), which contributes to its studied hypolipidemic potential. Furthermore, its bioactivity is associated with anti-oxidant, anti-inflammatory, and anti-proliferative properties, with studies highlighting its ability to induce apoptosis and cell cycle arrest in various cancer cell lines. Additional research areas for hesperetin include neuroprotection, with mechanisms involving antioxidant stress and anti-apoptosis in models of cerebral ischemia, and antimicrobial activity against both Gram-positive and Gram-negative bacteria. this compound allows for the detailed investigation of these and other mechanisms in complex biological systems.

Structure

3D Structure

Interactive Chemical Structure Model





特性

分子式

C16H14O6

分子量

306.29 g/mol

IUPAC名

5,7-dihydroxy-2-[3-hydroxy-4-(trideuterio(113C)methoxy)phenyl]-2,3-dihydrochromen-4-one

InChI

InChI=1S/C16H14O6/c1-21-13-3-2-8(4-10(13)18)14-7-12(20)16-11(19)5-9(17)6-15(16)22-14/h2-6,14,17-19H,7H2,1H3/i1+1D3

InChIキー

AIONOLUJZLIMTK-KQORAOOSSA-N

異性体SMILES

[2H][13C]([2H])([2H])OC1=C(C=C(C=C1)C2CC(=O)C3=C(C=C(C=C3O2)O)O)O

正規SMILES

COC1=C(C=C(C=C1)C2CC(=O)C3=C(C=C(C=C3O2)O)O)O

製品の起源

United States

Foundational & Exploratory

Hesperetin-13C-d3: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties, experimental applications, and relevant biological pathways associated with Hesperetin-13C-d3. This isotopically labeled flavonoid is a critical tool for researchers in pharmacology, metabolism, and analytical chemistry, primarily serving as an internal standard for the precise quantification of its unlabeled counterpart, hesperetin.

Core Chemical Properties

This compound is a synthetic, stable isotope-labeled version of hesperetin, a flavanone predominantly found in citrus fruits. The incorporation of one carbon-13 atom and three deuterium atoms results in a mass shift that allows for its differentiation from the natural analyte in mass spectrometry-based assays, without altering its chemical behavior.

Summary of Chemical and Physical Data

The following tables summarize the key quantitative data for this compound.

Table 1: Chemical Identifiers and Molecular Properties

PropertyValueReference
Formal Name 2,3-dihydro-5,7-dihydroxy-2-(3-hydroxy-(4-methoxy-¹³C-d₃)phenyl)-4H-1-benzopyran-4-one[1]
CAS Number 2750534-85-9[1][2]
Molecular Formula C₁₅[¹³C]H₁₁D₃O₆[1]
Molecular Weight 306.3 g/mol [1]
Canonical SMILES OC1=C(O--INVALID-LINK--([2H])[2H])C=CC(C2CC(C3=C(O)C=C(O)C=C3O2)=O)=C1
InChI Key AIONOLUJZLIMTK-KQORAOOSSA-N
Isotopic Purity ≥99% deuterated forms (d₁-d₃)

Table 2: Physical and Solubility Data

PropertyValueReference
Physical State Solid
Solubility Soluble in Acetonitrile:Methanol (1:1), DMF, DMSO
Storage Store at -20°C[Vendor Recommendations]

Experimental Protocols and Applications

The primary application of this compound is as an internal standard for the quantification of hesperetin in complex biological matrices, such as plasma and urine, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its use is crucial for correcting for matrix effects and variations in sample preparation and instrument response, thereby ensuring the accuracy and precision of pharmacokinetic and metabolic studies.

Representative Experimental Protocol: Quantification of Hesperetin in Plasma

The following is a representative protocol for the quantification of hesperetin in rat plasma, adapted from validated methods for similar analytes and the known properties of this compound.

1. Sample Preparation (Solid-Phase Extraction)

  • To 100 µL of rat plasma, add 10 µL of this compound internal standard solution (concentration will depend on the expected analyte concentration range).

  • Vortex mix the sample.

  • Load the sample onto a pre-conditioned solid-phase extraction (SPE) column (e.g., HyperSep Retain PEP).

  • Wash the column with 1 mL of 5% methanol in water to remove interferences.

  • Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: A reversed-phase C18 or Phenyl column (e.g., Hypersil GOLD Phenyl).

    • Mobile Phase: A gradient elution using 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI), negative mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Hesperetin: m/z 301.3 → 164.1

      • This compound (Internal Standard): m/z 305.3 → 165.1 (inferred based on fragmentation of the aglycone after loss of the labeled methoxy group).

3. Quantification

  • Construct a calibration curve by plotting the peak area ratio of hesperetin to this compound against the concentration of hesperetin standards.

  • Determine the concentration of hesperetin in the plasma samples by interpolating their peak area ratios from the calibration curve.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for a pharmacokinetic study where this compound is used as an internal standard.

G cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation plasma Plasma Sample Collection spike Spike with this compound (IS) plasma->spike spe Solid-Phase Extraction (SPE) spike->spe lcms LC-MS/MS Analysis (MRM Mode) spe->lcms quant Quantification using Peak Area Ratio (Analyte/IS) lcms->quant pk Pharmacokinetic Modeling (Cmax, Tmax, AUC) quant->pk

Caption: Workflow for a pharmacokinetic study of hesperetin using this compound.

Biological Context and Signaling Pathways

Hesperetin exhibits a range of biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects. The accurate quantification of hesperetin in biological systems is essential for understanding its mechanism of action and dose-dependent effects on cellular signaling pathways.

One of the key pathways modulated by hesperetin is the Toll-like receptor 4 (TLR4)/Nuclear factor-kappa B (NF-κB) signaling cascade, which is a central regulator of inflammation. Hesperetin has been shown to attenuate inflammation by inhibiting this pathway.

Hesperetin's Role in the TLR4/NF-κB Signaling Pathway

The diagram below illustrates the inflammatory signaling pathway and the inhibitory role of hesperetin. The use of this compound in preclinical and clinical studies allows for the precise determination of the concentrations required to achieve this inhibition.

cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB nucleus Nucleus NFkB->nucleus Translocates to cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Hesperetin Hesperetin (Quantified using This compound) Hesperetin->IKK Inhibits NFkB_n NF-κB NFkB_n->cytokines Induces Transcription of

Caption: Hesperetin inhibits the TLR4/NF-κB inflammatory pathway.

Conclusion

This compound is an indispensable tool for researchers investigating the pharmacokinetics, metabolism, and biological activities of hesperetin. Its use as an internal standard in LC-MS/MS assays provides the accuracy and precision required for robust analytical data. This technical guide serves as a foundational resource for the effective application of this compound in a research setting.

References

Hesperetin-13C-d3: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Hesperetin-13C-d3, a labeled internal standard crucial for the accurate quantification of hesperetin in various biological matrices. This document outlines typical analytical specifications, detailed experimental protocols for its use, and visual representations of hesperetin's key signaling pathways.

Certificate of Analysis: Typical Data

The data presented below are representative of a typical Certificate of Analysis for this compound. Specifications may vary slightly between different commercial suppliers.

Physicochemical Properties
ParameterSpecification
Chemical Name 2,3-dihydro-5,7-dihydroxy-2-(3-hydroxy-4-(methoxy-13C-d3)phenyl)-4H-1-benzopyran-4-one
CAS Number 2750534-85-9
Molecular Formula C₁₅[¹³C]H₁₁D₃O₆
Molecular Weight 306.3 g/mol
Appearance A solid
Solubility Soluble in DMSO, DMF, and a 1:1 solution of Acetonitrile:Methanol
Quality Control Data
TestMethodSpecification
Purity by HPLC HPLC-UV≥98%
Isotopic Purity Mass Spectrometry≥99% deuterated forms (d₁-d₃)[1]
Identity ¹H-NMR, ¹³C-NMR, MSConforms to structure

Experimental Protocols

This compound is primarily utilized as an internal standard in quantitative analyses using mass spectrometry-based methods.[2][3][4][5]

Quantification of Hesperetin in Biological Samples via LC-MS/MS

This protocol provides a general framework for the analysis of hesperetin in plasma or urine. Optimization may be required for specific matrices and instrumentation.

2.1.1. Sample Preparation

  • Enzymatic Hydrolysis: To measure total hesperetin (aglycone and conjugates), incubate the biological matrix (e.g., plasma, urine) with β-glucuronidase/sulfatase.

  • Solid-Phase Extraction (SPE):

    • Condition a mixed-mode SPE cartridge with anion-exchange and reversed-phase functionalities.

    • Load the hydrolyzed sample onto the cartridge.

    • Wash the cartridge to remove interfering substances.

    • Elute hesperetin and the internal standard (this compound).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase.

2.1.2. UPLC-MS/MS Conditions

  • UPLC Column: A reversed-phase column, such as a UPLC HSS T3, is suitable for the separation of racemic hesperetin.

  • Mobile Phase: A gradient elution using water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B) is commonly employed.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in either positive or negative mode.

    • Monitoring: Multiple Reaction Monitoring (MRM) is used for sensitive and specific detection. The precursor and product ions for both hesperetin and this compound should be optimized on the specific instrument.

High-Performance Liquid Chromatography (HPLC-UV)

While LC-MS/MS is the preferred method for quantification due to its sensitivity and specificity, HPLC-UV can be used for the analysis of higher concentration samples.

  • Column: A C18 column is typically used.

  • Mobile Phase: A gradient or isocratic elution with acetonitrile and acidified water is common.

  • Detection: UV detection at a wavelength appropriate for hesperetin (e.g., 288 nm).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is used to confirm the structure and isotopic labeling of this compound.

  • Solvent: Deuterated solvent such as DMSO-d₆ or CDCl₃.

  • Spectra: Both ¹H-NMR and ¹³C-NMR spectra are acquired to confirm the chemical structure. The absence of the methoxy signal in the ¹H-NMR and the presence of the corresponding signal in the ¹³C-NMR at the labeled position, along with the deuterium splitting patterns, confirm the isotopic labeling.

Signaling Pathways and Experimental Workflows

Hesperetin has been shown to modulate several key signaling pathways, contributing to its diverse biological activities.

Hesperetin Signaling Pathways

Hesperetin has been identified to interact with multiple cellular signaling cascades. Below are diagrams illustrating its influence on the TGF-β, SIRT1-AMPK, and Sirt1/Nrf2 pathways.

TGF_beta_pathway TGF_beta TGF-β Receptor TGF-β Receptor TGF_beta->Receptor Hesperetin Hesperetin Hesperetin->Receptor Smad3 Smad3 Receptor->Smad3 pSmad3 p-Smad3 Smad3->pSmad3 Nucleus Nucleus pSmad3->Nucleus Gene_Expression Gene Expression (e.g., Migration, Invasion) Nucleus->Gene_Expression

Caption: Hesperetin inhibits the TGF-β signaling pathway.

SIRT1_AMPK_pathway Hesperetin Hesperetin SIRT1 SIRT1 Hesperetin->SIRT1 AMPK AMPK SIRT1->AMPK pAMPK p-AMPK AMPK->pAMPK Cellular_Processes Cellular Processes pAMPK->Cellular_Processes

Caption: Hesperetin activates the SIRT1-AMPK signaling pathway.

Sirt1_Nrf2_pathway Hesperetin Hesperetin Sirt1 Sirt1 Hesperetin->Sirt1 Nrf2 Nrf2 Sirt1->Nrf2 ARE Antioxidant Response Element (ARE) Nrf2->ARE Antioxidant_Genes Antioxidant Gene Expression (e.g., HO-1, NQO-1) ARE->Antioxidant_Genes

Caption: Hesperetin modulates the Sirt1/Nrf2 signaling pathway.

General Experimental Workflow for Quantification

The following diagram illustrates a typical workflow for the quantification of hesperetin in a biological sample using this compound as an internal standard.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Biological_Sample Biological Sample (e.g., Plasma, Urine) Spike_IS Spike with This compound Biological_Sample->Spike_IS Extraction Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) Spike_IS->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC_MS_MS LC-MS/MS Analysis Evaporation->LC_MS_MS Quantification Quantification (Ratio of Analyte to Internal Standard) LC_MS_MS->Quantification

Caption: General workflow for hesperetin quantification.

References

A Technical Guide to Hesperetin-13C-d3: Sourcing and Application in Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Hesperetin-13C-d3, a key isotopically labeled internal standard for the accurate quantification of hesperetin in complex biological matrices. This document outlines commercially available sources for this compound, details its application in experimental protocols, and illustrates the key signaling pathways influenced by its unlabeled counterpart, hesperetin.

This compound: Supplier Information

This compound is intended for use as an internal standard for the quantification of hesperetin by Gas Chromatography (GC) or Liquid Chromatography-Mass Spectrometry (LC-MS)[1][2][3]. Several specialized chemical suppliers offer this stable isotope-labeled compound. While pricing is often available only upon request, the following table summarizes key information from various suppliers to aid in procurement.

SupplierCatalog NumberCAS NumberPurityNotes
Cayman Chemical288062750534-85-9≥99% deuterated forms (d1-d3)Provided as a solid. Soluble in Acetonitrile:Methanol (1:1), DMF, and DMSO.[1]
LGC StandardsTRC-H289007-25MGNot specifiedNot specified
ClearsynthNot specified2750534-85-9Not specifiedAccompanied by a Certificate of Analysis.[4]
Simson Pharma LimitedNot specified2750534-85-9Not specifiedAccompanied by a Certificate of Analysis. Available via custom synthesis.
ClinivexNot specifiedNot specifiedNot specifiedLabeled Hesperetin (H289500, CAS: 520-33-2). For research and development purposes only.
Labclinics28806-500Not specifiedNot specifiedDistributes Cayman Chemical product.

Experimental Protocols: Quantification of Hesperetin using LC-MS/MS with this compound as an Internal Standard

The following protocol is a representative method for the simultaneous quantification of hesperidin and hesperetin in plasma, adapted from validated LC-MS/MS methods. This compound serves as an ideal internal standard for hesperetin due to its similar chemical properties and distinct mass.

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • Objective: To extract hesperetin and the internal standard from plasma while removing interfering substances.

  • Materials: HyperSep Retain PEP column, 0.1% formic acid in water, acetonitrile.

  • Procedure:

    • Condition the SPE column with acetonitrile followed by 0.1% formic acid in water.

    • Load the plasma sample, to which a known concentration of this compound has been added, onto the column.

    • Wash the column with 0.1% formic acid in water to remove polar impurities.

    • Elute the analytes with acetonitrile.

    • Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Objective: To chromatographically separate and quantify hesperetin using its stable isotope-labeled internal standard.

  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer.

  • Chromatographic Conditions:

    • Column: A reversed-phase column, such as a Hypersil GOLD Phenyl column, is suitable for separation.

    • Mobile Phase: A gradient elution using 0.1% formic acid in water and acetonitrile is commonly employed.

    • Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.6 mL/min.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray ionization (ESI) is used. For hesperetin and its internal standard, negative ionization mode is often preferred.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

    • MRM Transitions:

      • Hesperetin: m/z 301.3 → 164.1

      • This compound (as rac-hesperetin-d3): m/z 304.3 → 164.1

3. Data Analysis

  • The concentration of hesperetin in the sample is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a standard curve prepared with known concentrations of hesperetin and a fixed concentration of this compound.

Key Signaling Pathways Modulated by Hesperetin

Hesperetin, the unlabeled analogue of the internal standard, is known to modulate several key signaling pathways involved in cellular processes. Understanding these pathways is crucial for researchers investigating the therapeutic potential of hesperetin.

TGF_beta_Pathway TGF_beta TGF-β Receptor TGF-β Receptor TGF_beta->Receptor Binds Smad3 Smad3 Receptor->Smad3 Phosphorylates Hesperetin Hesperetin Hesperetin->Receptor Inhibits Interaction Hesperetin->Smad3 Inhibits Phosphorylation pSmad3 p-Smad3 Gene_Expression Target Gene Expression pSmad3->Gene_Expression Regulates

Caption: Hesperetin inhibits the TGF-β signaling pathway.

Hesperetin has been shown to interfere with the transforming growth factor-β (TGF-β) signaling pathway by inhibiting the interaction between the ligand and its receptor. This action subsequently leads to a reduction in the phosphorylation of Smad3, a key downstream effector, thereby modulating target gene expression.

AMPK_SIRT1_Pathway Hesperetin Hesperetin SIRT1 SIRT1 Hesperetin->SIRT1 Activates AMPK AMPK SIRT1->AMPK Activates pAMPK p-AMPK Cellular_Processes Cellular Processes (e.g., Inflammation Reduction) pAMPK->Cellular_Processes Regulates

Caption: Hesperetin activates the SIRT1-AMPK signaling pathway.

In various cell types, including hepatocytes and chondrocytes, hesperetin acts as a potent bioactivator of the SIRT1-AMPK signaling pathway. By activating SIRT1, hesperetin promotes the phosphorylation and activation of AMPK, which in turn regulates downstream cellular processes, contributing to its anti-inflammatory and metabolic regulatory effects.

Sirt1_Nrf2_Pathway Hesperetin Hesperetin Sirt1 Sirt1 Hesperetin->Sirt1 Activates Nrf2 Nrf2 Sirt1->Nrf2 Activates ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to Nucleus and Binds Antioxidant_Genes Antioxidant Gene Expression (e.g., HO-1, NQO-1) ARE->Antioxidant_Genes Induces

Caption: Hesperetin modulates the Sirt1/Nrf2 signaling pathway.

Hesperetin has been demonstrated to counteract myocardial ischemia by modulating the Sirt1/Nrf2 signaling pathway. Its activation of Sirt1 leads to the activation of Nrf2, a transcription factor that binds to the antioxidant response element (ARE) in the promoter region of antioxidant genes. This results in the increased expression of protective enzymes like HO-1 and NQO-1, thereby suppressing oxidative stress, inflammation, and apoptosis.

References

Hesperetin-13C-d3: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this in-depth guide provides comprehensive technical information on Hesperetin-13C-d3, a key analytical standard in the study of the bioactive flavonoid, hesperetin. This document details its chemical properties, provides guidance on its use in experimental settings, and explores the significant signaling pathways it helps to elucidate.

Core Chemical Data

This compound is the isotopically labeled form of hesperetin, a flavanone predominantly found in citrus fruits. The incorporation of one carbon-13 atom and three deuterium atoms provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification of hesperetin in complex biological matrices.[1][2][3]

PropertyValueReference
CAS Number 2750534-85-9[1]
Molecular Formula C₁₅[¹³C]H₁₁D₃O₆[1]
Molecular Weight 306.3
Formal Name 2,3-dihydro-5,7-dihydroxy-2-(3-hydroxy-(4-methoxy-¹³C-d₃)phenyl)-4H-1-benzopyran-4-one
Synonyms Hesperetin-¹³C,d₃
Purity ≥98%
Isotopic Enrichment ≥99% deuterated forms (d₁-d₃)
Appearance A solid
Solubility Soluble in Acetonitrile:Methanol (1:1), DMF, and DMSO
SMILES OC1=C(O--INVALID-LINK--([2H])[2H])C=CC(C2CC(C3=C(O)C=C(O)C=C3O2)=O)=C1
InChI InChI=1S/C16H14O6/c1-21-13-3-2-8(4-10(13)18)14-7-12(20)16-11(19)5-9(17)6-15(16)22-14/h2-6,14,17-19H,7H2,1H3/i1+1D3

Chemical Structure

The chemical structure of this compound is identical to that of hesperetin, with the exception of the isotopic labeling in the methoxy group attached to the B-ring.

this compound Structure

Caption: Chemical structure of this compound, indicating the positions of the carbon-13 and deuterium labels.

Experimental Protocols: Quantification of Hesperetin using LC-MS/MS

This compound is primarily utilized as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the accurate quantification of hesperetin in biological samples such as plasma and urine. The following provides a generalized experimental protocol based on published methodologies.

Objective: To quantify the concentration of hesperetin in a biological matrix using this compound as an internal standard.

Materials:

  • Hesperetin analytical standard

  • This compound (internal standard)

  • Biological matrix (e.g., plasma, urine)

  • Acetonitrile, methanol, formic acid (LC-MS grade)

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • LC-MS/MS system with an electrospray ionization (ESI) source

Procedure:

  • Sample Preparation:

    • Thaw biological samples on ice.

    • To 100 µL of the sample, add a known concentration of this compound solution.

    • Perform protein precipitation by adding acetonitrile.

    • Vortex and centrifuge to pellet the precipitated proteins.

    • The resulting supernatant can be directly injected or further purified using SPE.

  • Solid-Phase Extraction (Optional but recommended for cleaner samples):

    • Condition the SPE cartridge with methanol followed by water.

    • Load the supernatant from the previous step onto the cartridge.

    • Wash the cartridge to remove interferences.

    • Elute hesperetin and this compound with an appropriate solvent (e.g., methanol).

    • Evaporate the eluate to dryness and reconstitute in the mobile phase.

  • LC-MS/MS Analysis:

    • Liquid Chromatography:

      • Column: A C18 reversed-phase column is commonly used.

      • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is typical.

      • Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.

    • Mass Spectrometry:

      • Ionization Mode: Electrospray ionization (ESI), often in negative ion mode for flavanones.

      • Detection Mode: Multiple Reaction Monitoring (MRM).

      • MRM Transitions:

        • Hesperetin: Monitor the transition of the precursor ion to a specific product ion.

        • This compound: Monitor the transition of the isotopically labeled precursor ion to its corresponding product ion. The mass shift will be +4 Da compared to unlabeled hesperetin.

  • Data Analysis:

    • Construct a calibration curve using known concentrations of the hesperetin analytical standard spiked into the same biological matrix.

    • Calculate the peak area ratio of hesperetin to this compound for each standard and sample.

    • Determine the concentration of hesperetin in the samples by interpolating their peak area ratios from the calibration curve.

G cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis LC-MS/MS Analysis cluster_data Data Processing BiologicalSample Biological Sample (e.g., Plasma, Urine) Spike Spike with This compound BiologicalSample->Spike ProteinPrecipitation Protein Precipitation (e.g., Acetonitrile) Spike->ProteinPrecipitation Centrifugation Centrifugation ProteinPrecipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant SPE_Load Load Supernatant onto SPE Cartridge Supernatant->SPE_Load SPE_Wash Wash Cartridge SPE_Load->SPE_Wash SPE_Elute Elute Analytes SPE_Wash->SPE_Elute Reconstitute Evaporate & Reconstitute SPE_Elute->Reconstitute LC_Separation LC Separation (C18 Column) Reconstitute->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection PeakIntegration Peak Integration & Ratio Calculation MS_Detection->PeakIntegration CalibrationCurve Calibration Curve Generation PeakIntegration->CalibrationCurve Quantification Quantification of Hesperetin CalibrationCurve->Quantification

Caption: Experimental workflow for the quantification of hesperetin using this compound.

Signaling Pathways Modulated by Hesperetin

The use of this compound as an internal standard is critical for accurately determining the concentration of hesperetin in cell culture or in vivo studies aimed at understanding its mechanism of action. Hesperetin has been shown to modulate several key signaling pathways implicated in various diseases, including cancer, inflammation, and neurodegenerative disorders.

PI3K/Akt Signaling Pathway:

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Hesperetin has been demonstrated to inhibit the phosphorylation of Akt, thereby downregulating this pathway. This inhibitory effect contributes to its anti-proliferative and pro-apoptotic effects in cancer cells.

MAPK Signaling Pathway:

The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, JNK, and p38, is involved in cellular responses to a variety of stimuli and plays a significant role in inflammation and cancer. Hesperetin has been shown to suppress the phosphorylation of ERK and p38 MAPK, leading to its anti-inflammatory and anti-angiogenic effects.

NF-κB Signaling Pathway:

Nuclear Factor-kappa B (NF-κB) is a key transcription factor that regulates the expression of genes involved in inflammation, immunity, and cell survival. Hesperetin can inhibit the activation of the NF-κB pathway, leading to a reduction in the production of pro-inflammatory cytokines.

G cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway Hesperetin Hesperetin PI3K PI3K Hesperetin->PI3K inhibits ERK ERK Hesperetin->ERK inhibits p38 p38 Hesperetin->p38 inhibits NFkB NF-κB Hesperetin->NFkB inhibits Akt Akt PI3K->Akt CellGrowth Cell Growth & Proliferation Akt->CellGrowth Inflammation_MAPK Inflammation ERK->Inflammation_MAPK p38->Inflammation_MAPK Inflammation_NFkB Inflammation & Cytokine Production NFkB->Inflammation_NFkB

Caption: Hesperetin's inhibitory effects on key signaling pathways.

References

Hesperetin-13C-d3: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Hesperetin-13C-d3, an isotopically labeled form of the naturally occurring flavonoid, hesperetin. This document consolidates critical safety information, physicochemical properties, and key biological activities, with a focus on its mechanisms of action and relevant experimental protocols. This compound is primarily utilized as an internal standard for the accurate quantification of hesperetin in various biological matrices using mass spectrometry-based techniques.[1][2][3][4]

Safety and Handling

1.1. Hazard Identification

Hesperetin is not classified as a hazardous substance or mixture according to the Globally Harmonized System (GHS). To the best of current knowledge, the chemical, physical, and toxicological properties have not been thoroughly investigated.

1.2. First Aid Measures

  • Inhalation: Move the person to fresh air.

  • Skin Contact: Wash off with soap and plenty of water.

  • Eye Contact: Flush eyes with water as a precaution.

  • Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person.

1.3. Handling and Storage

Proper handling and storage are crucial for maintaining the integrity of this compound.

  • Handling: Wear appropriate personal protective equipment, including gloves and safety glasses. Avoid dust formation and inhalation.

  • Storage: Store in a tightly closed container in a dry and well-ventilated place. Recommended long-term storage is at -20°C. The compound is stable for at least four years under these conditions.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound and its unlabeled counterpart, hesperetin.

PropertyThis compoundHesperetinSource(s)
CAS Number 2750534-85-9520-33-2
Molecular Formula C₁₅¹³CH₁₁D₃O₆C₁₆H₁₄O₆
Molecular Weight 306.29 g/mol 302.28 g/mol
Purity ≥99% deuterated forms (d₁-d₃)N/A
Appearance SolidSolid
Melting Point N/A227.5 °C
Solubility N/ASoluble in phosphate buffer (pH 6.8) at 0.005 ± 0.001 mg/mL

Biological Activity and Mechanisms of Action

Hesperetin, the parent compound of this compound, exhibits a wide range of biological activities, including antioxidant, anti-inflammatory, neuroprotective, and anticancer effects. Its mechanisms of action are multifaceted and involve the modulation of several key signaling pathways.

3.1. Anti-Inflammatory Effects

Hesperetin has been shown to exert potent anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators. It can suppress the expression of inducible nitric oxide synthase (iNOS), interleukin-6 (IL-6), and interleukin-1β (IL-1β) in microglial cells. This is achieved, in part, through the modulation of the TLR4/NF-κB and MAPK signaling pathways.

3.2. Antioxidant Properties

The antioxidant activity of hesperetin is attributed to its ability to scavenge reactive oxygen species (ROS) and enhance the expression of antioxidant enzymes. This is mediated through the activation of the Keap1-Nrf2 signaling pathway, a major regulator of oxidative stress.

3.3. Signaling Pathway Modulation

Hesperetin influences several critical cellular signaling pathways:

  • SIRT1-AMPK Pathway: Hesperetin is a potent activator of the SIRT1-AMPK signaling pathway, which plays a crucial role in cellular metabolism and longevity.

  • TGF-β Signaling Pathway: It has been identified as an inhibitor of the transforming growth factor-β (TGF-β) signaling pathway by interfering with ligand-receptor interactions and inhibiting the phosphorylation of Smad3.

  • Nrf2 Signaling Pathway: Hesperetin can modulate the Sirt1/Nrf2 signaling pathway to counteract myocardial ischemia by suppressing oxidative stress, inflammation, and apoptosis.

Experimental Protocols & Methodologies

This section details experimental workflows and protocols where this compound would be used as an internal standard or where the biological effects of hesperetin have been investigated.

4.1. Quantification of Hesperetin by LC-MS

This compound is an ideal internal standard for the quantification of hesperetin in biological samples by liquid chromatography-mass spectrometry (LC-MS).

cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS Analysis BiologicalSample Biological Sample (e.g., Plasma, Tissue) Spike Spike with This compound BiologicalSample->Spike Extraction Protein Precipitation & Solid Phase Extraction Spike->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC Liquid Chromatography (Separation) Evaporation->LC MS Mass Spectrometry (Detection & Quantification) LC->MS DataAnalysis Data Analysis (Ratio of Hesperetin to this compound) MS->DataAnalysis Data Acquisition cluster_cell_culture Cell Culture & Treatment cluster_analysis Analysis Chondrocytes Isolate & Culture Rat Chondrocytes TNF_alpha Stimulate with TNF-α Chondrocytes->TNF_alpha Hesperetin Treat with Hesperetin TNF_alpha->Hesperetin CCK8 Cell Viability (CCK-8 Assay) Hesperetin->CCK8 RNA_Seq RNA Sequencing (Identify DEGs) Hesperetin->RNA_Seq WesternBlot Western Blot (AMPK Pathway Proteins) Hesperetin->WesternBlot Pathway_ID AMPK Signaling Pathway RNA_Seq->Pathway_ID Identifies WesternBlot->Pathway_ID Confirms Hesperetin Hesperetin SIRT1 SIRT1 Hesperetin->SIRT1 Activates AMPK AMPK SIRT1->AMPK Activates Phospho_AMPK p-AMPK (Active) AMPK->Phospho_AMPK Phosphorylation Cellular_Processes Regulation of Cellular Processes Phospho_AMPK->Cellular_Processes Regulates Hesperetin Hesperetin Receptor TGF-β Receptor Hesperetin->Receptor Inhibits Binding Smad3 Smad3 Hesperetin->Smad3 Inhibits Phosphorylation TGF_beta TGF-β TGF_beta->Receptor Binds Receptor->Smad3 Phosphorylates p_Smad3 p-Smad3 (Active) Smad3->p_Smad3 Gene_Transcription Gene Transcription (Migration & Invasion) p_Smad3->Gene_Transcription Oxidative_Stress Oxidative Stress Keap1_Nrf2 Keap1-Nrf2 Complex Oxidative_Stress->Keap1_Nrf2 Induces Dissociation Hesperetin Hesperetin Hesperetin->Keap1_Nrf2 Promotes Dissociation Nrf2 Nrf2 (Active) Keap1_Nrf2->Nrf2 ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to Nucleus & Binds to Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO-1) ARE->Antioxidant_Enzymes Induces Transcription of

References

Hesperetin-13C-d3: A Technical Guide for Researchers in Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Application of Hesperetin-13C-d3 in Preclinical and Clinical Research.

This compound is a stable isotope-labeled form of hesperetin, a flavanone predominantly found in citrus fruits. Its structural similarity to the endogenous compound, coupled with its distinct mass, makes it an invaluable tool in analytical chemistry, particularly in the field of pharmacokinetics and metabolism. This technical guide provides a comprehensive overview of the primary applications of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.

Core Application: Internal Standard in Bioanalysis

The principal application of this compound in research is as an internal standard (IS) for the accurate quantification of hesperetin in complex biological matrices such as plasma, urine, and tissue homogenates.[1][2] The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry-based bioanalysis. This is because this compound co-elutes with the unlabeled hesperetin during chromatographic separation and exhibits identical ionization efficiency and fragmentation patterns in the mass spectrometer. This co-behavior allows for the correction of variability that can be introduced during sample preparation, injection, and ionization, leading to highly accurate and precise quantification.

Method Validation Parameters for Hesperetin Quantification using this compound

The robustness and reliability of an analytical method are established through a rigorous validation process. The following tables summarize key validation parameters from published studies that have utilized a stable isotope-labeled internal standard, such as this compound, for the quantification of hesperetin in biological samples.

ParameterMatrixLinearity Range (ng/mL)Correlation Coefficient (r²)Reference
LinearityRat Plasma0.2 - 100> 0.999[3]
LinearityHuman Plasma10 - 300> 0.999[4]
LinearityHuman Urine50 - 1200> 0.999[5]
ParameterMatrixConcentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)Reference
Precision & AccuracyRat Plasma0.59.547.7698.38
54.874.53103.82
502.062.1196.18
Precision & AccuracyHuman Plasma204.15.191.3
1002.53.294.5
2501.31.798.7
Precision & AccuracyHuman Urine1004.98.294.8
5003.25.697.2
10002.14.3101.5

Pharmacokinetic Studies of Hesperetin

The accurate quantification of hesperetin, facilitated by the use of this compound, is crucial for determining its pharmacokinetic profile. Understanding the absorption, distribution, metabolism, and excretion (ADME) of hesperetin is fundamental to evaluating its potential as a therapeutic agent.

Pharmacokinetic Parameters of Hesperetin

The following table summarizes key pharmacokinetic parameters of hesperetin observed in preclinical and clinical studies.

SpeciesDoseCmax (ng/mL)Tmax (h)AUC (ng·h/mL)t½ (h)Reference
Human135 mg (oral)825.78 ± 410.634.0 ± 0.84846.20 ± 1675.993.05 ± 0.91
Rat20 mg/kg (IV)---3.3 ± 0.4
Rat (Normal)27 mg/kg (oral)1332.1 ± 312.40.5 ± 0.23456.7 ± 567.82.8 ± 0.6
Rat (Hyperuricemia)27 mg/kg (oral)689.8 ± 154.31.2 ± 0.44123.4 ± 678.93.1 ± 0.7

Experimental Protocols

Detailed Methodology for Hesperetin Quantification in Human Plasma by UPLC-MS/MS

This protocol is a representative example of how this compound is used in a typical bioanalytical workflow.

1. Sample Preparation (Solid-Phase Extraction)

  • To 200 µL of human plasma, add 20 µL of this compound internal standard solution (e.g., 1 µg/mL in methanol).

  • Add 200 µL of 0.1 M acetate buffer (pH 5.0).

  • Vortex mix for 30 seconds.

  • Add 20 µL of β-glucuronidase/sulfatase from Helix pomatia and incubate at 37°C for 16 hours to hydrolyze conjugated metabolites.

  • Condition a solid-phase extraction (SPE) cartridge (e.g., C18) with 1 mL of methanol followed by 1 mL of water.

  • Load the entire sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of water.

  • Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. UPLC-MS/MS Analysis

  • UPLC System: Waters ACQUITY UPLC or equivalent.

  • Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm or equivalent.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • 0-0.5 min: 95% A

    • 0.5-2.5 min: Linear gradient to 5% A

    • 2.5-3.0 min: Hold at 5% A

    • 3.0-3.1 min: Linear gradient back to 95% A

    • 3.1-4.0 min: Re-equilibration at 95% A

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S).

  • Ionization Mode: Electrospray Ionization (ESI), Negative Mode.

  • MRM Transitions:

    • Hesperetin: Precursor ion (m/z) 301.1 -> Product ion (m/z) 151.0

    • This compound: Precursor ion (m/z) 305.1 -> Product ion (m/z) 153.0

  • Data Analysis: Quantify hesperetin concentrations by calculating the peak area ratio of the analyte to the internal standard and comparing it to a standard curve prepared in the same biological matrix.

G cluster_workflow Experimental Workflow for Hesperetin Quantification plasma Plasma Sample is_addition Add this compound (IS) plasma->is_addition hydrolysis Enzymatic Hydrolysis (β-glucuronidase/sulfatase) is_addition->hydrolysis spe Solid-Phase Extraction (SPE) hydrolysis->spe elution Elution spe->elution evaporation Evaporation elution->evaporation reconstitution Reconstitution evaporation->reconstitution uplc_msms UPLC-MS/MS Analysis reconstitution->uplc_msms data_analysis Data Analysis uplc_msms->data_analysis

Workflow for hesperetin quantification.

Hesperetin's Role in Cellular Signaling Pathways

The quantification of hesperetin is often performed in the context of understanding its pharmacological effects. Hesperetin has been shown to exert anti-inflammatory and neuroprotective effects by modulating key signaling pathways.

Inhibition of the TLR4/NF-κB Signaling Pathway

Hesperetin can attenuate inflammatory responses by inhibiting the Toll-like receptor 4 (TLR4) signaling pathway. Activation of TLR4 by ligands such as lipopolysaccharide (LPS) triggers a cascade that leads to the activation of the transcription factor NF-κB, which in turn promotes the expression of pro-inflammatory cytokines. Hesperetin can interfere with this pathway, leading to a reduction in inflammation.

G cluster_tlr4 Hesperetin's Inhibition of the TLR4/NF-κB Pathway lps LPS tlr4 TLR4 lps->tlr4 myd88 MyD88 tlr4->myd88 irak IRAKs myd88->irak traf6 TRAF6 irak->traf6 tak1 TAK1 traf6->tak1 ikk IKK Complex tak1->ikk ikb IκBα ikk->ikb Phosphorylation & Degradation nfkb NF-κB nucleus Nucleus nfkb->nucleus Translocation cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) nucleus->cytokines Gene Expression hesperetin Hesperetin hesperetin->tlr4 hesperetin->ikk

Hesperetin's inhibitory effect on the TLR4/NF-κB pathway.

Modulation of the MAPK Signaling Pathway

Hesperetin has also been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. The MAPK cascade is involved in various cellular processes, including inflammation, cell proliferation, and apoptosis. Hesperetin can inhibit the phosphorylation of key kinases in this pathway, such as ERK, JNK, and p38, thereby influencing downstream cellular responses.

G cluster_mapk Hesperetin's Modulation of the MAPK Pathway stimuli Cellular Stimuli (e.g., Oxidative Stress) mapkkk MAPKKK (e.g., ASK1, TAK1) stimuli->mapkkk mapkk MAPKK (e.g., MKK3/6, MKK4/7, MEK1/2) mapkkk->mapkk mapk MAPK (p38, JNK, ERK) mapkk->mapk transcription_factors Transcription Factors (e.g., AP-1, CREB) mapk->transcription_factors cellular_response Cellular Response (Inflammation, Apoptosis) transcription_factors->cellular_response hesperetin Hesperetin hesperetin->mapkk hesperetin->mapk

Hesperetin's modulatory effect on the MAPK pathway.

References

Hesperetin-13C-d3: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Hesperetin-13C-d3, a stable isotope-labeled form of the flavonoid hesperetin. This document details its molecular characteristics, its primary application as an internal standard in quantitative analysis, and the relevant biological pathways of its unlabeled counterpart.

Core Molecular and Physical Data

This compound is a synthetic, isotopically labeled compound essential for precise quantification of hesperetin in complex biological matrices. The incorporation of one carbon-13 atom and three deuterium atoms results in a distinct mass shift, facilitating its use in mass spectrometry-based assays.

PropertyValueSource
Chemical Formula C₁₅[¹³C]H₁₁D₃O₆[1]
Molecular Weight 306.3 g/mol [1]
Formal Name 2,3-dihydro-5,7-dihydroxy-2-(3-hydroxy-(4-methoxy-¹³C-d₃)phenyl)-4H-1-benzopyran-4-one[1]
CAS Number 2750534-85-9[1]
Purity ≥99% deuterated forms (d₁-d₃)[1]
Appearance Solid

Application in Quantitative Analysis: LC-MS/MS

This compound is primarily utilized as an internal standard for the quantification of hesperetin using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its chemical and physical properties are nearly identical to unlabeled hesperetin, ensuring similar behavior during sample preparation and chromatographic separation. However, its increased mass allows for clear differentiation in the mass spectrometer.

Experimental Protocol: Quantification of Hesperetin in Rat Plasma

The following is a representative protocol synthesized from established methodologies for the quantification of hesperetin in biological samples.

1. Sample Preparation (Solid-Phase Extraction)

  • A HyperSep Retain PEP column can be used for the solid-phase extraction of hesperetin and the internal standard from rat plasma.

2. Chromatographic Separation

  • Column: A Hypersil GOLD Phenyl reversed-phase column is suitable for separation.

  • Mobile Phase: A gradient elution with 0.1% formic acid in water and acetonitrile is effective.

3. Mass Spectrometry Detection (Multiple Reaction Monitoring)

  • Ionization Mode: Negative ion electrospray is used for hesperetin and its deuterated internal standard.

  • Precursor/Product Ion Pairs:

    • Hesperetin: m/z 301.3 → 164.1

    • rac-Hesperetin-d₃: m/z 304.3 → 164.1

4. Quantification

  • The concentration of hesperetin in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Biological Context: Hesperetin and the TLR4/NF-κB Signaling Pathway

Understanding the biological activity of unlabeled hesperetin is crucial for researchers in drug development. Hesperetin has been shown to exert anti-inflammatory effects by modulating the Toll-like receptor 4 (TLR4) and nuclear factor-kappa B (NF-κB) signaling pathway. This pathway is a key regulator of the inflammatory response.

Logical Flow of Hesperetin's Anti-Inflammatory Action

Hesperetin_Signaling cluster_cell Macrophage / Microglia cluster_intervention Intervention LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NFkB NF-κB MyD88->NFkB Activates pNFkB p-NF-κB (Active) NFkB->pNFkB Phosphorylation nucleus Nucleus pNFkB->nucleus Translocation cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) nucleus->cytokines Gene Transcription Hesperetin Hesperetin Hesperetin->TLR4 Inhibits Hesperetin->NFkB Inhibits Activation

Caption: Hesperetin's inhibition of the TLR4/NF-κB signaling pathway.

This diagram illustrates how lipopolysaccharide (LPS), a bacterial endotoxin, activates TLR4, leading to a signaling cascade through MyD88 that results in the activation of NF-κB. Activated NF-κB translocates to the nucleus, promoting the transcription of pro-inflammatory cytokines. Hesperetin has been shown to inhibit this pathway, thereby reducing the inflammatory response.

Experimental Workflow for a Pharmacokinetic Study

The following diagram outlines a typical workflow for a pharmacokinetic study of hesperetin in an animal model, utilizing this compound as an internal standard.

PK_Workflow cluster_animal_phase Animal Phase cluster_sample_prep Sample Preparation cluster_analysis Analysis admin Administer Hesperidin/ Hesperetin to Rat sampling Collect Blood Samples at Time Points admin->sampling plasma Isolate Plasma sampling->plasma spike Spike with This compound (IS) plasma->spike spe Solid-Phase Extraction spike->spe lcms LC-MS/MS Analysis spe->lcms quant Quantify Hesperetin (Analyte/IS Ratio) lcms->quant pk Pharmacokinetic Modeling quant->pk

Caption: Workflow for a pharmacokinetic study of hesperetin.

This workflow begins with the administration of the compound to the animal model and subsequent blood collection. The plasma is then isolated, spiked with the this compound internal standard, and subjected to solid-phase extraction. The prepared samples are then analyzed by LC-MS/MS to quantify the concentration of hesperetin over time, which is finally used for pharmacokinetic modeling.

References

Hesperetin-13C-d3: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility and stability of Hesperetin-13C-d3, a crucial isotopically labeled internal standard for the quantification of hesperetin. Due to the limited availability of specific data for the labeled compound, this guide leverages extensive data from its unlabeled counterpart, hesperetin. The physicochemical properties of this compound are expected to be nearly identical to those of hesperetin, as isotopic substitution has a negligible effect on solubility and stability.

Introduction

Hesperetin is a flavanone, a type of flavonoid, found abundantly in citrus fruits. It is the aglycone form of hesperidin. Hesperetin has garnered significant interest in the scientific community for its diverse biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. This compound is a stable isotope-labeled version of hesperetin, designed for use as an internal standard in quantitative analysis by mass spectrometry (GC-MS or LC-MS), ensuring accuracy and precision in experimental results. Understanding its solubility and stability is paramount for its effective use in research and development.

Solubility Profile

The solubility of a compound is a critical parameter for its handling, formulation, and biological activity. Below is a summary of the solubility of hesperetin in various solvents.

Qualitative Solubility

This compound is readily soluble in several common organic solvents.

SolventSolubility
Acetonitrile:Methanol (1:1)Soluble
Dimethylformamide (DMF)Soluble
Dimethyl sulfoxide (DMSO)Soluble

Note: This information is based on supplier data for this compound.[1]

Quantitative Solubility in Organic Solvents

Quantitative data for unlabeled hesperetin demonstrates its solubility in common organic solvents, which is expected to be directly applicable to this compound.

SolventSolubility (mg/mL)
Ethanol~1
DMSO~30
DMF~30

Source: Data for unlabeled Hesperetin.[2]

Temperature-Dependent Solubility

The solubility of hesperetin in various solvents increases with temperature. The following table presents the mole fraction solubility (x) of hesperetin at different temperatures.

Temperature (K)Methanol (10^3 * x)Ethanol (10^3 * x)1-Butanol (10^4 * x)Acetone (10^2 * x)Water (10^6 * x)
288.22.852.019.861.831.34
293.23.482.4712.012.151.62
298.24.233.0114.582.531.95
303.25.123.6517.632.982.34
308.26.184.4121.253.502.80
313.27.455.3125.564.123.34
318.28.966.3930.734.843.98
323.210.787.6936.955.694.74

Source: Data for unlabeled Hesperetin.[3][4]

Aqueous Solubility

Hesperetin is sparingly soluble in aqueous buffers.[2] To achieve a higher concentration in aqueous solutions, it is recommended to first dissolve the compound in an organic solvent like DMSO and then dilute it with the aqueous buffer of choice. For instance, a solubility of approximately 0.5 mg/mL can be achieved in a 1:8 solution of DMSO:PBS (pH 7.2).

Stability Profile

The stability of this compound is crucial for its storage and use in experimental settings.

Solid-State Stability

As a solid, this compound is stable for at least 4 years when stored at -20°C.

Solution Stability

Experimental Protocols

The following are detailed methodologies for key experiments related to determining the solubility and stability of this compound.

Solubility Determination (Shake-Flask Method)

This method is a standard procedure for determining the equilibrium solubility of a compound in a given solvent.

Materials:

  • This compound

  • Selected solvents (e.g., methanol, ethanol, water)

  • Thermostatic shaker bath

  • Centrifuge

  • Analytical balance

  • UV-Vis spectrophotometer or HPLC system

Procedure:

  • Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.

  • Place the vials in a thermostatic shaker bath set to the desired temperature.

  • Shake the vials for a predetermined time (e.g., 24 hours) to ensure equilibrium is reached.

  • After shaking, allow the suspension to settle for a short period (e.g., 2 hours) at the same temperature.

  • Centrifuge the samples to separate the undissolved solid.

  • Carefully withdraw an aliquot of the supernatant and dilute it with the same solvent to a concentration within the analytical range of the detection method.

  • Determine the concentration of this compound in the diluted sample using a calibrated UV-Vis spectrophotometer (at λmax ≈ 288 nm) or an HPLC system.

  • Calculate the original solubility based on the measured concentration and the dilution factor.

G cluster_prep Sample Preparation cluster_sep Separation cluster_analysis Analysis cluster_result Result A Add excess this compound to solvent B Equilibrate in thermostatic shaker A->B Shake C Settle suspension B->C Incubate D Centrifuge to pellet solid C->D E Withdraw and dilute supernatant D->E F Measure concentration (UV-Vis/HPLC) E->F G Calculate solubility F->G

Solubility Determination Workflow
Stability-Indicating HPLC Method

This protocol outlines a method to assess the stability of this compound in solution under various conditions (e.g., pH, temperature).

Materials:

  • This compound stock solution

  • Buffers of different pH values (e.g., 1.2, 5.0, 7.4, 9.0)

  • Temperature-controlled chambers

  • HPLC system with a UV detector

  • C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile phase (e.g., Methanol: 0.1% Orthophosphoric acid in water, 50:50 v/v)

Procedure:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol).

  • Dilute the stock solution with the respective buffers to a final known concentration.

  • Divide the samples into aliquots and store them under different temperature conditions (e.g., 25°C and 40°C).

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours, and then daily), withdraw an aliquot from each sample.

  • Analyze the samples by HPLC. A typical isocratic method would involve a C18 column and a mobile phase of methanol and acidified water, with detection at 288 nm.

  • Quantify the peak area of this compound at each time point.

  • Plot the concentration of this compound versus time to determine the degradation kinetics and calculate the half-life under each condition.

Signaling Pathways

Hesperetin has been shown to modulate several key signaling pathways involved in cellular processes like inflammation, oxidative stress, and apoptosis. The insights from hesperetin are applicable to understanding the biological context in which this compound would be used as a tracer.

One of the well-studied pathways is the Keap1-Nrf2 pathway , which is a major regulator of the cellular antioxidant response.

Mechanism of Action:

  • Under normal conditions, the transcription factor Nrf2 is bound to its inhibitor, Keap1, in the cytoplasm, leading to its degradation.

  • Oxidative stress or the presence of inducers like hesperetin can modify Keap1, causing it to release Nrf2.

  • Nrf2 then translocates to the nucleus.

  • In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes.

  • This binding initiates the transcription of a battery of protective genes, including those for enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1), bolstering the cell's defense against oxidative damage.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hesperetin Hesperetin Keap1_Nrf2 Keap1-Nrf2 Complex Hesperetin->Keap1_Nrf2 induces dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Keap1 Keap1 (modified) Keap1_Nrf2->Keap1 Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activates Transcription

References

Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activities of Unlabeled Hesperetin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hesperetin, a flavanone belonging to the flavonoid group of polyphenols, is abundantly found in citrus fruits. As the aglycone form of hesperidin, it possesses a wide array of pharmacological properties that have garnered significant interest within the scientific community.[1] Its diverse biological activities, including antioxidant, anti-inflammatory, anticancer, neuroprotective, and antimicrobial effects, position it as a promising candidate for the development of novel therapeutic agents.[2] This technical guide provides an in-depth overview of the core biological activities of unlabeled hesperetin, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways to support further research and drug development endeavors.

Antioxidant Activity

Hesperetin exhibits potent antioxidant properties by scavenging free radicals and upregulating endogenous antioxidant defense mechanisms.[3] This activity is crucial in mitigating oxidative stress, a key contributor to the pathogenesis of numerous chronic diseases.[4]

Quantitative Data for Antioxidant Activity
AssayHesperetin Concentration/ValuePositive ControlReference
DPPH Radical ScavengingSC50: 525.18 ± 1.02 μMAscorbic Acid (SC50: 61.78 ± 0.02 μM)[5]
ABTS Radical Scavenging--
DPPH Radical ScavengingIC50: 1.2 μM-
ABTS Radical ScavengingIC50: 24 μM-
Experimental Protocols for Antioxidant Assays

1.2.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate an electron and neutralize the DPPH radical.

  • Reagents: DPPH solution (0.4 mM in absolute ethanol), hesperetin (various concentrations), and a positive control (e.g., ascorbic acid).

  • Procedure:

    • Prepare a 0.4 mM solution of DPPH in absolute ethanol.

    • Mix 0.2 mL of diluted hesperetin sample with 3.8 mL of the DPPH solution.

    • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

    • Measure the absorbance of the solution at 517 nm using a UV/Vis spectrophotometer.

    • The DPPH radical scavenging activity is calculated as a percentage of the absorbance decrease relative to the control (DPPH solution without the sample).

1.2.2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to quench the blue-green ABTS radical cation.

  • Reagents: ABTS solution (7 mM), potassium persulfate solution (2.45 mM), hesperetin (various concentrations), and a positive control.

  • Procedure:

    • Prepare the ABTS radical cation by mixing equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

    • Dilute the ABTS radical solution with ethanol to an absorbance of 0.70 ± 0.05 at 734 nm.

    • Mix 100 µL of the hesperetin sample with 2 mL of the diluted ABTS solution.

    • Incubate the mixture in the dark at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

    • The ABST radical scavenging activity is expressed as the percentage of absorbance inhibition compared to the control.

Anti-inflammatory Activity

Hesperetin demonstrates significant anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response, such as the NF-κB and MAPK pathways. It effectively reduces the production of pro-inflammatory mediators.

Quantitative Data for Anti-inflammatory Activity
AssayCell LineHesperetin ConcentrationEffectReference
Nitric Oxide (NO) ProductionRAW 264.7-Inhibition of LPS-induced NO production
Pro-inflammatory CytokinesRAW 264.7-Reduction of TNF-α, IL-6, and IL-1β levels
Experimental Protocols for Anti-inflammatory Assays

2.2.1. Nitric Oxide (NO) Production Assay in LPS-stimulated RAW 264.7 Macrophages

This assay quantifies the inhibition of NO production, a key inflammatory mediator.

  • Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and antibiotics.

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 1 × 10^5 cells/well and incubate for 24 hours.

    • Pre-treat the cells with various concentrations of hesperetin for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production.

    • Collect the cell culture supernatant.

    • Determine the nitrite concentration in the supernatant using the Griess reagent. The absorbance is measured at 540 nm.

2.2.2. Measurement of Pro-inflammatory Cytokines (TNF-α, IL-6)

This protocol details the quantification of key inflammatory cytokines using ELISA.

  • Cell Culture and Treatment: Follow the same procedure as the NO production assay.

  • Procedure:

    • After treatment with hesperetin and LPS, collect the cell culture supernatant.

    • Measure the concentrations of TNF-α and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.

Anticancer Activity

Hesperetin exhibits antiproliferative and pro-apoptotic effects on various cancer cell lines. Its anticancer mechanisms involve the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways crucial for cancer cell survival and proliferation, such as the PI3K/Akt pathway.

Quantitative Data for Anticancer Activity
AssayCell LineHesperetin ConcentrationEffectReference
MTT AssayA549 (Lung Cancer)IC50: 520 µM (48h)Inhibition of cell viability
MTT AssayKB (Oral Carcinoma)10-80 µg/mL (48h)Dose-dependent reduction in cell viability
Apoptosis AssayPC3 (Prostate Cancer)400-500 µM (48h)Slight increase in apoptosis
Experimental Protocols for Anticancer Assays

3.2.1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cell Viability Assay

This colorimetric assay assesses the metabolic activity of cells, which is indicative of cell viability.

  • Cell Culture: Culture the desired cancer cell line (e.g., A549, KB) in the appropriate medium.

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of hesperetin for a specified duration (e.g., 48 hours).

    • Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.

    • Remove the medium and add a solubilizing agent (e.g., DMSO or 50% isopropanol/10% SDS) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm. Cell viability is expressed as a percentage relative to the untreated control.

3.2.2. Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Culture and Treatment: Culture and treat cells with hesperetin as described for the MTT assay.

  • Procedure:

    • Harvest the cells and wash them with PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark for 15-30 minutes at room temperature.

    • Analyze the stained cells by flow cytometry.

Antibacterial Activity

Hesperetin has demonstrated inhibitory effects against a range of both Gram-positive and Gram-negative bacteria.

Quantitative Data for Antibacterial Activity
Bacterial StrainMIC (Minimum Inhibitory Concentration)Reference
Staphylococcus aureus125 µg/mL
Bacillus cereus250 µg/mL
Escherichia coli500 µg/mL
Pseudomonas aeruginosa500 µg/mL
Alicyclobacillus acidoterrestris0.0625 g/L
Aspergillus fumigatus0.625 mg/mL
Experimental Protocol for Minimum Inhibitory Concentration (MIC) Determination

4.2.1. Broth Microdilution Method

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Reagents: Bacterial culture, appropriate broth medium, hesperetin (serial dilutions), and a positive control antibiotic.

  • Procedure:

    • Prepare two-fold serial dilutions of hesperetin in a 96-well microplate.

    • Inoculate each well with a standardized bacterial suspension.

    • Incubate the plate at the optimal temperature and duration for the specific bacterium (e.g., 37°C for 24 hours).

    • The MIC is determined as the lowest concentration of hesperetin at which no visible bacterial growth is observed.

Signaling Pathways Modulated by Hesperetin

Hesperetin exerts its diverse biological effects by modulating several key intracellular signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action and identifying potential therapeutic targets.

Nrf2/HO-1 Antioxidant Pathway

Hesperetin activates the Nrf2/HO-1 pathway, a critical cellular defense mechanism against oxidative stress.

Nrf2_HO1_Pathway Hesperetin Hesperetin Keap1 Keap1 Hesperetin->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 Dissociation ARE ARE Nrf2->ARE Translocates to nucleus and binds to HO1 HO1 ARE->HO1 Induces transcription of Antioxidant_Response Antioxidant_Response HO1->Antioxidant_Response Leads to

Caption: Hesperetin activates the Nrf2/HO-1 antioxidant pathway.

NF-κB and MAPK Anti-inflammatory Pathways

Hesperetin inhibits the pro-inflammatory NF-κB and MAPK signaling pathways.

NFkB_MAPK_Pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) p38 p38 Inflammatory_Stimuli->p38 ERK ERK Inflammatory_Stimuli->ERK JNK JNK Inflammatory_Stimuli->JNK IKK IKK Inflammatory_Stimuli->IKK Hesperetin Hesperetin Hesperetin->p38 Inhibits Hesperetin->ERK Inhibits Hesperetin->JNK Inhibits Hesperetin->IKK Inhibits NFkB NF-κB p38->NFkB Activates ERK->NFkB Activates JNK->NFkB Activates IkB IkB IKK->IkB Phosphorylates IkB->NFkB Degradation & Release Proinflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Proinflammatory_Cytokines Induces transcription of

Caption: Hesperetin inhibits NF-κB and MAPK inflammatory pathways.

PI3K/Akt Anticancer Pathway

Hesperetin can inhibit the PI3K/Akt signaling pathway, which is often dysregulated in cancer, leading to reduced cell proliferation and survival.

PI3K_Akt_Pathway Growth_Factors Growth_Factors PI3K PI3K Growth_Factors->PI3K Hesperetin Hesperetin Hesperetin->PI3K Inhibits Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Cell_Proliferation Cell_Proliferation mTOR->Cell_Proliferation Promotes

Caption: Hesperetin inhibits the PI3K/Akt signaling pathway in cancer.

Conclusion

This technical guide has provided a comprehensive overview of the significant biological activities of unlabeled hesperetin, supported by quantitative data and detailed experimental methodologies. The visualization of key signaling pathways offers a deeper understanding of its mechanisms of action. The potent antioxidant, anti-inflammatory, anticancer, and antimicrobial properties of hesperetin underscore its potential as a valuable lead compound in the development of new pharmaceuticals for a range of diseases. Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic efficacy and safety profile in humans.

References

An In-depth Technical Guide to Hesperetin Metabolism and Bioavailability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hesperetin, a flavanone aglycone, is a primary bioactive compound derived from the hydrolysis of hesperidin, a flavonoid glycoside abundant in citrus fruits.[1][2] It has garnered significant attention within the scientific community for its diverse pharmacological properties, including antioxidant, anti-inflammatory, neuroprotective, and potential anticancer effects.[1][3] However, the therapeutic efficacy of hesperetin is intrinsically linked to its metabolic fate and bioavailability, which are influenced by a complex interplay of factors including its low water solubility and extensive first-pass metabolism.[4] This guide provides a comprehensive overview of hesperetin's metabolism, bioavailability, and the experimental methodologies used to study these critical parameters.

Hesperetin Metabolism

The metabolism of hesperetin is a multifaceted process that begins after oral ingestion and primarily involves the gut microbiota, intestinal epithelial cells, and the liver. The metabolic transformations are broadly categorized into Phase I and Phase II reactions, which ultimately determine the systemic exposure and biological activity of hesperetin and its derivatives.

Role of Gut Microbiota

Upon oral consumption of its glycoside precursor, hesperidin, the molecule largely bypasses absorption in the small intestine due to its rutinose moiety. It is in the colon where the gut microbiota play a crucial role. Microbial enzymes, such as α-rhamnosidases and β-glucosidases, hydrolyze the glycosidic bond, releasing the aglycone, hesperetin. This enzymatic action is a prerequisite for absorption. The gut microbiota can further metabolize hesperetin into smaller phenolic compounds.

Phase I and Phase II Metabolism

Once absorbed, hesperetin undergoes extensive Phase I and Phase II metabolism, predominantly in the intestinal cells and the liver.

  • Phase I Metabolism: This involves reactions such as demethylation. For instance, hesperetin can be de-methylated to form eriodictyol. However, Phase II metabolism is the more dominant pathway for hesperetin.

  • Phase II Metabolism: This is the primary route for hesperetin metabolism, involving conjugation reactions that increase its water solubility and facilitate its excretion. The main conjugation reactions are glucuronidation and sulfation.

    • Glucuronidation: UDP-glucuronosyltransferases (UGTs) are key enzymes that catalyze the attachment of glucuronic acid to hesperetin, primarily at the 7 and 3'-hydroxyl positions, forming hesperetin-7-O-glucuronide and hesperetin-3'-O-glucuronide.

    • Sulfation: Sulfotransferases (SULTs) mediate the transfer of a sulfonate group to hesperetin, with hesperetin-3'-O-sulfate and hesperetin-7-O-sulfate being major metabolites.

Following these metabolic conversions, the resulting conjugates are the primary forms of hesperetin found circulating in the plasma.

Bioavailability of Hesperetin

The bioavailability of hesperetin is generally low and exhibits high inter-individual variability. This is attributed to several factors:

  • Low Aqueous Solubility: Hesperidin, the precursor, has poor water solubility, which limits its dissolution and subsequent absorption.

  • Extensive First-Pass Metabolism: As described above, hesperetin undergoes significant metabolism in the gut and liver, which reduces the amount of the parent compound reaching systemic circulation.

  • Efflux Transporters: Hesperetin and its conjugates may be subject to efflux back into the intestinal lumen by ATP-binding cassette (ABC) transporters, further limiting their net absorption.

Studies in humans have shown that after oral administration of hesperetin, it is rapidly absorbed, with peak plasma concentrations (Tmax) observed around 4 hours. However, when consumed as hesperidin, the Tmax is delayed to approximately 7 hours, reflecting the time required for microbial hydrolysis in the colon. The predominant forms detected in plasma are hesperetin glucuronides and sulfates.

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters of hesperetin from various studies. It is important to note that values can vary significantly based on the dose, formulation, and subject population.

Table 1: Pharmacokinetic Parameters of Hesperetin in Humans Following Oral Administration

ParameterValueStudy ConditionsReference
Cmax 825.78 ± 410.63 ng/mLSingle oral dose of hesperetin
Tmax 4.0 hSingle oral dose of hesperetin
AUC (0-inf) 4846.20 ± 1675.99 ng·h/mLSingle oral dose of hesperetin
t1/2 3.05 ± 0.91 hSingle oral dose of hesperetin
Urinary Excretion 3.26 ± 0.44 % of doseSingle oral dose of hesperetin

Table 2: Pharmacokinetic Parameters of Hesperetin in Rats Following Oral Administration

ParameterValueStudy ConditionsReference
Cmax ~0.35 µM31 µmol/kg hesperidin
Tmax ~6 h31 µmol/kg hesperidin
Cmax (Hyperuricemia) Decreased by 48.19%9-81 mg/kg hesperetin in hyperuricemic rats
Tmax (Hyperuricemia) Increased by 58.25%9-81 mg/kg hesperetin in hyperuricemic rats

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of hesperetin's metabolism and bioavailability. Below are outlines of key experimental protocols.

In Vitro Permeability Assay using Caco-2 Cells

The Caco-2 cell permeability assay is a widely used in vitro model to predict the intestinal absorption of compounds.

Objective: To determine the apparent permeability coefficient (Papp) of hesperetin across a Caco-2 cell monolayer, which mimics the intestinal epithelium.

Methodology:

  • Cell Culture: Caco-2 cells are seeded on semi-permeable Transwell® inserts and cultured for approximately 21 days to allow for differentiation into a confluent monolayer with well-defined tight junctions.

  • Monolayer Integrity: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER). TEER values should be within an acceptable range (e.g., >300 Ω·cm²) to ensure the tightness of the cellular junctions.

  • Transport Study:

    • A solution of hesperetin (e.g., at a non-toxic concentration like 40 µM) in a transport buffer (e.g., HBSS) is added to the apical (AP) chamber, representing the intestinal lumen.

    • Fresh transport buffer is added to the basolateral (BL) chamber, representing the bloodstream.

    • Samples are collected from the basolateral chamber at specific time intervals (e.g., 30, 60, 90, 120 minutes).

    • To assess active efflux, the experiment is also performed in the reverse direction (BL to AP).

  • Sample Analysis: The concentration of hesperetin in the collected samples is quantified using analytical techniques such as HPLC or LC-MS/MS.

  • Papp Calculation: The apparent permeability coefficient (Papp) is calculated using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) Where:

    • dQ/dt is the rate of drug appearance in the receiver chamber.

    • A is the surface area of the filter membrane.

    • C0 is the initial concentration in the donor chamber.

In Vivo Pharmacokinetic Study in Rats

Animal models are essential for understanding the in vivo absorption, distribution, metabolism, and excretion (ADME) of hesperetin.

Objective: To determine the pharmacokinetic profile of hesperetin in rats after oral administration.

Methodology:

  • Animal Model: Male Sprague-Dawley rats are commonly used.

  • Dosing: Hesperetin or hesperidin is administered orally via gavage at a specific dose (e.g., 20 mg/kg).

  • Blood Sampling: Blood samples are collected from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) post-dosing.

  • Plasma Preparation: Blood samples are centrifuged to separate the plasma, which is then stored at -80°C until analysis.

  • Sample Preparation for Analysis:

    • To measure total hesperetin (parent compound and its conjugates), plasma samples are typically incubated with β-glucuronidase and sulfatase to hydrolyze the conjugates back to the aglycone form.

    • Hesperetin is then extracted from the plasma using techniques like solid-phase extraction (SPE) or liquid-liquid extraction.

  • Analytical Quantification: The concentration of hesperetin in the processed plasma samples is determined using a validated HPLC or UPLC-MS/MS method.

  • Pharmacokinetic Analysis: Plasma concentration-time data are used to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, clearance (CL/F), and elimination half-life (t1/2) using non-compartmental analysis.

Analytical Method for Hesperetin and its Metabolites

A robust and sensitive analytical method is fundamental for accurate quantification in biological matrices.

Objective: To develop and validate a method for the simultaneous determination of hesperetin and its major metabolites in plasma or urine.

Example Method: UPLC-MS/MS

  • Chromatography:

    • Column: A reversed-phase column such as a UPLC HSS T3 is often used for separating racemic hesperetin.

    • Mobile Phase: A gradient elution with water and acetonitrile, both containing a small amount of an acid like formic acid (e.g., 0.1%), is typically employed.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in either positive or negative mode.

    • Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for hesperetin and its metabolites.

  • Sample Preparation:

    • Enzymatic hydrolysis with β-glucuronidase/sulfatase to measure total aglycone concentration.

    • Solid-phase extraction (SPE) for sample clean-up and concentration.

  • Validation: The method should be validated for linearity, accuracy, precision, recovery, and stability according to regulatory guidelines.

Visualizations

Metabolic Pathway of Hesperetin

Hesperetin_Metabolism cluster_gut Colon cluster_systemic Intestine & Liver Hesperidin Hesperidin (from diet) Hesperetin Hesperetin (Aglycone) Hesperidin->Hesperetin Gut Microbiota (Hydrolysis) PhaseI Phase I Metabolites (e.g., Eriodictyol) Hesperetin->PhaseI Phase I Enzymes (e.g., Demethylation) PhaseII Phase II Metabolites (Glucuronides & Sulfates) Hesperetin->PhaseII Phase II Enzymes (UGTs, SULTs) PhaseI->PhaseII Phase II Enzymes Excretion Excretion (Urine, Feces) PhaseII->Excretion

Caption: Metabolic pathway of hesperidin to hesperetin and its subsequent metabolites.

Experimental Workflow for an In Vivo Pharmacokinetic Study

PK_Workflow start Start: Animal Acclimatization dosing Oral Administration of Hesperetin start->dosing sampling Serial Blood Sampling (e.g., 0-24h) dosing->sampling processing Plasma Separation (Centrifugation) sampling->processing hydrolysis Enzymatic Hydrolysis (β-glucuronidase/sulfatase) processing->hydrolysis extraction Sample Extraction (e.g., SPE) hydrolysis->extraction analysis UPLC-MS/MS Analysis extraction->analysis data Pharmacokinetic Modeling (Cmax, Tmax, AUC) analysis->data end End: Pharmacokinetic Profile data->end

Caption: Workflow for a typical in vivo pharmacokinetic study of hesperetin.

Hesperetin's Modulation of the Nrf2 Signaling Pathway

Nrf2_Pathway Hesperetin Hesperetin Keap1_Nrf2 Keap1-Nrf2 Complex Hesperetin->Keap1_Nrf2 promotes dissociation ROS Oxidative Stress (e.g., ROS) ROS->Keap1_Nrf2 induces dissociation Nrf2 Nrf2 (translocates to nucleus) Keap1_Nrf2->Nrf2 releases ARE Antioxidant Response Element (ARE) Nrf2->ARE binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, GCLC) ARE->Antioxidant_Genes activates transcription Cell_Protection Cellular Protection Antioxidant_Genes->Cell_Protection leads to

Caption: Hesperetin's activation of the Nrf2 antioxidant pathway.

Conclusion

Understanding the metabolism and bioavailability of hesperetin is paramount for translating its promising preclinical activities into tangible therapeutic applications. Its low bioavailability, primarily due to poor solubility of its glycoside form and extensive first-pass metabolism, presents a significant challenge for drug development. This guide has provided a detailed overview of the metabolic pathways, pharmacokinetic properties, and key experimental protocols used to investigate this important flavonoid. Future research focused on novel formulation strategies to enhance hesperetin's bioavailability will be critical in unlocking its full therapeutic potential.

References

Methodological & Application

Application Notes & Protocols for Hesperetin-13C-d3 LC-MS/MS Method Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hesperetin, a flavanone aglycone predominantly found in citrus fruits, has garnered significant attention for its diverse pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1][2] Accurate and sensitive quantification of hesperetin in biological matrices is crucial for pharmacokinetic, metabolic, and drug efficacy studies. This document provides a detailed protocol for the development and validation of a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of hesperetin, utilizing a stable isotope-labeled internal standard, Hesperetin-13C-d3, to ensure high accuracy and precision.

Experimental Protocols

Materials and Reagents
  • Hesperetin analytical standard (≥98% purity)

  • This compound (≥98% purity, isotopic purity ≥99%)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (ultrapure, 18.2 MΩ·cm)

  • Human plasma (K2-EDTA)

  • Solid Phase Extraction (SPE) cartridges (e.g., Waters Oasis HLB)

Stock and Working Solutions
  • Hesperetin Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of hesperetin in 10 mL of methanol.

  • This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of methanol.

  • Working Solutions: Prepare serial dilutions of the hesperetin stock solution in 50% methanol to create calibration standards and quality control (QC) samples. Prepare a working solution of the internal standard by diluting the IS stock solution in 50% methanol to a final concentration of 100 ng/mL.

Sample Preparation: Solid Phase Extraction (SPE)
  • Conditioning: Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of water.

  • Loading: To 100 µL of plasma sample, add 10 µL of the 100 ng/mL IS working solution and 200 µL of 4% phosphoric acid in water. Vortex for 30 seconds. Load the entire mixture onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of 20% methanol in water.

  • Elution: Elute the analytes with 1 mL of acetonitrile.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Instrumentation and Conditions

The following tables summarize the optimized instrumental parameters for the LC-MS/MS analysis of hesperetin.

Table 1: Liquid Chromatography Parameters

ParameterValue
LC System Agilent 1290 Infinity II or equivalent
Column Zorbax Eclipse Plus C18 RRHD (50 mm × 2.1 mm, 1.8 µm)[3]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Elution See Table 2
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Table 2: Gradient Elution Program

Time (min)% Mobile Phase B
0.020
1.020
3.080
3.195
4.095
4.120
5.020

Table 3: Mass Spectrometry Parameters

ParameterValue
Mass Spectrometer Sciex Triple Quad 6500+ or equivalent
Ionization Mode Electrospray Ionization (ESI), Negative
Ion Source Gas 1 50 psi
Ion Source Gas 2 60 psi
Curtain Gas 35 psi
Temperature 550°C
IonSpray Voltage -4500 V
Multiple Reaction Monitoring (MRM) Transitions See Table 4

Table 4: MRM Transitions and Compound Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)Declustering Potential (DP)Collision Energy (CE)
Hesperetin301.1164.0-80 V-35 eV
Hesperetin301.1151.0-80 V-45 eV
This compound (IS)305.1164.0-80 V-35 eV

Note: The MRM transition for this compound is predicted based on the fragmentation pattern of unlabeled hesperetin. The exact masses and optimal parameters should be confirmed by direct infusion of the standard.

Method Validation Summary

A full validation of the method should be performed according to regulatory guidelines (e.g., FDA, EMA). The following table summarizes typical acceptance criteria and expected performance.

Table 5: Method Validation Parameters and Expected Results

ParameterAcceptance CriteriaExpected Performance
Linearity (r²) ≥ 0.99> 0.995
Calibration Range 1 - 1000 ng/mLAchieved
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 101 ng/mL
Intra-day Precision (%CV) ≤ 15% (≤ 20% for LLOQ)< 10%
Inter-day Precision (%CV) ≤ 15% (≤ 20% for LLOQ)< 12%
Accuracy (%Bias) Within ±15% (±20% for LLOQ)Within ±10%
Matrix Effect CV ≤ 15%< 10%
Recovery Consistent, precise, and reproducible> 85%

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample (100 µL) IS Add IS (this compound) Plasma->IS Precipitate Protein Precipitation / Acidification IS->Precipitate SPE Solid Phase Extraction Precipitate->SPE Wash Wash SPE->Wash Elute Elute Wash->Elute Dry Evaporate to Dryness Elute->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Chromatography Chromatographic Separation Inject->Chromatography Detection Mass Spectrometric Detection (MRM) Chromatography->Detection Integrate Peak Integration Detection->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Quantification of Hesperetin Calibrate->Quantify G cluster_pathway NF-κB & MAPK Pathways cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 Hesperetin Hesperetin IKK IKK Hesperetin->IKK p38 p38 MAPK Hesperetin->p38 ERK ERK Hesperetin->ERK JNK JNK Hesperetin->JNK MyD88->IKK MyD88->p38 MyD88->ERK MyD88->JNK IκBα IκBα IKK->IκBα NFκB NF-κB IKK->NFκB Activation IκBα->NFκB Inhibition NFκB_nuc NF-κB NFκB->NFκB_nuc Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFκB_nuc->Cytokines Transcription G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (ROS) Keap1 Keap1 ROS->Keap1 Hesperetin Hesperetin Hesperetin->Keap1 Inhibition of Nrf2 binding PI3K PI3K Hesperetin->PI3K Nrf2 Nrf2 Keap1->Nrf2 Ubiquitination & Degradation Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation Akt Akt PI3K->Akt Akt->Nrf2 Phosphorylation & Activation ARE ARE Nrf2_nuc->ARE Binding Antioxidant_Enzymes Antioxidant Enzymes (HO-1, NQO1) ARE->Antioxidant_Enzymes Transcription

References

Application Note: Quantification of Hesperetin in Human Plasma using a Stable Isotope-Labeled Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the sensitive and selective quantification of hesperetin in human plasma using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The use of a stable isotope-labeled internal standard, Hesperetin-¹³C-d₃, ensures high accuracy and precision.

Introduction

Hesperetin is a flavonoid aglycone found in citrus fruits and is the primary metabolite of hesperidin. It has garnered significant interest in the pharmaceutical and nutraceutical industries due to its various biological activities, including antioxidant, anti-inflammatory, and cardiovascular-protective effects. Accurate quantification of hesperetin in biological matrices such as plasma is crucial for pharmacokinetic and metabolic studies.

This application note describes a robust and validated LC-MS/MS method for the determination of hesperetin in human plasma. The method utilizes Hesperetin-¹³C-d₃ as an internal standard (IS) to compensate for matrix effects and variations in sample processing, thereby ensuring reliable quantification. The protocol includes detailed steps for plasma sample preparation using solid-phase extraction (SPE), followed by chromatographic separation and mass spectrometric detection.

Experimental Protocols

  • Hesperetin (≥98% purity)

  • Hesperetin-¹³C-d₃ (≥99% isotopic purity)[1]

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (deionized, 18 MΩ·cm)

  • Human plasma (K₂EDTA as anticoagulant)

  • Solid-phase extraction (SPE) cartridges (e.g., HyperSep Retain PEP)[2]

  • Liquid chromatograph (LC) system capable of gradient elution.

  • Triple quadrupole mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

  • Analytical column: Hypersil GOLD Phenyl (or equivalent C18 column)[2].

  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve hesperetin and Hesperetin-¹³C-d₃ in methanol to prepare individual stock solutions.

  • Working Standard Solutions: Serially dilute the hesperetin stock solution with methanol:water (50:50, v/v) to prepare working standard solutions for the calibration curve.

  • Internal Standard Working Solution (100 ng/mL): Dilute the Hesperetin-¹³C-d₃ stock solution with methanol.

  • Calibration Standards and Quality Controls: Spike blank human plasma with the appropriate working standard solutions to prepare calibration standards and QC samples at low, medium, and high concentrations.

  • Pre-treatment: To 100 µL of plasma sample, add 20 µL of the Hesperetin-¹³C-d₃ internal standard working solution and vortex.

  • Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

  • Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

  • Elution: Elute hesperetin and the internal standard with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) is Add Internal Standard (Hesperetin-13C-d3) plasma->is vortex1 Vortex is->vortex1 spe Solid-Phase Extraction (SPE) vortex1->spe elute Elute with Methanol spe->elute dry Evaporate to Dryness elute->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute inject Inject into LC-MS/MS reconstitute->inject lc Chromatographic Separation inject->lc ms Mass Spectrometric Detection (MRM Mode) lc->ms integrate Peak Integration ms->integrate ratio Calculate Peak Area Ratio (Analyte/IS) integrate->ratio curve Calibration Curve Concentration vs. Ratio ratio->curve quantify Quantify Hesperetin Concentration curve->quantify

Figure 1: Experimental workflow for the quantification of hesperetin in plasma.

  • LC System:

    • Column: Hypersil GOLD Phenyl, 2.1 x 100 mm, 1.9 µm[2].

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient to ensure separation from matrix components.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 10 µL.

  • MS/MS System:

    • Ionization Mode: Electrospray Ionization (ESI), Negative.

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Hesperetin: m/z 301.1 → 164.1[2].

      • Hesperetin-¹³C-d₃ (IS): m/z 305.1 → 164.1 (predicted).

    • Ion Source Parameters: Optimized for maximum signal intensity (e.g., spray voltage, source temperature, gas flows).

Data Presentation

The quantitative performance of the method should be validated according to regulatory guidelines. Key validation parameters are summarized below.

Table 1: LC-MS/MS Method Validation Parameters

ParameterResult
Linearity Range 0.2 - 100 ng/mL
Correlation Coefficient (r²) > 0.999
Lower Limit of Quantification (LLOQ) 0.2 ng/mL
Intra-day Precision (%RSD) < 15%
Inter-day Precision (%RSD) < 15%
Accuracy (% Bias) Within ±15%
Extraction Recovery > 85%
Matrix Effect Minimal and compensated by IS

Table 2: MRM Transitions for Hesperetin and Internal Standard

CompoundPrecursor Ion (m/z)Product Ion (m/z)Polarity
Hesperetin301.1164.1Negative
Hesperetin-¹³C-d₃ (IS)305.1164.1Negative

Signaling Pathways and Logical Relationships

The logic of using a stable isotope-labeled internal standard is based on its chemical and physical similarity to the analyte of interest.

G cluster_process Analytical Process cluster_output Quantification Hesperetin Hesperetin SPE Sample Preparation (SPE) Hesperetin->SPE IS This compound IS->SPE LC LC Separation SPE->LC MS MS Ionization LC->MS Ratio Peak Area Ratio (Hesperetin / IS) MS->Ratio Conc Accurate Concentration of Hesperetin Ratio->Conc

Figure 2: Logic diagram illustrating the use of an internal standard for accurate quantification.

Conclusion

The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of hesperetin in human plasma. The use of a stable isotope-labeled internal standard, Hesperetin-¹³C-d₃, ensures high accuracy and precision by correcting for variations during sample processing and analysis. This method is well-suited for pharmacokinetic studies and other applications requiring accurate determination of hesperetin concentrations in biological matrices.

References

Application Notes and Protocols for Hesperetin Analysis Using an Isotopic Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hesperetin, a flavanone aglycone found abundantly in citrus fruits, has garnered significant interest in the scientific community due to its diverse pharmacological activities, including antioxidant, anti-inflammatory, and cardioprotective effects. Accurate quantification of hesperetin in biological matrices is crucial for pharmacokinetic, metabolic, and drug efficacy studies. This document provides detailed application notes and protocols for the sample preparation of hesperetin and its metabolites for analysis, incorporating the use of an isotopic internal standard to ensure accuracy and precision. In vivo, hesperetin is rapidly metabolized to form glucuronide and sulfate conjugates.[1] Therefore, a key step in quantifying total hesperetin is the enzymatic hydrolysis of these conjugates.

Quantitative Data Summary

The following table summarizes key quantitative parameters from validated methods for hesperetin analysis in biological matrices. These values can serve as a benchmark for researchers developing and validating their own analytical methods.

ParameterMatrixSample Preparation MethodIsotopic Standard UsedLinearity RangeRecovery (%)Intra-day Precision (% RSD)Inter-day Precision (% RSD)Reference
HesperetinHuman PlasmaSolid-Phase Extraction (SPE)7-ethoxycoumarin10–300 ng/mL>76.71.3–4.11.7–5.1[2][3]
HesperetinHuman UrineSolid-Phase Extraction (SPE)7-ethoxycoumarin50–1200 ng/mL>70.9<4.9<8.2[4][5]
Racemic HesperetinHuman PlasmaSolid-Phase Extraction (SPE)rac-hesperetin-d350–5000 nMNot Reported<15<15
Racemic HesperetinHuman UrineSolid-Phase Extraction (SPE)rac-hesperetin-d3100–10,000 nMNot Reported<15<15
HesperetinRat PlasmaProtein PrecipitationNot specifiedNot specifiedNot specifiedNot specifiedNot specified

Note: 7-ethoxycoumarin is a commonly used internal standard, though a stable isotope-labeled hesperetin standard like rac-hesperetin-d3 is preferred for mass spectrometry-based analyses to account for matrix effects and extraction variability more effectively.

Experimental Workflow

The general workflow for the sample preparation of hesperetin from biological matrices involves several key steps, from initial sample collection to final analysis.

G cluster_0 Sample Collection & Pre-treatment cluster_1 Enzymatic Hydrolysis cluster_2 Extraction cluster_3 Final Preparation & Analysis A Biological Matrix Collection (Plasma, Urine, etc.) B Addition of Isotopic Internal Standard A->B C Incubation with β-glucuronidase/sulfatase B->C D Protein Precipitation or Solid-Phase Extraction (SPE) C->D E Evaporation & Reconstitution D->E F LC-MS/MS Analysis E->F G cluster_0 Hesperetin's Antioxidant & Anti-inflammatory Action Hesperetin Hesperetin Nrf2_Keap1 Nrf2-Keap1 Complex Hesperetin->Nrf2_Keap1 induces dissociation NFkB NF-κB Hesperetin->NFkB inhibits Nrf2 Nrf2 Nrf2_Keap1->Nrf2 releases ARE ARE (in nucleus) Nrf2->ARE translocates & binds Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes activates transcription Inflammatory_Cytokines Inflammatory Cytokines (e.g., TNF-α, IL-6) NFkB->Inflammatory_Cytokines promotes transcription

References

Application Notes and Protocols for Hesperetin Analysis Using Hesperetin-13C-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the quantitative analysis of hesperetin in biological matrices using Hesperetin-13C-d3 as an internal standard (IS). The protocols outlined below are intended to serve as a foundational methodology that can be adapted and validated for specific research needs.

Introduction

Hesperetin, a flavanone found abundantly in citrus fruits, has garnered significant interest for its diverse pharmacological activities, including antioxidant, anti-inflammatory, and anti-cancer properties. Accurate quantification of hesperetin in biological samples such as plasma, urine, and cell culture media is crucial for pharmacokinetic, metabolic, and mechanistic studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for mass spectrometry-based bioanalysis. It ensures high accuracy and precision by compensating for variations in sample preparation, matrix effects, and instrument response.

While specific concentrations for this compound are not widely published and are often method- and matrix-dependent, this document provides a detailed protocol based on the use of a closely related deuterated internal standard, rac-hesperetin-d3, as described in established bioanalytical methods. Researchers should optimize and validate the internal standard concentration for their specific application.

Quantitative Data Summary

The following tables summarize typical concentration ranges for hesperetin calibration standards and the quality control (QC) samples used in method validation. The concentration of the internal standard should be optimized to be within the linear range of the assay and provide a consistent and reproducible signal.

Table 1: Hesperetin Calibration Standard Concentrations in Rat Plasma

Calibration LevelConcentration (ng/mL)
LLOQ0.2
Cal 20.5
Cal 31
Cal 45
Cal 510
Cal 620
Cal 750
ULOQ100
LLOQ: Lower Limit of Quantification; ULOQ: Upper Limit of Quantification. Data adapted from a validated LC-MS/MS method for hesperetin in rat plasma.[1]

Table 2: Quality Control (QC) Sample Concentrations in Rat Plasma

QC LevelConcentration (ng/mL)
LQC0.6
MQC40
HQC80
LQC: Low Quality Control; MQC: Medium Quality Control; HQC: High Quality Control. Data adapted from a validated LC-MS/MS method for hesperetin in rat plasma.[1]

Experimental Protocols

This section details the methodologies for the preparation of solutions and the analysis of hesperetin in biological samples using this compound as an internal standard.

Materials and Reagents
  • Hesperetin (analytical standard)

  • This compound (or rac-hesperetin-d3)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Biological matrix (e.g., drug-free plasma, urine)

Preparation of Stock and Working Solutions

3.2.1. Hesperetin Stock Solution (1 mg/mL)

  • Accurately weigh 10 mg of hesperetin analytical standard.

  • Dissolve in 10 mL of methanol to obtain a 1 mg/mL stock solution.

  • Store at -20°C.

3.2.2. This compound Internal Standard Stock Solution (1 mg/mL)

  • Accurately weigh 1 mg of this compound.

  • Dissolve in 1 mL of methanol to obtain a 1 mg/mL stock solution.

  • Store at -20°C.

3.2.3. Hesperetin Working Solutions for Calibration Curve and QCs

  • Perform serial dilutions of the hesperetin stock solution with methanol to prepare working solutions at appropriate concentrations to achieve the final calibration curve points (as listed in Table 1) and QC concentrations (as listed in Table 2) after spiking into the biological matrix.

3.2.4. This compound Internal Standard Working Solution (e.g., 50 ng/mL)

  • Dilute the this compound stock solution with methanol to achieve a final concentration of 50 ng/mL. Note: This concentration is a starting point and should be optimized based on the instrument's sensitivity and the expected analyte concentration range. The goal is to have an IS peak area that is consistent and roughly in the middle of the calibration curve's response range.

  • Store at -20°C.

Sample Preparation (Protein Precipitation)

This protocol is suitable for plasma and serum samples.

  • Label microcentrifuge tubes for blank, zero, calibration standards, QCs, and unknown samples.

  • Add 50 µL of the appropriate biological matrix to each tube.

  • For calibration standards and QCs, add the corresponding hesperetin working solution. For blank samples, add an equivalent volume of methanol.

  • Spike all tubes (except the blank) with 10 µL of the this compound internal standard working solution (50 ng/mL).

  • Add 200 µL of cold acetonitrile (or methanol containing 0.1% formic acid) to each tube to precipitate proteins.

  • Vortex mix for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.

  • Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.

LC-MS/MS Analytical Method

The following are typical LC-MS/MS parameters and should be optimized for the specific instrument used.

Table 3: LC-MS/MS Parameters

ParameterCondition
LC System
ColumnC18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A0.1% Formic acid in water
Mobile Phase B0.1% Formic acid in acetonitrile
GradientStart at 10% B, ramp to 90% B, hold, and re-equilibrate
Flow Rate0.3 mL/min
Column Temperature40°C
Injection Volume5 µL
MS System
Ionization ModeElectrospray Ionization (ESI), Negative or Positive
MRM TransitionsHesperetin: e.g., m/z 301.1 -> 151.0
This compound: e.g., m/z 305.1 -> 153.0
Dwell Time100 ms
Collision EnergyOptimize for each transition
Gas TemperaturesOptimize for instrument
MRM: Multiple Reaction Monitoring. The specific m/z transitions should be optimized by infusing the pure compounds.

Signaling Pathways and Experimental Workflows

Hesperetin exerts its biological effects by modulating various signaling pathways. The following diagrams, generated using Graphviz, illustrate key pathways and a typical experimental workflow for hesperetin analysis.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (Plasma, Urine, etc.) spike Spike with this compound IS sample->spike precip Protein Precipitation (e.g., Acetonitrile) spike->precip centrifuge Centrifugation precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject into LC-MS/MS supernatant->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of Hesperetin calibration->quantification

Figure 1: Experimental workflow for hesperetin quantification.

hesperetin_nfkb_pathway hesperetin Hesperetin ikk IKK Complex hesperetin->ikk Inhibition inflammatory_stimuli Inflammatory Stimuli (e.g., LPS) tlr4 TLR4 inflammatory_stimuli->tlr4 tlr4->ikk ikb IκBα ikk->ikb Phosphorylation & Degradation nfkb NF-κB (p65/p50) nfkb_active Active NF-κB (Translocation to Nucleus) nfkb->nfkb_active Release proinflammatory_genes Pro-inflammatory Gene Expression (TNF-α, IL-6) nfkb_active->proinflammatory_genes

Figure 2: Hesperetin's inhibition of the NF-κB signaling pathway.

hesperetin_mapk_pathway hesperetin Hesperetin mapkk MAPKK (MKK3/6, MKK4/7) hesperetin->mapkk Inhibition of Phosphorylation stress_stimuli Cellular Stress mapkkk MAPKKK (e.g., ASK1) stress_stimuli->mapkkk mapkkk->mapkk p38 p38 MAPK mapkk->p38 jnk JNK mapkk->jnk ap1 AP-1 (c-Jun/c-Fos) p38->ap1 jnk->ap1 inflammation_apoptosis Inflammation & Apoptosis ap1->inflammation_apoptosis

Figure 3: Hesperetin's modulation of the MAPK signaling pathway.

hesperetin_nrf2_pathway hesperetin Hesperetin keap1_nrf2 Keap1-Nrf2 Complex hesperetin->keap1_nrf2 Promotes Dissociation oxidative_stress Oxidative Stress oxidative_stress->keap1_nrf2 Induces Dissociation nrf2 Nrf2 keap1_nrf2->nrf2 Release keap1 Keap1 nrf2_active Active Nrf2 (Translocation to Nucleus) nrf2->nrf2_active are Antioxidant Response Element (ARE) nrf2_active->are antioxidant_genes Antioxidant Gene Expression (HO-1, NQO1) are->antioxidant_genes

Figure 4: Hesperetin's activation of the Nrf2 antioxidant pathway.

References

Application Note: High-Throughput Chromatographic Separation and Quantification of Hesperetin and Hesperetin-13C-d3 in Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the simultaneous chromatographic separation and quantification of the flavonoid hesperetin and its stable isotope-labeled internal standard, Hesperetin-13C-d3. The described Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is suitable for high-throughput analysis in various biological matrices, a critical requirement for pharmacokinetic and drug metabolism studies. The protocol provides comprehensive details on sample preparation, chromatographic conditions, and mass spectrometric detection, along with method validation parameters presented in clear, tabular formats.

Introduction

Hesperetin, a flavanone glycoside abundant in citrus fruits, is recognized for its various pharmacological activities, including antioxidant and anti-inflammatory properties.[1] Accurate quantification of hesperetin in biological samples is essential for understanding its bioavailability, metabolism, and efficacy in drug development. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative LC-MS/MS analysis as it compensates for matrix effects and variations in sample processing and instrument response.[2] This document provides a detailed protocol for the effective chromatographic separation of hesperetin from its deuterated analog, ensuring accurate and reproducible quantification.

Experimental Protocols

Sample Preparation: Protein Precipitation

A simple and effective protein precipitation method is recommended for the extraction of hesperetin and its internal standard from plasma or serum samples.

  • Thaw frozen biological samples (e.g., rat plasma) at room temperature.

  • To a 100 µL aliquot of the plasma sample in a microcentrifuge tube, add 20 µL of the this compound internal standard working solution.

  • Add 600 µL of acetonitrile containing 0.1% formic acid to precipitate proteins.[2]

  • Vortex the mixture vigorously for 3 minutes.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[2]

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 150 µL of 30% methanol for LC-MS/MS analysis.[3]

Chromatographic Separation: HPLC and UPLC

A reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system is employed for the separation. UPLC systems will offer faster analysis times and improved resolution.

Table 1: Chromatographic Conditions

ParameterHPLC MethodUPLC Method
Column Inertsil ODS 3V (250 mm x 4.6 mm, 5 µm)UPLC HSS T3 Reversed-Phase Column
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B AcetonitrileAcetonitrile
Gradient Elution A gradient elution is recommended to ensure optimal separation.A gradient elution is recommended.
Flow Rate 1.0 mL/min0.4 mL/min
Column Temperature 35°C35°C
Injection Volume 20 µL3 µL
Detection Wavelength (UV) 280 nm or 298 nmN/A
Mass Spectrometric Detection

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source is used for detection. The analytes are monitored in multiple reaction monitoring (MRM) mode. Polarity switching may be utilized if analyzing other compounds simultaneously, with hesperetin typically analyzed in negative ionization mode.

Table 2: Mass Spectrometry Parameters

ParameterHesperetinThis compound (Predicted)
Ionization Mode Negative ESINegative ESI
Precursor Ion (m/z) 301.3304.3
Product Ion (m/z) 164.1164.1
Collision Energy Optimized for the specific instrumentOptimized for the specific instrument
Dwell Time 100 ms100 ms

Data Presentation

The following tables summarize the expected quantitative performance of the method based on published data for hesperetin.

Table 3: Method Validation Summary

ParameterResult
Linearity Range 0.2 - 100 ng/mL in plasma
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 1.61 ng/mL
Limit of Quantitation (LOQ) 4.89 ng/mL
Intra-day Precision (%RSD) < 1%
Inter-day Precision (%RSD) < 2%
Accuracy (% Recovery) 98.46 ± 0.42%

Visualizations

G cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis sample Biological Sample (e.g., Plasma) add_is Add this compound (Internal Standard) sample->add_is precipitate Protein Precipitation (Acetonitrile + 0.1% Formic Acid) add_is->precipitate vortex Vortex precipitate->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute autosampler Autosampler Injection reconstitute->autosampler Inject hplc HPLC/UPLC Separation (C18 Column) autosampler->hplc ms Mass Spectrometry (ESI-, MRM) hplc->ms data Data Acquisition & Quantification ms->data

Caption: Experimental workflow for the LC-MS/MS analysis of hesperetin.

G cluster_quantification Quantitative Analysis Logic hesperetin_peak Hesperetin Peak Area ratio Calculate Peak Area Ratio (Hesperetin / IS) hesperetin_peak->ratio is_peak This compound Peak Area is_peak->ratio calibration_curve Calibration Curve (Known Concentrations vs. Ratios) ratio->calibration_curve Compare concentration Determine Unknown Concentration calibration_curve->concentration

References

Mass spectrometry parameters for Hesperetin-13C-d3 detection

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note and Protocol for the Quantification of Hesperetin-13C-d3 by LC-MS/MS

Introduction

Hesperetin, a flavanone found abundantly in citrus fruits, is the aglycone form of hesperidin. It has garnered significant interest in the scientific community due to its various pharmacological activities. Accurate quantification of hesperetin in biological matrices is crucial for pharmacokinetic and metabolic studies. The use of a stable isotope-labeled internal standard, such as this compound, is essential for correcting matrix effects and improving the accuracy and precision of the analytical method. This document provides a detailed protocol for the detection and quantification of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Experimental Protocols

Sample Preparation

A solid-phase extraction (SPE) method is employed for the extraction of hesperetin and its internal standard from plasma samples.

Materials:

  • HyperSep Retain PEP columns

  • Methanol

  • Water with 0.1% formic acid

  • Acetonitrile with 0.1% formic acid

  • Nitrogen gas evaporator

Protocol:

  • Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of water.

  • Load 200 µL of plasma sample onto the conditioned cartridge.

  • Wash the cartridge with 1 mL of water to remove interferences.

  • Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporate the eluent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Liquid Chromatography

Chromatographic separation is achieved using a reversed-phase column.

Table 1: Liquid Chromatography Parameters

ParameterValue
ColumnHypersil GOLD Phenyl (dimensions not specified)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase BAcetonitrile
Flow Rate(Not specified, typically 0.2-0.5 mL/min)
Injection Volume(Not specified, typically 5-10 µL)
Column Temperature(Not specified, typically 25-40°C)
GradientA gradient elution program should be optimized.
Mass Spectrometry

A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used for detection. Hesperetin is detected in negative ionization mode.

Table 2: Mass Spectrometry Parameters for Hesperetin and this compound

AnalyteIonization ModePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)
HesperetinNegative ESI301.3164.1(To be optimized)(To be optimized)
This compoundNegative ESI307.3164.1(To be optimized)(To be optimized)

Note: The precursor ion for this compound is calculated based on the mass of Hesperetin (C16H14O6, exact mass: 302.0790) with the addition of one 13C and three deuterium atoms, and the subsequent loss of a proton in negative mode. The product ion is expected to be the same as for unlabeled hesperetin, as the fragmentation leading to m/z 164.1 likely involves the loss of the B-ring, which does not contain the labeled atoms in this case.[1][2]

Table 3: General Mass Spectrometer Source Parameters

ParameterValue
Ion SourceElectrospray Ionization (ESI)
PolarityNegative
Capillary Voltage(To be optimized)
Gas Temperature(To be optimized)
Gas Flow(To be optimized)
Nebulizer Pressure(To be optimized)

Data Analysis

Quantification is performed by calculating the peak area ratio of the analyte (Hesperetin) to the internal standard (this compound). A calibration curve is constructed by plotting the peak area ratios against the corresponding concentrations of the calibration standards.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 Plasma Sample p2 Solid-Phase Extraction p1->p2 p3 Evaporation p2->p3 p4 Reconstitution p3->p4 a1 LC Separation p4->a1 Inject a2 MS Detection (MRM) a1->a2 d1 Peak Integration a2->d1 Acquire Data d2 Quantification d1->d2

Caption: Experimental workflow from sample preparation to data analysis.

ms_parameters cluster_ions Ion Selection cluster_source Ion Source Parameters cluster_detection Detection Settings precursor Precursor Ion (Q1) Hesperetin: 301.3 This compound: 307.3 product Product Ion (Q3) 164.1 precursor->product Collision-Induced Dissociation (CID) detection_params Dwell Time Collision Energy source_params Capillary Voltage Gas Temperature Nebulizer Pressure

Caption: Key mass spectrometry parameters for MRM detection.

References

Application Notes and Protocols: Hesperetin-13C-d3 in Pharmacokinetic Studies of Hesperidin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hesperidin, a prominent flavanone glycoside found in citrus fruits, has garnered significant interest for its potential therapeutic effects, including antioxidant, anti-inflammatory, and cardiovascular benefits. However, its clinical utility is often hampered by low bioavailability and high inter-individual variability in its pharmacokinetic profile.[1] Accurate and reliable quantification of hesperidin and its primary active metabolite, hesperetin, in biological matrices is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) properties.

The use of stable isotope-labeled internal standards in liquid chromatography-mass spectrometry (LC-MS/MS) analysis is the gold standard for robust and accurate bioanalysis. Hesperetin-13C-d3, a stable isotope-labeled form of hesperetin, serves as an ideal internal standard for the quantification of hesperetin and, by extension, for pharmacokinetic studies of its parent compound, hesperidin. Its co-elution with the unlabeled analyte and identical ionization efficiency corrects for variations in sample preparation and matrix effects, leading to highly precise and accurate results.

These application notes provide a comprehensive overview and detailed protocols for the use of this compound in pharmacokinetic studies of hesperidin.

Rationale for Using this compound

The primary metabolic pathway of hesperidin following oral administration involves hydrolysis by gut microbiota to its aglycone, hesperetin, which is then absorbed.[2] Therefore, monitoring hesperetin concentrations in plasma is a key aspect of hesperidin's pharmacokinetic assessment.

Advantages of this compound as an Internal Standard:

  • Mitigates Matrix Effects: Co-elution with the analyte ensures that both the analyte and the internal standard experience the same matrix-induced ion suppression or enhancement, allowing for accurate correction.

  • Accounts for Extraction Variability: Any loss of analyte during sample preparation will be mirrored by a proportional loss of the internal standard, ensuring the accuracy of the final concentration measurement.

  • Improves Precision and Accuracy: The use of a stable isotope-labeled internal standard significantly improves the precision and accuracy of the LC-MS/MS method, which is critical for regulatory submissions and reliable pharmacokinetic modeling.

Experimental Protocols

In Vivo Pharmacokinetic Study Design (Rat Model)

This protocol outlines a typical pharmacokinetic study in rats to assess the oral bioavailability of hesperidin.

Workflow for In Vivo Pharmacokinetic Study:

G cluster_pre Pre-Dosing cluster_dosing Dosing cluster_sampling Sampling cluster_processing Sample Processing cluster_analysis Bioanalysis Fasting Fasting (12h) Dosing Oral Administration of Hesperidin Fasting->Dosing Sampling Blood Collection (Serial Time Points) Dosing->Sampling Centrifugation Plasma Separation Sampling->Centrifugation Storage Storage at -80°C Centrifugation->Storage Analysis LC-MS/MS Analysis Storage->Analysis

Caption: Workflow of a typical in vivo pharmacokinetic study.

Materials:

  • Wistar rats (male, 200-250 g)

  • Hesperidin formulation for oral administration

  • This compound (for internal standard)

  • Anticoagulant (e.g., EDTA or heparin)

  • Standard laboratory equipment for animal handling and blood collection

Procedure:

  • Acclimatization: Acclimatize rats for at least one week before the experiment with free access to standard chow and water.

  • Fasting: Fast the animals for 12 hours overnight before dosing, with free access to water.

  • Dosing: Administer a single oral dose of the hesperidin formulation to each rat. A typical dose might range from 10 to 100 mg/kg.

  • Blood Sampling: Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or another appropriate site at the following time points: 0 (pre-dose), 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

  • Plasma Preparation: Immediately transfer the collected blood into tubes containing an anticoagulant. Centrifuge the blood at 4000 rpm for 10 minutes to separate the plasma.

  • Sample Storage: Store the plasma samples at -80°C until LC-MS/MS analysis.

Plasma Sample Preparation for LC-MS/MS Analysis

This protocol describes the extraction of hesperetin from plasma samples prior to LC-MS/MS analysis.

Workflow for Plasma Sample Preparation:

G cluster_prep Sample Preparation Thaw Thaw Plasma Sample Spike Spike with This compound Thaw->Spike Precipitate Protein Precipitation (e.g., Acetonitrile) Spike->Precipitate Vortex Vortex Mix Precipitate->Vortex Centrifuge Centrifugation Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Evaporate Evaporate to Dryness Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject

Caption: A typical workflow for plasma sample preparation.

Materials:

  • Rat plasma samples

  • This compound internal standard solution (e.g., 100 ng/mL in methanol)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid, LC-MS grade

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Thawing: Thaw the plasma samples on ice.

  • Spiking: In a microcentrifuge tube, add 10 µL of the this compound internal standard solution to 100 µL of plasma.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile to the plasma sample to precipitate proteins.

  • Mixing: Vortex the mixture for 1 minute.

  • Centrifugation: Centrifuge the sample at 13,000 rpm for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a new tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).

  • Injection: Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.

LC-MS/MS Method for Quantification of Hesperetin

This section provides a representative LC-MS/MS method for the simultaneous quantification of hesperetin and its internal standard, this compound. Method optimization is recommended for specific instrumentation.

Table 1: LC-MS/MS Instrumental Parameters

ParameterTypical Setting
LC System
ColumnC18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.3 mL/min
Gradient ElutionStart with 10% B, ramp to 90% B over 5 min, hold for 2 min, return to initial conditions and equilibrate.
Column Temperature40°C
Injection Volume5 µL
MS/MS System
Ionization ModeElectrospray Ionization (ESI), Positive or Negative Mode (Negative often provides better sensitivity for hesperetin)
Multiple Reaction Monitoring (MRM) Transitions:
Hesperetinm/z 301.1 → 151.0 (Quantifier), m/z 301.1 → 165.0 (Qualifier)
This compoundm/z 305.1 → 154.0 (or other appropriate fragment)
Ion Source Temperature500°C
IonSpray Voltage-4500 V (Negative Mode)
Collision GasNitrogen

Note: The exact MRM transitions for this compound should be determined by direct infusion of the standard into the mass spectrometer to identify the most intense and stable fragment ions.

Data Analysis and Pharmacokinetic Parameters

The concentration of hesperetin in each plasma sample is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this to a calibration curve prepared in blank plasma.

Pharmacokinetic parameters are then calculated from the plasma concentration-time data using non-compartmental analysis.

Table 2: Key Pharmacokinetic Parameters for Hesperidin/Hesperetin

ParameterDescription
Cmax Maximum (or peak) plasma concentration of hesperetin.
Tmax Time at which Cmax is reached.
AUC(0-t) Area under the plasma concentration-time curve from time zero to the last measurable concentration.
AUC(0-∞) Area under the plasma concentration-time curve from time zero to infinity.
t1/2 Elimination half-life.
CL/F Apparent total clearance of the drug from plasma after oral administration.
Vd/F Apparent volume of distribution after oral administration.

Example Pharmacokinetic Data (from literature, for illustrative purposes):

The following table summarizes pharmacokinetic parameters of hesperetin in human plasma after oral administration of hesperidin, as reported in a study.

Table 3: Pharmacokinetic Parameters of Hesperetin in Humans After Oral Administration of Hesperidin (Example Data)

Study PopulationDose of HesperidinCmax (ng/mL)Tmax (h)AUC(0-t) (ng·h/mL)
Healthy Volunteers500 mg25.1 ± 11.27.0 ± 1.1211.3 ± 89.5

This data is for illustrative purposes and is not derived from a study using this compound. It serves to show the typical parameters measured.

Signaling Pathways and Metabolism

Hesperidin undergoes extensive metabolism, primarily by the gut microbiota and subsequently in the liver. The following diagram illustrates the main metabolic conversion of hesperidin to hesperetin and its subsequent phase II metabolism.

Metabolic Pathway of Hesperidin:

G cluster_ingestion Oral Ingestion cluster_gut Gut Microbiota cluster_absorption Intestinal Absorption cluster_metabolism Phase II Metabolism (Liver/Intestine) cluster_circulation Systemic Circulation Hesperidin Hesperidin Hydrolysis Hydrolysis Hesperidin->Hydrolysis Hesperetin Hesperetin Hydrolysis->Hesperetin Glucuronidation Hesperetin Glucuronides Hesperetin->Glucuronidation Sulfation Hesperetin Sulfates Hesperetin->Sulfation Metabolites Circulating Metabolites Glucuronidation->Metabolites Sulfation->Metabolites

References

Application Note & Protocol: Solid-Phase Extraction of Hesperetin from Urine Samples

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed methodology for the extraction of hesperetin from human urine samples using solid-phase extraction (SPE), followed by quantitative analysis.

Introduction

Hesperetin, a flavanone aglycone found abundantly in citrus fruits, is the primary metabolite of hesperidin.[1][2][3] Following oral consumption, hesperidin is hydrolyzed by intestinal microflora to hesperetin, which is then absorbed and extensively metabolized in the body.[1] The primary metabolic pathway is Phase II conjugation, resulting in the formation of hesperetin glucuronides and sulfates, which are subsequently excreted in the urine.[4] Accurate quantification of hesperetin and its metabolites in urine is crucial for pharmacokinetic and bioavailability studies. Solid-phase extraction is a robust and reliable method for the selective isolation and concentration of hesperetin from complex biological matrices like urine prior to chromatographic analysis.

Metabolic Pathway of Hesperetin

In the body, hesperetin undergoes extensive Phase II metabolism, primarily through glucuronidation and sulfation, to increase its water solubility and facilitate its excretion. This process is catalyzed by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs). The major sites of conjugation on the hesperetin molecule are the 7-hydroxyl and 3'-hydroxyl groups. UGT enzymes such as UGT1A1, UGT1A3, UGT1A6, UGT1A7, UGT1A8, UGT1A9, UGT2B4, UGT2B7, and UGT2B15 are involved in glucuronidation. Sulfation is primarily catalyzed by SULT1A1, SULT1A2, SULT1A3, SULT1B1, and SULT1C4. The resulting glucuronidated and sulfated conjugates are the primary forms of hesperetin found in urine.

hesperetin_metabolism cluster_ingestion Ingestion & Hydrolysis cluster_metabolism Phase II Metabolism cluster_excretion Excretion Hesperidin Hesperidin Hesperetin Hesperetin Hesperidin->Hesperetin Intestinal Bacteria H7G Hesperetin-7-O-glucuronide Hesperetin->H7G UGTs H3G Hesperetin-3'-O-glucuronide Hesperetin->H3G UGTs H7S Hesperetin-7-O-sulfate Hesperetin->H7S SULTs H3S Hesperetin-3'-O-sulfate Hesperetin->H3S SULTs Excretion Urinary Excretion H7G->Excretion H3G->Excretion H7S->Excretion H3S->Excretion

Caption: Metabolic pathway of hesperidin to hesperetin and its subsequent Phase II conjugation and excretion.

Experimental Protocol: SPE of Hesperetin from Urine

This protocol is based on a validated method for the simultaneous determination of hesperetin and naringenin in human urine.

3.1. Materials and Reagents

  • Solid-Phase Extraction Cartridges: C18 cartridges

  • β-glucuronidase/sulfatase from Helix pomatia

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Acetic acid (glacial)

  • Internal Standard (IS): 7-ethoxycoumarin

  • Urine samples

3.2. Sample Preparation: Enzymatic Hydrolysis

To quantify the total hesperetin (free and conjugated forms), enzymatic hydrolysis is required to cleave the glucuronide and sulfate moieties.

  • To 1 mL of urine sample, add an internal standard (e.g., 20 µL of 70 µg/mL 7-ethoxycoumarin).

  • Add β-glucuronidase/sulfatase solution.

  • Incubate the mixture at 37°C for a sufficient time to ensure complete hydrolysis (e.g., overnight).

3.3. Solid-Phase Extraction Procedure

spe_workflow start Start: Hydrolyzed Urine Sample conditioning 1. Cartridge Conditioning (Methanol followed by Water) start->conditioning loading 2. Sample Loading conditioning->loading washing 3. Cartridge Washing (Water to remove interferences) loading->washing elution 4. Analyte Elution (Methanol) washing->elution analysis 5. Analysis by HPLC or LC-MS/MS elution->analysis end End: Hesperetin Quantification analysis->end

Caption: General workflow for the solid-phase extraction of hesperetin from urine.

3.3.1. SPE Cartridge Conditioning

  • Pass 2 mL of methanol through the C18 cartridge.

  • Equilibrate the cartridge by passing 2 mL of deionized water. Do not allow the cartridge to dry.

3.3.2. Sample Loading

  • Load the pre-treated urine sample onto the conditioned C18 cartridge at a slow, steady flow rate (approximately 1-2 mL/min).

3.3.3. Washing

  • Wash the cartridge with 2 mL of deionized water to remove polar impurities.

3.3.4. Elution

  • Elute the retained hesperetin and internal standard from the cartridge using 2 mL of methanol.

  • Collect the eluate.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable mobile phase for chromatographic analysis.

3.4. Analytical Method

The extracted and reconstituted samples can be analyzed using High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for higher sensitivity and selectivity.

  • HPLC Column: C8 or C18 reversed-phase column.

  • Mobile Phase: A mixture of methanol, water, and acetic acid (e.g., 40:58:2, v/v/v).

  • Detection: UV detection at an appropriate wavelength (e.g., 288 nm).

Quantitative Data Summary

The following table summarizes the performance characteristics of a validated SPE-HPLC method for the determination of hesperetin in urine.

ParameterValueReference
Linearity Range 50 - 1200 ng/mL
Correlation Coefficient (r) > 0.999
Recovery > 70.9%
Accuracy > 94.8%
Intra-day Precision (%RSD) < 4.9%
Inter-day Precision (%RSD) < 8.2%
Limit of Detection (LOD) 1.61 ng/mL
Limit of Quantification (LOQ) 4.89 ng/mL

Stability

Urine samples containing hesperetin have been shown to be stable through three freeze-thaw cycles and at room temperature for 24 hours with an error of less than or equal to 3.6%.

Conclusion

The described solid-phase extraction method using C18 cartridges provides a simple, specific, precise, and accurate means of isolating hesperetin from urine samples for quantitative analysis. The inclusion of an enzymatic hydrolysis step is essential for the determination of total hesperetin, accounting for its extensive Phase II metabolism. This protocol is well-suited for pharmacokinetic and bioavailability studies of hesperetin in a research or drug development setting.

References

Application Note and Protocol for Hesperetin Quantification using UPLC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

This document provides a detailed protocol for the quantification of hesperetin in biological matrices, specifically plasma and urine, using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). This method is highly sensitive and specific, making it suitable for pharmacokinetic studies and other research applications in drug development.

Introduction

Hesperetin is a flavanone, a type of flavonoid, found abundantly in citrus fruits. It is the aglycone form of hesperidin, a glycoside that is hydrolyzed in the gut to release hesperetin, which is then absorbed.[1][2][3] Hesperetin has garnered significant interest due to its various potential biological activities, including antioxidant and anti-inflammatory properties. Accurate and sensitive quantification of hesperetin in biological samples is crucial for understanding its bioavailability, metabolism, and pharmacokinetic profile. UPLC-MS/MS offers a robust and reliable method for this purpose.[1][2]

Experimental Workflow

The overall experimental workflow for the quantification of hesperetin is depicted in the diagram below. The process begins with sample collection, followed by preparation to isolate the analyte, chromatographic separation, and finally, detection and quantification by mass spectrometry.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing SampleCollection Biological Matrix (Plasma/Urine) EnzymaticHydrolysis Enzymatic Hydrolysis (β-glucuronidase/sulfatase) SampleCollection->EnzymaticHydrolysis SPE Solid-Phase Extraction (SPE) or Protein Precipitation EnzymaticHydrolysis->SPE Evaporation Evaporation & Reconstitution SPE->Evaporation UPLC UPLC Separation Evaporation->UPLC MSMS MS/MS Detection (MRM Mode) UPLC->MSMS Quantification Quantification MSMS->Quantification

Caption: Experimental workflow for hesperetin quantification.

Detailed Experimental Protocols

Sample Preparation

The choice of sample preparation method depends on the biological matrix and the desired form of hesperetin to be quantified (total vs. free).

Protocol 1: Solid-Phase Extraction (SPE) for Total Hesperetin in Plasma and Urine

This protocol is suitable for the quantification of total hesperetin (aglycone and its conjugated metabolites) after enzymatic hydrolysis.

  • Enzymatic Hydrolysis: To a 100 µL aliquot of plasma or urine, add an internal standard (IS) solution (e.g., rac-hesperetin-d3). This is followed by the addition of β-glucuronidase/sulfatase to hydrolyze the conjugated forms of hesperetin. Incubate the mixture as per the enzyme manufacturer's instructions.

  • SPE Cartridge Conditioning: Condition a mixed-mode SPE cartridge (e.g., HyperSep Retain PEP) with methanol followed by water.

  • Sample Loading: Load the hydrolyzed sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a series of solvents to remove interfering substances. A typical wash sequence could be water followed by a low percentage of organic solvent (e.g., 5% methanol in water).

  • Elution: Elute hesperetin and the IS from the cartridge using an appropriate organic solvent, such as acetonitrile or methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable solvent, typically the initial mobile phase of the UPLC gradient.

Protocol 2: Protein Precipitation for Hesperetin in Plasma

This is a simpler and faster method suitable for the direct quantification of free hesperetin.

  • Sample Aliquoting: Take a 100 µL aliquot of plasma.

  • Addition of Internal Standard: Add an appropriate volume of the internal standard solution.

  • Protein Precipitation: Add 3 volumes of cold acetonitrile (or methanol) containing 0.1% formic acid to the plasma sample to precipitate proteins.

  • Vortexing and Centrifugation: Vortex the mixture vigorously for 1-3 minutes. Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant for UPLC-MS/MS analysis.

UPLC-MS/MS Conditions

The following tables summarize the typical UPLC and MS/MS parameters for hesperetin quantification.

Table 1: UPLC Parameters

ParameterRecommended Conditions
Column UPLC HSS T3 reversed-phase column or Hypersil GOLD Phenyl reversed-phase column
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Flow Rate 0.4 - 0.6 mL/min
Injection Volume 2 - 10 µL
Column Temperature Ambient or controlled at 25-40°C
Gradient Elution A gradient program should be optimized to ensure good separation of hesperetin from matrix components. A typical gradient might start with a low percentage of mobile phase B, ramp up to a high percentage, and then return to initial conditions for re-equilibration.

Table 2: MS/MS Parameters

ParameterRecommended Conditions
Ionization Mode Electrospray Ionization (ESI), typically in negative ion mode for hesperetin.
Multiple Reaction Monitoring (MRM) Transitions
HesperetinPrecursor ion (m/z) 301.3 → Product ion (m/z) 164.1
Internal Standard (rac-hesperetin-d3)Precursor ion (m/z) 304.3 → Product ion (m/z) 164.1
Collision Energy To be optimized for the specific instrument, typically in the range of 20 eV.
Other Parameters Capillary voltage, source temperature, and gas flows should be optimized for maximum sensitivity.

Method Validation Data

A full method validation should be performed according to regulatory guidelines (e.g., FDA or EMA). The following tables present a summary of typical quantitative data from validated methods.

Table 3: Linearity and Lower Limit of Quantification (LLOQ)

AnalyteMatrixLinearity RangeCorrelation Coefficient (r)LLOQ
Racemic HesperetinPlasma50 - 5000 nM> 0.9950 nM
(S)- and (R)-HesperetinPlasma25 - 2500 nM> 0.9925 nM
Racemic HesperetinUrine100 - 10,000 nM> 0.99100 nM
(S)- and (R)-HesperetinUrine50 - 5000 nM> 0.9950 nM
HesperetinRat Plasma0.2 - 100 ng/mL> 0.9990.2 ng/mL

Table 4: Precision and Accuracy

AnalyteMatrixPrecision (%RSD)Accuracy (% Bias)
Hesperetin (within-run)Rat Plasma2.06 - 9.54%-6.52 to 3.82%
Hesperetin (between-run)Rat Plasma2.11 - 7.76%-1.62 to 2.33%
Racemic and Enantiomeric HesperetinPlasma & UrineGenerally < 15% (< 20% at LLOQ)Within ±15% (±20% at LLOQ)

Table 5: Recovery and Matrix Effect

AnalyteMatrixExtraction RecoveryMatrix Effect
HesperetinRat Plasma> 87%94.7 - 113.6%

Conclusion

The UPLC-MS/MS method described provides a sensitive, specific, and reliable approach for the quantification of hesperetin in biological matrices. The detailed protocols for sample preparation and instrumental analysis, along with the summarized validation data, offer a solid foundation for researchers, scientists, and drug development professionals to implement this methodology in their laboratories. Proper method validation is essential to ensure the accuracy and precision of the results obtained.

References

Troubleshooting & Optimization

Technical Support Center: Matrix Effects in Hesperetin-¹³C-d₃ LC-MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the liquid chromatography-mass spectrometry (LC-MS) analysis of Hesperetin and its stable isotope-labeled internal standard, Hesperetin-¹³C-d₃.

Troubleshooting Guides

This section offers a systematic approach to identifying, diagnosing, and mitigating matrix effects in your Hesperetin-¹³C-d₃ LC-MS assays.

Problem Identification: Signs of Matrix Effects

Question: Are you observing inconsistent peak areas, poor reproducibility, or a lack of dose-linearity in your Hesperetin calibration curves?[1][2]

Action: These are common indicators of matrix effects, where co-eluting endogenous components from the sample matrix interfere with the ionization of your analyte and internal standard.[2][3] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy and reliability of your results.[3]

Diagnosis: Confirming and Quantifying Matrix Effects

Question: How can I confirm that matrix effects are the root cause of my analytical issues?

Answer: Two primary experimental approaches can be used to diagnose and quantify matrix effects:

  • Post-Column Infusion: This qualitative method helps identify regions in your chromatogram where ion suppression or enhancement occurs. By infusing a constant concentration of Hesperetin and Hesperetin-¹³C-d₃ post-column while injecting a blank matrix extract, any signal deviation will indicate the retention times of interfering components.

  • Post-Extraction Spike Comparison: This quantitative method directly measures the extent of matrix effects. The peak response of Hesperetin and Hesperetin-¹³C-d₃ in a neat solution is compared to the response of the same analytes spiked into a pre-extracted blank matrix sample. A significant difference in signal intensity confirms the presence of matrix effects.

The workflow for diagnosing matrix effects is illustrated below:

A Problem Identified: Inconsistent Results B Perform Post-Column Infusion A->B C Perform Post-Extraction Spike A->C D Ion Suppression/Enhancement Zones Identified? B->D E Significant Signal Difference Observed? C->E F Matrix Effects Confirmed D->F Yes G No Significant Matrix Effects D->G No E->F Yes E->G No

Caption: A workflow diagram for the diagnosis of matrix effects.

Mitigation Strategies: Reducing or Compensating for Matrix Effects

Once matrix effects are confirmed, the following strategies can be employed to minimize their impact on your Hesperetin-¹³C-d₃ analysis.

A. Optimization of Sample Preparation

The primary goal of sample preparation is to remove interfering matrix components, such as phospholipids, while maximizing the recovery of Hesperetin.

  • Liquid-Liquid Extraction (LLE): A common technique for extracting analytes from a biological matrix into an immiscible organic solvent.

  • Solid-Phase Extraction (SPE): A more selective technique that uses a solid sorbent to retain the analyte of interest while matrix components are washed away. This is often the preferred method for complex matrices.

  • Phospholipid Removal Plates: Specifically designed to remove phospholipids, which are a major source of matrix effects in plasma and serum samples.

B. Chromatographic Separation

Optimizing the chromatographic conditions can separate Hesperetin and Hesperetin-¹³C-d₃ from co-eluting matrix interferences.

  • Gradient Elution: Employ a gradient elution profile to effectively separate compounds with different polarities.

  • Column Chemistry: Experiment with different column chemistries (e.g., C18, Phenyl-Hexyl) to alter selectivity and improve resolution between the analytes and interfering peaks.

  • Isotope Effect: Be aware that the deuterium labeling in Hesperetin-¹³C-d₃ can sometimes cause a slight shift in retention time compared to the unlabeled Hesperetin, a phenomenon known as the "isotope effect". If the separation is significant, the analyte and internal standard may be affected differently by matrix components eluting at slightly different times.

C. Utilization of a Stable Isotope-Labeled Internal Standard (SIL-IS)

The use of Hesperetin-¹³C-d₃ as an internal standard is a powerful strategy to compensate for matrix effects. Since the SIL-IS has nearly identical physicochemical properties to Hesperetin, it will co-elute and experience similar ionization suppression or enhancement, allowing for accurate correction of the analyte signal. However, it is crucial to verify that the analyte and SIL-IS co-elute.

The logic for troubleshooting matrix effects is outlined in the following diagram:

A Matrix Effects Confirmed B Optimize Sample Preparation A->B C Optimize Chromatography A->C D Utilize SIL-IS (Hesperetin-¹³C-d₃) A->D E Re-evaluate Matrix Effects B->E C->E D->E F Acceptable Results E->F Yes G Further Optimization Needed E->G No

Caption: A logical workflow for troubleshooting matrix effects.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in LC-MS analysis?

A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting components from the sample matrix. This can result in ion suppression (a decrease in signal) or ion enhancement (an increase in signal), leading to inaccurate quantification.

Q2: Why is a stable isotope-labeled internal standard like Hesperetin-¹³C-d₃ used?

A2: A SIL-IS is considered the gold standard for quantitative bioanalysis because it has nearly identical chemical and physical properties to the analyte. This ensures that it behaves similarly during sample preparation and chromatographic separation, and most importantly, experiences the same degree of matrix effects as the analyte, allowing for reliable correction.

Q3: Can Hesperetin-¹³C-d₃ perfectly compensate for matrix effects in all situations?

A3: While highly effective, a SIL-IS may not perfectly compensate for matrix effects if there is a chromatographic separation between the labeled and unlabeled analyte due to the deuterium isotope effect. If the two compounds do not co-elute, they may be affected differently by matrix components, leading to an inaccurate analyte-to-internal standard ratio.

Q4: What are common sources of matrix effects in biological samples like plasma or urine?

A4: Common sources of matrix effects in biological samples include phospholipids, salts, proteins, and endogenous metabolites. These components can interfere with the droplet formation and evaporation processes in the electrospray ionization (ESI) source.

Q5: How can I quantitatively assess the matrix effect?

A5: The matrix effect can be quantified by calculating the Matrix Factor (MF). This is done by comparing the peak area of an analyte spiked into a pre-extracted blank matrix (B) with the peak area of the analyte in a neat solution (A). The formula is: MF = B / A . An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement. An MF close to 1 suggests minimal matrix effect. The internal standard-normalized MF should be close to 1.0 for robust methods.

Experimental Protocols

Protocol 1: Assessment of Matrix Effect by Post-Extraction Spike

Objective: To quantitatively determine the extent of ion suppression or enhancement for Hesperetin.

Materials:

  • Blank biological matrix (e.g., plasma, urine)

  • Hesperetin and Hesperetin-¹³C-d₃ stock solutions

  • Mobile phase solvents

  • LC-MS system

Procedure:

  • Prepare Sample Set A: Prepare a series of Hesperetin and Hesperetin-¹³C-d₃ standards in the initial mobile phase composition at the desired concentrations (e.g., low, medium, and high QC levels).

  • Prepare Sample Set B: Extract blank biological matrix using your established sample preparation protocol. After extraction, spike the extracts with Hesperetin and Hesperetin-¹³C-d₃ to the same final concentrations as in Set A.

  • Analysis: Inject both sets of samples into the LC-MS system and record the peak areas for Hesperetin and Hesperetin-¹³C-d₃.

  • Calculation: Calculate the Matrix Factor (MF) for Hesperetin at each concentration level:

    • MF = (Mean Peak Area in Set B) / (Mean Peak Area in Set A)

    • Calculate the IS-Normalized MF: MF_IS-normalized = MF_Hesperetin / MF_Hesperetin-¹³C-d₃

Interpretation of Results:

Matrix Factor (MF)Interpretation
< 1Ion Suppression
> 1Ion Enhancement
≈ 1Minimal Matrix Effect
IS-Normalized MFInterpretation
≈ 1.0SIL-IS is effectively compensating for matrix effects
deviates from 1.0Incomplete compensation by the SIL-IS
Protocol 2: Solid-Phase Extraction (SPE) for Hesperetin from Plasma

This is a general protocol and should be optimized for your specific application. A method for Hesperidin and Hesperetin in rat plasma used a HyperSep Retain PEP column.

Materials:

  • Plasma sample

  • Internal standard spiking solution (Hesperetin-¹³C-d₃)

  • SPE cartridges (e.g., polymeric reversed-phase)

  • Methanol, Water, Acetonitrile (LC-MS grade)

  • Formic acid

  • Centrifuge

  • Evaporation system (e.g., nitrogen evaporator)

Procedure:

  • Sample Pre-treatment: Thaw plasma samples. Spike with Hesperetin-¹³C-d₃ internal standard solution. Vortex to mix.

  • SPE Cartridge Conditioning: Condition the SPE cartridge according to the manufacturer's instructions, typically with methanol followed by water.

  • Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a weak organic solvent solution (e.g., 5% methanol in water) to remove polar interferences.

  • Elution: Elute Hesperetin and Hesperetin-¹³C-d₃ from the cartridge with an appropriate volume of a stronger organic solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in the initial mobile phase for LC-MS analysis.

Hesperetin Signaling Pathways

Hesperetin has been shown to modulate several signaling pathways, which may be relevant to its biological effects being studied. Understanding these pathways can provide context for the importance of accurate quantification.

Hesperetin Hesperetin SIRT1 SIRT1 Hesperetin->SIRT1 activates AMPK AMPK SIRT1->AMPK activates Nrf2 Nrf2 AMPK->Nrf2 activates ARE ARE Nrf2->ARE binds to Antioxidant_Genes Antioxidant & Cytoprotective Genes (e.g., HO-1) ARE->Antioxidant_Genes promotes transcription

Caption: Hesperetin activates the SIRT1/AMPK/Nrf2 signaling pathway.

This technical support center provides a foundational guide for addressing matrix effects in Hesperetin-¹³C-d₃ LC-MS analysis. For more specific issues, further optimization of the sample preparation and chromatographic conditions may be necessary.

References

Technical Support Center: Isotopic Interference with Hesperetin-¹³C-d₃ Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing issues related to isotopic interference when using Hesperetin-¹³C-d₃ as an internal standard in LC-MS/MS bioanalysis.

Frequently Asked Questions (FAQs)

Q1: What is isotopic interference and why is it a concern when using Hesperetin-¹³C-d₃?

A1: Isotopic interference, or crosstalk, occurs when the mass spectrometer signal of the analyte (Hesperetin) overlaps with the signal of its stable isotope-labeled internal standard (Hesperetin-¹³C-d₃), or vice versa. This can happen due to the natural abundance of heavier isotopes (like ¹³C) in the unlabeled analyte, which can contribute to the signal of the labeled internal standard. Additionally, the internal standard may contain a small amount of the unlabeled analyte as an impurity from its synthesis. This interference can lead to inaccurate quantification, particularly at low analyte concentrations.

Q2: I am observing a higher than expected signal for my blank samples. Could my Hesperetin-¹³C-d₃ internal standard be the cause?

A2: Yes, this is a common issue. A high background signal in blank samples (containing only the internal standard) at the mass transition of the unlabeled Hesperetin suggests that your Hesperetin-¹³C-d₃ internal standard may contain a small amount of unlabeled Hesperetin as an impurity. This will artificially elevate your baseline and can impact the accuracy of your results, especially at the lower limit of quantification (LLOQ).

Q3: My calibration curve is non-linear at higher concentrations. What could be the cause?

A3: Non-linearity at the upper end of the calibration curve can be caused by isotopic interference. At high concentrations of Hesperetin, the contribution of its naturally occurring isotopes to the mass channel of Hesperetin-¹³C-d₃ becomes more significant. This "crosstalk" can lead to an overestimation of the internal standard's response, resulting in a negative bias and a flattening of the calibration curve.

Q4: How can I minimize or correct for isotopic interference?

A4: Several strategies can be employed:

  • Optimize Chromatography: Ensure baseline separation between Hesperetin and any potential co-eluting matrix components that could exacerbate interference.

  • Check Internal Standard Purity: Analyze a high-concentration solution of your Hesperetin-¹³C-d₃ internal standard alone to assess the level of unlabeled Hesperetin impurity.

  • Use a ¹³C-labeled standard: Carbon-13 labeled standards are generally preferred over deuterated standards as they are less likely to exhibit chromatographic shifts (isotope effect) and have a lower natural abundance, reducing the chance of interference.

  • Non-Linear Calibration: If interference is unavoidable, using a non-linear regression model (e.g., quadratic) for your calibration curve can sometimes provide a better fit for the data.

  • Correction Factors: In some cases, a correction factor can be experimentally determined and applied to the data to account for the contribution of the unlabeled analyte to the internal standard signal.

Troubleshooting Guides

Problem 1: High Background Signal in Blank Samples

Symptoms:

  • A significant peak is observed at the retention time and MRM transition of Hesperetin in blank samples containing only the Hesperetin-¹³C-d₃ internal standard.

  • Inaccurate and imprecise results at the Lower Limit of Quantification (LLOQ).

Troubleshooting Workflow:

start High Background Signal in Blank Samples check_is_purity Analyze High Concentration of Hesperetin-¹³C-d₃ Alone start->check_is_purity impurity_present Is Unlabeled Hesperetin Peak Present? check_is_purity->impurity_present contact_supplier Contact Supplier for Certificate of Analysis and Isotopic Purity Information impurity_present->contact_supplier Yes end_good Low Background Signal Proceed with Analysis impurity_present->end_good No new_lot Consider a New Lot of Internal Standard with Higher Isotopic Purity contact_supplier->new_lot background_subtraction Implement Background Subtraction (Use with Caution) new_lot->background_subtraction start Non-Linear Calibration Curve check_crosstalk Evaluate Analyte Contribution to IS Signal start->check_crosstalk crosstalk_present Is Crosstalk > 1-2%? check_crosstalk->crosstalk_present optimize_chrom Optimize Chromatographic Separation crosstalk_present->optimize_chrom Yes end_good Linear Calibration Curve (or acceptable non-linear fit) Proceed with Analysis crosstalk_present->end_good No use_nonlinear_fit Use Non-Linear (e.g., Quadratic) Curve Fit optimize_chrom->use_nonlinear_fit adjust_is_conc Adjust Internal Standard Concentration use_nonlinear_fit->adjust_is_conc adjust_is_conc->end_good

Technical Support Center: Optimizing Hesperetin-13C-d3 Internal Standard Concentration

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization and use of Hesperetin-13C-d3 as an internal standard in analytical methodologies. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for common issues encountered during quantitative analysis.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound in our analytical method?

A1: this compound serves as a stable isotope-labeled (SIL) internal standard (IS) for the accurate quantification of hesperetin in various biological matrices using techniques like liquid chromatography-mass spectrometry (LC-MS).[1][2][3] An internal standard is a compound with physicochemical properties similar to the analyte of interest that is added at a constant concentration to all samples, including calibration standards and quality controls, before sample processing.[4] Its purpose is to correct for variability that can occur during sample preparation, injection volume differences, and instrument response fluctuations, thereby improving the precision and accuracy of the results.[5]

Q2: Why is a stable isotope-labeled internal standard like this compound considered the gold standard?

A2: SIL internal standards are considered the gold standard because they are chemically and structurally nearly identical to the analyte. This similarity ensures that they co-elute during chromatography and experience the same degree of matrix effects, such as ion suppression or enhancement, as the analyte. This close tracking of the analyte's behavior provides the most accurate compensation for analytical variability.

Q3: What are the key characteristics to consider when using this compound?

A3: When using this compound, it is crucial to consider the following:

  • Isotopic Purity: The presence of any unlabeled hesperetin in the internal standard can lead to an overestimation of the analyte concentration, especially at the lower limit of quantification (LLOQ).

  • Chemical Purity: Impurities in the internal standard solution can interfere with the analysis.

  • Stability: Ensure the stability of the isotopic label under all sample preparation and analysis conditions. Deuterium labels, in some cases, can be susceptible to exchange.

  • Mass Difference: this compound has a mass difference that is sufficient to prevent spectral overlap with the unlabeled hesperetin.

Q4: At what concentration should I use this compound?

A4: The optimal concentration of this compound should be empirically determined for your specific assay. A common starting point is a concentration that is in the middle of your calibration curve range. Some researchers aim for a concentration that yields a peak area ratio of approximately 1:1 with the analyte at the mid-point of the calibration curve. The goal is to use a concentration that provides a consistent and reproducible signal across all samples without causing ion suppression of the analyte.

Troubleshooting Guides

This section provides solutions to common problems you may encounter when optimizing and using this compound.

Issue 1: High Variability in Internal Standard Response

Symptoms:

  • The peak area of this compound is inconsistent across calibration standards, quality controls, and unknown samples.

  • Poor precision (%CV > 15-20%) for quality control samples.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Inconsistent Pipetting Ensure pipettes are properly calibrated. Use a consistent technique for adding the internal standard to all samples. Prepare a larger batch of spiking solution to minimize variability between preparations.
Sample Preparation Issues Investigate the extraction recovery of the internal standard. Ensure consistent and thorough mixing at each step of the sample preparation process.
Matrix Effects Different biological samples can have varying matrix components that affect ionization. A stable isotope-labeled internal standard should compensate for this, but significant variations may still cause issues. Evaluate matrix effects by comparing the IS response in neat solution versus extracted blank matrix.
Instrument Instability Check for fluctuations in the LC pump flow rate, autosampler injection volume, and mass spectrometer source conditions. Run system suitability tests to ensure instrument performance.
Issue 2: Poor Accuracy at Low Concentrations

Symptoms:

  • The calculated concentrations of the low QC samples or the LLOQ are consistently higher than the nominal value.

  • Significant signal observed for the analyte in blank samples spiked only with the internal standard.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Unlabeled Analyte in IS The this compound standard may contain a small amount of unlabeled hesperetin.
Protocol: Prepare a high-concentration solution of only the this compound internal standard and analyze it. Quantify the amount of unlabeled hesperetin present.
Solution: If the contribution is significant (e.g., >20% of the LLOQ response), subtract the contribution from all analyte peak areas or obtain a new, higher purity standard.
IS Concentration Too High A very high concentration of the internal standard can sometimes contribute to the analyte signal through in-source fragmentation or isotopic contribution.
Solution: Reduce the concentration of the this compound internal standard and re-evaluate the assay performance.
Issue 3: Chromatographic Separation of Analyte and Internal Standard

Symptoms:

  • Hesperetin and this compound show different retention times.

Possible Causes & Solutions:

Possible Cause Deuterium Isotope Effect
The replacement of hydrogen with deuterium can sometimes lead to a slight change in the physicochemical properties of the molecule, resulting in a shift in retention time.
Solution: While a small, consistent shift may be acceptable, a significant or variable shift can lead to differential matrix effects. If this occurs, re-evaluate the chromatographic conditions (e.g., gradient, column chemistry) to try and achieve co-elution. If co-elution cannot be achieved, it is critical to demonstrate that the differential matrix effects do not compromise the accuracy and precision of the method.

Experimental Protocols

Protocol for Optimizing this compound Concentration

This protocol outlines the steps to determine the optimal concentration of this compound for a quantitative LC-MS/MS assay.

Objective: To find a concentration of this compound that provides a stable and reproducible signal and effectively normalizes the hesperetin signal across the entire calibration range without causing ion suppression.

Materials:

  • Hesperetin analytical standard

  • This compound internal standard

  • Blank biological matrix (e.g., plasma, urine)

  • LC-MS/MS system

  • Appropriate solvents and reagents for sample preparation and mobile phase

Methodology:

  • Prepare Stock Solutions:

    • Prepare a stock solution of hesperetin (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol).

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in the same solvent.

  • Prepare Calibration Standards:

    • Prepare a series of calibration standards of hesperetin by serial dilution from the stock solution to cover the expected concentration range of your samples (e.g., 1 to 1000 ng/mL).

  • Select a Range of IS Concentrations to Test:

    • Based on the mid-point of your calibration curve (e.g., 100 ng/mL), select a range of this compound concentrations to evaluate. A good starting point is to test concentrations that are 0.5x, 1x, and 2x the mid-point concentration of the analyte.

    Table 1: Example of IS Concentrations to Test

    Analyte Mid-Point Concentration IS Concentration (0.5x) IS Concentration (1x) IS Concentration (2x)

    | 100 ng/mL | 50 ng/mL | 100 ng/mL | 200 ng/mL |

  • Spike Samples:

    • For each IS concentration being tested, prepare a full set of calibration standards and at least three levels of quality control samples (low, medium, and high) in the blank biological matrix.

    • Add a constant volume of the respective this compound working solution to each sample.

  • Sample Preparation and Analysis:

    • Perform your established sample preparation procedure (e.g., protein precipitation, solid-phase extraction).

    • Analyze the samples using your LC-MS/MS method.

  • Data Evaluation:

    • For each IS concentration, evaluate the following parameters:

      • IS Response Stability: The peak area of this compound should be consistent across all samples. Calculate the mean, standard deviation, and %CV of the IS peak area.

      • Calibration Curve Performance: Assess the linearity (r²), accuracy, and precision of the calibration curves.

      • Analyte/IS Peak Area Ratio: Examine the peak area ratio of hesperetin to this compound across the calibration range.

      • Accuracy and Precision of QCs: The calculated concentrations of the QC samples should be within acceptable limits (e.g., ±15% of the nominal value, ±20% for LLOQ).

  • Selection of Optimal Concentration:

    • Choose the this compound concentration that provides the best overall performance, characterized by:

      • Low variability in the IS response.

      • Excellent linearity of the calibration curve.

      • High accuracy and precision for the QC samples.

Table 2: Example of Data Evaluation for IS Concentration Optimization

IS Concentration IS Peak Area %CV Calibration Curve r² Mean QC Accuracy (%) Mean QC Precision (%CV)
50 ng/mL 8.5% 0.998 98.2% 6.5%
100 ng/mL 7.2% 0.999 99.5% 5.1%

| 200 ng/mL | 15.1% | 0.995 | 95.8% | 9.8% |

In this example, the 100 ng/mL concentration would be selected as it provides the best combination of IS response stability, linearity, accuracy, and precision.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Spike Samples with This compound extraction Sample Extraction (e.g., SPE, LLE) start->extraction evaporation Evaporation & Reconstitution extraction->evaporation injection Autosampler Injection evaporation->injection separation LC Separation injection->separation detection MS/MS Detection separation->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of Hesperetin calibration->quantification

Caption: Workflow for quantitative analysis of hesperetin using this compound.

Signaling Pathways of Hesperetin

Hesperetin has been shown to modulate several key signaling pathways involved in various cellular processes.

1. TGF-β Signaling Pathway

TGF_beta_pathway TGF_beta TGF-β Receptor TGF-β Receptor TGF_beta->Receptor Smad2_3 Smad2/3 Receptor->Smad2_3 phosphorylates p_Smad2_3 p-Smad2/3 Smad_complex Smad Complex p_Smad2_3->Smad_complex Smad4 Smad4 Smad4->Smad_complex Nucleus Nucleus Smad_complex->Nucleus Gene_expression Target Gene Expression Nucleus->Gene_expression regulates Hesperetin Hesperetin Hesperetin->Receptor inhibits

Caption: Hesperetin inhibits the TGF-β signaling pathway.

2. SIRT1-AMPK Signaling Pathway

SIRT1_AMPK_pathway Hesperetin Hesperetin SIRT1 SIRT1 Hesperetin->SIRT1 activates AMPK AMPK SIRT1->AMPK activates p_AMPK p-AMPK (Active) Cellular_processes Cellular Processes (e.g., Metabolism) p_AMPK->Cellular_processes regulates

Caption: Hesperetin activates the SIRT1-AMPK signaling pathway.

References

Hesperetin-13C-d3 stability in different solvent conditions

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Hesperetin-13C-d3 Stability

Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in ensuring the stability and integrity of this compound in various experimental settings. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

This compound is an isotopically labeled form of hesperetin, a flavonoid commonly found in citrus fruits. It is intended for use as an internal standard for the quantification of hesperetin in biological samples by GC- or LC-MS.[1] The stability of this compound is critical for accurate and reproducible experimental results, as degradation can lead to a loss of the compound's activity and the formation of unknown byproducts.[2]

Q2: What are the primary factors that influence the stability of hesperetin and its derivatives?

The stability of hesperetin and its glycoside, hesperidin, is influenced by several factors, including:

  • pH: Hesperidin is particularly unstable under alkaline conditions (high pH).[2][3][4] Alkaline hydrolysis is a likely degradation mechanism at pH 9.

  • Temperature: Higher temperatures can accelerate the degradation process, especially in alkaline solutions.

  • Solvent: The choice of solvent can impact stability. For instance, sonication in a methanol solution has been shown to cause significant decomposition of hesperidin (up to 30%). Common solvents for hesperetin include DMSO, methanol, ethanol, and acetone.

  • Light: Exposure to light can lead to photolytic degradation.

  • Oxidation: The compound is susceptible to oxidative degradation.

Q3: How should I prepare and store this compound stock solutions for long-term use?

For optimal stability, it is recommended to prepare stock solutions by dissolving this compound powder in a suitable solvent such as DMSO, or a 1:1 solution of Acetonitrile:Methanol. To avoid repeated freeze-thaw cycles, it is best to aliquot the stock solution into small, single-use vials. Store these vials at -20°C or -80°C, protected from light. When stored as a solid, this compound is stable for at least 4 years. Aqueous solutions of hesperidin have been found to be stable for up to two months in the pH range of 1 to 7.4 at both 25°C and 40°C.

Q4: What are the signs of this compound degradation in my experiments?

Inconsistent experimental results, such as variable responses in cell-based assays over time, can be an indicator of compound degradation in the culture medium. Analytically, degradation can be observed as a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products in chromatographic analyses (e.g., HPLC, LC-MS).

Q5: Can I use this compound in aqueous buffers? What pH range is considered safe?

Aqueous solutions of the related compound, hesperidin, are stable for up to 2 months in a pH range of 1 to 7.4 at both 25°C and 40°C. However, significant degradation occurs at pH 9, with the rate increasing at higher temperatures. Therefore, it is advisable to maintain the pH of aqueous solutions below 7.4.

Troubleshooting Guides

Problem: Inconsistent results in cell culture experiments lasting several days.

  • Possible Cause: Degradation of this compound in the cell culture medium due to pH and temperature. Standard cell culture conditions (pH ~7.4, 37°C) are generally acceptable for short-term experiments, but degradation may occur over longer periods.

  • Troubleshooting Steps:

    • Confirm Stability: Perform a stability check of this compound in your specific cell culture medium under your incubation conditions (e.g., 37°C, 5% CO2) over the time course of your experiment (e.g., 24, 48, 72 hours).

    • Analytical Verification: Use a validated analytical method like HPLC or LC-MS to quantify the concentration of this compound at each time point.

    • Replenish Compound: If significant degradation is observed (e.g., >10-20%), consider replacing the medium with freshly prepared this compound-containing medium every 24-48 hours.

Problem: Low recovery of this compound during sample extraction.

  • Possible Cause: Degradation during sample processing steps, such as sonication in methanol.

  • Troubleshooting Steps:

    • Avoid Harsh Conditions: Minimize the use of sonication with methanol. If sonication is necessary, use short durations and keep the sample on ice.

    • Optimize Extraction Solvent: Test different extraction solvents to find one that provides good recovery without causing degradation.

    • Work Quickly and at Low Temperatures: Process samples as quickly as possible and at low temperatures to minimize degradation.

Data Presentation: Stability of Hesperidin (as a proxy for Hesperetin) in Aqueous Solutions

The following table summarizes the stability of hesperidin, the glycoside of hesperetin, under various pH and temperature conditions. This data can serve as a useful guide for handling this compound in aqueous solutions.

pHTemperature (°C)Stability / Degradation RateHalf-life
1 - 7.425Stable for up to 2 monthsNot Applicable
1 - 7.440Stable for up to 2 monthsNot Applicable
925Degradation rate constant: 0.03 day⁻¹23 days
940Degradation rate constant: 0.15 day⁻¹4.5 days

Data sourced from Majumdar et al. as cited in other studies.

Experimental Protocols

Protocol: General Stability Assessment of this compound in a Specific Solvent

This protocol outlines a general method for assessing the stability of this compound in a chosen solvent under specific temperature conditions.

  • Preparation of Stock Solution:

    • Accurately weigh a known amount of this compound powder.

    • Dissolve it in the desired solvent (e.g., DMSO, methanol, aqueous buffer of a specific pH) to achieve a known concentration (e.g., 1 mg/mL).

  • Sample Preparation:

    • Dilute the stock solution with the same solvent to a working concentration suitable for your analytical method (e.g., 10 µg/mL).

    • Dispense aliquots of the working solution into multiple vials for analysis at different time points.

  • Incubation:

    • Store the vials at the desired temperature(s) (e.g., room temperature (25°C) and an elevated temperature (40°C)).

    • Protect the vials from light.

  • Sample Collection:

    • At predetermined time points (e.g., 0, 24, 48, 72 hours, 1 week, 2 weeks, 1 month), remove one vial from each temperature condition.

    • Immediately store the collected samples at -80°C until analysis to halt any further degradation.

  • Analysis:

    • Analyze the samples using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • The HPLC method should be capable of separating the parent this compound peak from any potential degradation products.

    • Quantify the remaining concentration of this compound at each time point by comparing the peak area to that of a freshly prepared standard or the time zero sample.

  • Data Evaluation:

    • Calculate the percentage of this compound remaining at each time point relative to the initial concentration.

    • Plot the percentage remaining versus time to visualize the degradation profile.

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_stock Prepare Stock Solution (e.g., 1 mg/mL in DMSO) prep_working Prepare Working Solution (e.g., 10 µg/mL in test solvent) prep_stock->prep_working incubate_t1 Incubate at Temp 1 (e.g., 25°C) prep_working->incubate_t1 incubate_t2 Incubate at Temp 2 (e.g., 40°C) prep_working->incubate_t2 collect_samples Collect Aliquots at Time Points incubate_t1->collect_samples incubate_t2->collect_samples store_samples Store at -80°C collect_samples->store_samples analyze_samples Analyze via HPLC or LC-MS store_samples->analyze_samples

Caption: Experimental workflow for assessing this compound stability.

stability_factors cluster_factors Influencing Factors Hesperetin This compound Stability pH pH Hesperetin->pH Temperature Temperature Hesperetin->Temperature Solvent Solvent Hesperetin->Solvent Light Light Hesperetin->Light Oxidation Oxidation Hesperetin->Oxidation

Caption: Key factors influencing the stability of this compound.

References

Technical Support Center: Troubleshooting Poor Peak Shape of Hesperetin-13C-d3 in HPLC

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) issues. This guide is designed for researchers, scientists, and drug development professionals encountering poor peak shapes with Hesperetin-13C-d3. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides to help you identify and resolve common chromatographic problems.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of poor peak shape in HPLC?

Poor peak shape in HPLC can manifest as peak tailing, fronting, splitting, or broadening. These issues can lead to inaccurate quantification and poor resolution.[1] The primary causes are often related to secondary interactions between the analyte and the stationary phase, column overloading, improper mobile phase conditions, or issues with the HPLC system itself.[1][2]

Q2: Why am I seeing peak tailing with this compound?

Peak tailing, an asymmetrical peak with a drawn-out trailing edge, is frequently caused by secondary interactions.[1][3] For a flavonoid like hesperetin, which has polar functional groups, these interactions can occur with active sites on the stationary phase, such as residual silanol groups on silica-based columns. Other potential causes include column overload, low mobile phase pH, and extra-column volume.

Q3: What causes peak fronting for my this compound peak?

Peak fronting, where the peak has a broader first half, can be a result of column overload (either in mass or volume), poor sample solubility in the mobile phase, or a mismatch between the injection solvent and the mobile phase. If the sample solvent is stronger than the mobile phase, it can cause the analyte to travel through the column too quickly, leading to a fronting peak.

Q4: My this compound peak is split. What could be the reason?

Split peaks can occur if there is a problem with the column, such as a void or a blocked frit, which causes the sample to travel through two different paths. It can also be a sign of two closely eluting compounds, which might require method optimization. In some cases, issues with the injection solvent or temperature differences between the mobile phase and the column can also lead to peak splitting.

Q5: Why are my this compound peaks broad?

Broad peaks can indicate a loss of column efficiency. This can be due to column degradation, a slow flow rate, or a mobile phase that is not optimal for the analyte. Sample diffusion in the system, often due to large extra-column volumes, can also contribute to peak broadening.

Q6: Can the isotopic labeling of this compound affect its peak shape?

While carbon-13 labeling is generally considered not to affect chromatographic behavior, deuterium labeling can sometimes lead to slight differences in retention time compared to the unlabeled compound. This is due to the deuterium isotope effect, which can alter the lipophilicity of the molecule. While this is less likely to directly cause poor peak shape, it is a factor to consider, especially if comparing directly to the unlabeled hesperetin standard.

Troubleshooting Guides

Guide 1: Addressing Peak Tailing

If you are observing peak tailing for this compound, follow this troubleshooting workflow:

G cluster_0 Troubleshooting Peak Tailing start Start: Peak Tailing Observed q1 Is the mobile phase pH appropriate? start->q1 s1 Adjust mobile phase pH. For flavonoids, slightly acidic conditions (e.g., pH 2.5-4) often work well. q1->s1 No q2 Is the column overloaded? q1->q2 Yes s1->q2 s2 Reduce sample concentration or injection volume. q2->s2 Yes q3 Are there secondary interactions with the stationary phase? q2->q3 No s2->q3 s3 Use a highly end-capped column or a column with a different stationary phase (e.g., phenyl-hexyl). Add a competitive base (e.g., triethylamine) to the mobile phase. q3->s3 Yes end End: Improved Peak Shape q3->end No s3->end

Caption: Workflow for troubleshooting peak tailing.

Experimental Protocol: Mobile Phase pH Adjustment

  • Preparation of Mobile Phase: Prepare two mobile phases. Mobile Phase A: 0.1% formic acid in water. Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: Start with a gradient of 10% B, increasing to 90% B over 15 minutes.

  • Analysis: Inject the this compound standard and observe the peak shape. The acidic mobile phase should minimize silanol interactions that cause tailing.

Data Presentation: Effect of Mobile Phase Additive on Tailing Factor

Mobile Phase CompositionTailing Factor (Tf)
50:50 Acetonitrile:Water1.8
50:50 Acetonitrile:Water with 0.1% Formic Acid1.2
50:50 Acetonitrile:Water with 20mM Triethylamine1.1

Note: Tailing factor is a measure of peak asymmetry. A value of 1 indicates a perfectly symmetrical peak.

Guide 2: Resolving Peak Fronting

If your this compound peak is fronting, consider the following steps:

G cluster_1 Troubleshooting Peak Fronting start Start: Peak Fronting Observed q1 Is the sample concentration too high? start->q1 s1 Dilute the sample. q1->s1 Yes q2 Is the injection solvent stronger than the mobile phase? q1->q2 No s1->q2 s2 Dissolve the sample in the initial mobile phase or a weaker solvent. q2->s2 Yes q3 Is there a column void? q2->q3 No s2->q3 s3 Replace the column. q3->s3 Yes end End: Symmetrical Peak q3->end No s3->end

Caption: Workflow for troubleshooting peak fronting.

Experimental Protocol: Sample Solvent Evaluation

  • Sample Preparation: Prepare two solutions of this compound at the same concentration.

    • Solution A: Dissolved in 100% Acetonitrile.

    • Solution B: Dissolved in the initial mobile phase composition (e.g., 90% Water: 10% Acetonitrile with 0.1% Formic Acid).

  • Analysis: Inject both samples using the same HPLC method.

  • Comparison: Compare the peak shapes. Injecting the sample in a solvent weaker than the mobile phase should prevent fronting.

Guide 3: Correcting Split Peaks

For split peaks of this compound, use the following diagnostic approach:

G cluster_2 Troubleshooting Split Peaks start Start: Split Peak Observed q1 Are all peaks in the chromatogram split? start->q1 s1 Check for a blocked frit or a void in the column. Consider back-flushing or replacing the column. q1->s1 Yes q2 Is only the this compound peak splitting? q1->q2 No end End: Single, Sharp Peak s1->end s2 Investigate sample/mobile phase incompatibility. Ensure the sample is fully dissolved. Try a different injection solvent. q2->s2 Yes q3 Could it be co-elution? q2->q3 No s2->q3 s3 Optimize the separation method. Adjust the gradient, mobile phase composition, or try a different column. q3->s3 Yes q3->end No s3->end

Caption: Workflow for troubleshooting split peaks.

Experimental Protocol: Column Integrity Check

  • Visual Inspection: If possible, disconnect the column and inspect the inlet frit for any discoloration or particulate matter.

  • Column Reversal and Flushing: If the manufacturer's instructions permit, reverse the column and flush it with a strong solvent (e.g., 100% isopropanol) at a low flow rate to dislodge any blockage.

  • Test with a Standard: After flushing, return the column to its original orientation and inject a well-behaved standard compound to see if the splitting issue is resolved. If the problem persists for all peaks, the column likely needs replacement.

Data Presentation: Impact of Column Change on Peak Shape

Column ConditionPeak Shape of this compound
Old ColumnSplit Peak
New Column of the Same TypeSingle, Symmetrical Peak

This guide provides a starting point for troubleshooting poor peak shape of this compound. Remember to change only one parameter at a time to accurately identify the source of the problem. For persistent issues, consulting the column manufacturer's guide or technical support is recommended.

References

Cross-contamination issues with Hesperetin-13C-d3

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Hesperetin-13C-d3

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for experiments involving this stable isotope-labeled internal standard.

Frequently Asked Questions (FAQs)

Q1: What is the intended use of this compound?

This compound is intended for use as an internal standard for the quantification of Hesperetin in various biological matrices by Gas Chromatography (GC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] Its chemical and physical properties are nearly identical to unlabeled Hesperetin, allowing it to mimic the analyte's behavior during sample preparation and analysis, thus correcting for variability.

Q2: What are the storage and stability recommendations for this compound?

For long-term storage, this compound should be stored as a solid at -20°C.[2] Under these conditions, it is stable for at least four years.[2] Solution stability can be affected by factors such as pH, temperature, and solvent composition. It is recommended to prepare fresh working solutions or conduct stability studies under your specific experimental conditions.[3]

Q3: What is the isotopic purity of commercially available this compound?

Commercially available this compound typically has an isotopic purity of ≥99% for deuterated forms (d1-d3).[2] It is crucial to refer to the Certificate of Analysis (CoA) provided by the supplier for the specific lot you are using, as this will provide the most accurate information on the isotopic distribution.

Troubleshooting Guides

Issue 1: Cross-Contamination and Inaccurate Results at Low Concentrations

Symptoms:

  • Higher than expected baseline signal for the unlabeled analyte (Hesperetin).

  • Inaccurate and imprecise results for low-concentration samples.

  • Non-linear calibration curves, especially at the lower end.

Potential Causes:

  • Isotopic Contribution from Internal Standard: The this compound internal standard may contain a small percentage of the unlabeled (d0) form. This unlabeled impurity will contribute to the signal of the analyte, leading to artificially inflated results, particularly for low-level samples.

  • Cross-Contamination During Sample Preparation: Unintentional transfer of material between samples can occur. This is a significant issue when analyzing samples with a wide range of concentrations.

  • Contaminated Solvents or Reagents: The solvents or reagents used for sample preparation and analysis may be contaminated with Hesperetin.

Troubleshooting Workflow:

Troubleshooting_Cross_Contamination start High Baseline or Inaccurate Low Concentration Results check_is Assess Isotopic Purity of this compound start->check_is check_blanks Analyze Reagent and Matrix Blanks start->check_blanks review_prep Review Sample Preparation Procedures start->review_prep solution_is Correct for Isotopic Contribution check_is->solution_is solution_blanks Identify and Replace Contaminated Reagents check_blanks->solution_blanks solution_prep Implement stricter anti-contamination measures review_prep->solution_prep end Accurate Quantification solution_is->end solution_blanks->end solution_prep->end

Caption: Troubleshooting workflow for cross-contamination issues.

Detailed Troubleshooting Steps:

  • Assess Isotopic Purity:

    • Prepare a high-concentration solution of this compound in a clean solvent.

    • Analyze this solution using your LC-MS/MS method, monitoring the transitions for both this compound and unlabeled Hesperetin.

    • The presence of a peak at the retention time of unlabeled Hesperetin indicates the presence of the d0 form in your internal standard.

    • Quantify the percentage of the unlabeled form using the peak areas. This information can be used to correct your results.

  • Analyze Blanks:

    • Reagent Blank: Inject the solvent used for sample reconstitution to check for contamination.

    • Matrix Blank: Process a sample of the biological matrix (e.g., plasma, urine) without the analyte or internal standard to check for endogenous Hesperetin or other interferences.

  • Review Sample Preparation:

    • Ensure dedicated and thoroughly cleaned labware is used for each sample.

    • Use disposable tips and tubes where possible to minimize carryover.

    • Process samples in an order that minimizes the risk of cross-contamination (e.g., from low to high concentration).

Issue 2: Deuterium Exchange

Symptoms:

  • Decrease in the internal standard signal over time in a sequence of injections.

  • Appearance of a peak corresponding to Hesperetin-13C-d2 or Hesperetin-13C-d1.

  • Poor reproducibility of results.

Potential Causes:

  • Unstable Deuterium Labels: The deuterium atoms on the methoxy group of this compound can be susceptible to exchange with protons from the solvent, especially under certain pH and temperature conditions.

  • In-source Exchange: H/D exchange can sometimes occur in the ion source of the mass spectrometer.

Troubleshooting Workflow:

Troubleshooting_Deuterium_Exchange start Decreasing IS Signal or Poor Reproducibility check_stability Perform Solution Stability Study start->check_stability optimize_lc Optimize LC Method start->optimize_lc optimize_ms Optimize MS Source Conditions start->optimize_ms solution_stability Adjust Solvent pH and Storage Temperature check_stability->solution_stability solution_lc Use Aprotic Solvents in Mobile Phase optimize_lc->solution_lc solution_ms Minimize In-Source Residence Time and Temperature optimize_ms->solution_ms end Stable IS Signal and Reproducible Results solution_stability->end solution_lc->end solution_ms->end Hesperetin_PI3K_Akt_Pathway cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt Recruits & Activates pAkt p-Akt (Active) Akt->pAkt Phosphorylation Proliferation Cell Proliferation Survival pAkt->Proliferation Promotes Hesperetin Hesperetin Hesperetin->PI3K Inhibits Hesperetin_Quantification_Workflow sample Biological Sample (e.g., Plasma) add_is Add this compound Internal Standard sample->add_is extraction Protein Precipitation / Liquid-Liquid Extraction add_is->extraction centrifuge Centrifugation extraction->centrifuge supernatant Collect Supernatant centrifuge->supernatant drydown Evaporation to Dryness supernatant->drydown reconstitute Reconstitute in Mobile Phase drydown->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data Data Processing and Quantification lcms->data

References

Improving signal-to-noise ratio for Hesperetin-13C-d3

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with improving the signal-to-noise ratio (S/N) for Hesperetin-13C-d3 in analytical experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and what is its primary application?

This compound is a stable isotope-labeled version of Hesperetin, a naturally occurring flavonoid found in citrus fruits. Its primary application is as an internal standard for the accurate quantification of Hesperetin in biological matrices by gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS).[1][2]

Q2: Why is my this compound signal weak or absent in my LC-MS/MS analysis?

A weak or absent signal for this compound can stem from several factors, including:

  • Suboptimal Mass Spectrometry Parameters: Incorrect precursor/product ion selection, collision energy, or ion source settings.

  • Chromatographic Issues: Poor peak shape, co-elution with interfering compounds, or inadequate separation.

  • Sample Preparation Problems: Inefficient extraction, degradation of the internal standard, or high matrix effects.[3][4][5]

  • Internal Standard Solution Issues: Incorrect concentration, degradation, or improper storage.

Q3: What are the expected mass-to-charge ratios (m/z) for this compound in MS analysis?

The molecular weight of this compound is approximately 306.29 g/mol . In mass spectrometry, you will typically observe ions corresponding to this mass with slight variations depending on the ionization mode and adduct formation. For tandem MS (MS/MS), specific precursor and product ions need to be optimized. Based on the fragmentation of unlabeled hesperetin, the following transitions can be used as a starting point for method development.

Troubleshooting Guide: Improving Signal-to-Noise Ratio

This guide provides a systematic approach to diagnosing and resolving low signal-to-noise ratio issues with this compound.

Step 1: Verify the Integrity of the Internal Standard

Issue: The this compound solution may have degraded or been prepared incorrectly.

Troubleshooting Actions:

  • Prepare a Fresh Stock Solution: Prepare a new stock solution of this compound from the original vial.

  • Verify Storage Conditions: Ensure the internal standard is stored at the recommended temperature (-20°C) to maintain its stability, which can be for at least 4 years under proper conditions.

  • Direct Infusion Analysis: Infuse a known concentration of the fresh this compound solution directly into the mass spectrometer. This will confirm if the compound is detectable and if the instrument is tuned correctly for its mass.

Step 2: Optimize Mass Spectrometry Parameters

Issue: Suboptimal MS settings can significantly reduce signal intensity.

Troubleshooting Actions:

  • Select Appropriate MRM Transitions: Based on direct infusion of this compound, determine the most abundant and stable precursor and product ions. Since this compound has one 13C and three deuterium atoms, its mass will be higher than unlabeled hesperetin. A common transition for unlabeled hesperetin in negative ion mode is m/z 301.3 → 164.1. For this compound, the expected precursor ion would be around m/z 305.3. The product ion may or may not retain the isotopic labels depending on the fragmentation pattern.

  • Optimize Collision Energy (CE): The collision energy directly impacts the fragmentation efficiency and the intensity of the product ions. Perform a CE optimization experiment by ramping the collision energy and monitoring the intensity of the target product ion.

  • Tune Ion Source Parameters: Optimize electrospray ionization (ESI) source parameters such as capillary voltage, nebulizer gas pressure, drying gas flow rate, and temperature. For flavonoids, negative ESI mode often provides good sensitivity.

Table 1: Recommended Starting LC-MS/MS Parameters for this compound

ParameterRecommended SettingRationale
Ionization Mode Electrospray Ionization (ESI), NegativeFlavonoids generally show good ionization efficiency in negative mode.
Precursor Ion (Q1) ~m/z 305.3Calculated based on the molecular weight of this compound.
Product Ion (Q3) To be determined by infusionNeeds to be optimized for the specific instrument and collision energy.
Collision Energy (CE) 15-35 eV (start)Optimize for maximum product ion intensity.
Capillary Voltage 3.0-4.5 kVOptimize for stable spray and maximum signal.
Drying Gas Temp. 250-350 °CEnsure efficient desolvation without degrading the analyte.
Drying Gas Flow 8-12 L/minOptimize for efficient desolvation.
Nebulizer Pressure 30-50 psiOptimize for a stable spray.
Step 3: Evaluate and Optimize Chromatographic Conditions

Issue: Poor chromatography can lead to low signal intensity and reproducibility.

Troubleshooting Actions:

  • Assess Peak Shape: Ensure the peak for this compound is sharp and symmetrical. Tailing or fronting peaks can reduce the signal-to-noise ratio.

  • Mobile Phase Composition: The choice of mobile phase and additives is critical for both chromatographic separation and ionization efficiency. For reversed-phase chromatography of flavonoids, a mobile phase consisting of acetonitrile or methanol and water with an acidic modifier like formic acid is commonly used.

  • Column Selection: A C18 column is a common choice for flavonoid analysis. Ensure the column is not degraded or clogged.

Table 2: Example Gradient Elution for Hesperetin Analysis

Time (min)% Mobile Phase A (Water + 0.1% Formic Acid)% Mobile Phase B (Acetonitrile + 0.1% Formic Acid)
0.09010
1.09010
8.01090
10.01090
10.19010
12.09010
Step 4: Investigate and Mitigate Matrix Effects

Issue: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of this compound, leading to inaccurate quantification and poor signal-to-noise.

Troubleshooting Actions:

  • Improve Sample Preparation: Employ more rigorous sample clean-up procedures such as solid-phase extraction (SPE) to remove interfering matrix components.

  • Post-Column Infusion Experiment: To identify regions of ion suppression, infuse a constant flow of this compound post-column while injecting a blank matrix extract. A dip in the baseline signal at the retention time of your analyte indicates ion suppression.

  • Modify Chromatography: Adjust the chromatographic gradient to separate this compound from the regions of ion suppression.

Experimental Protocols

Protocol 1: Preparation of this compound Internal Standard Stock and Working Solutions
  • Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol or DMSO. Store this solution at -20°C.

  • Working Solution (e.g., 1 µg/mL): Dilute the stock solution with the appropriate solvent (e.g., methanol or mobile phase) to the desired concentration for spiking into samples.

Protocol 2: Sample Preparation from Plasma using Solid-Phase Extraction (SPE)
  • Sample Pre-treatment: To 100 µL of plasma, add the this compound working solution.

  • Protein Precipitation: Add 300 µL of acidified acetonitrile to precipitate proteins. Vortex and centrifuge.

  • SPE Column Conditioning: Condition an SPE cartridge with methanol followed by water.

  • Sample Loading: Load the supernatant from the protein precipitation step onto the SPE cartridge.

  • Washing: Wash the cartridge with a low percentage of organic solvent to remove polar interferences.

  • Elution: Elute the analyte and internal standard with an appropriate solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase.

Signaling Pathways and Experimental Workflows

Hesperetin Signaling Pathways

Hesperetin has been shown to modulate several key signaling pathways, making it a compound of interest in drug development.

TGF_Beta_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hesperetin Hesperetin TGF-β Receptor TGF-β Receptor Hesperetin->TGF-β Receptor Inhibits Binding TGF-β TGF-β TGF-β->TGF-β Receptor Binds Smad2/3 Smad2/3 TGF-β Receptor->Smad2/3 Phosphorylates p-Smad2/3 p-Smad2/3 Smad2/3->p-Smad2/3 Smad Complex Smad Complex p-Smad2/3->Smad Complex Smad4 Smad4 Smad4->Smad Complex Gene Transcription Gene Transcription Smad Complex->Gene Transcription Regulates

Caption: Hesperetin inhibits the TGF-β signaling pathway.

SIRT1_AMPK_Signaling Hesperetin Hesperetin SIRT1 SIRT1 Hesperetin->SIRT1 Activates AMPK AMPK SIRT1->AMPK Activates Cellular Processes Cellular Processes AMPK->Cellular Processes Regulates

Caption: Hesperetin activates the SIRT1-AMPK signaling pathway.

Sirt1_Nrf2_Signaling Hesperetin Hesperetin Sirt1 Sirt1 Hesperetin->Sirt1 Activates Nrf2 Nrf2 Sirt1->Nrf2 Activates Antioxidant Response Antioxidant Response Nrf2->Antioxidant Response Promotes

Caption: Hesperetin modulates the Sirt1/Nrf2 signaling pathway.

Experimental and Troubleshooting Workflow

Troubleshooting_Workflow A Low S/N for this compound B Verify IS Integrity (Fresh Prep, Direct Infusion) A->B C Optimize MS Parameters (MRM, CE, Source) B->C D Evaluate Chromatography (Peak Shape, Mobile Phase) C->D E Investigate Matrix Effects (Sample Prep, Post-Column Infusion) D->E F Signal Acceptable? E->F H Consult Instrument Specialist E->H Persistent Issues F->B No, Re-evaluate G Proceed with Analysis F->G Yes

Caption: A logical workflow for troubleshooting low signal-to-noise.

References

Validation & Comparative

A Comparative Guide to Hesperetin Quantification: Validation of a Method Utilizing a Stable Isotope-Labeled Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of hesperetin, a flavonoid with significant therapeutic potential, is paramount. This guide provides a comprehensive comparison of analytical methods for hesperetin quantification, with a focus on a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method employing a stable isotope-labeled internal standard, analogous to Hesperetin-¹³C-d₃.

The use of a stable isotope-labeled internal standard, such as a deuterated or ¹³C-labeled analogue of the analyte, is considered the gold standard in quantitative mass spectrometry. This approach minimizes variability introduced during sample preparation and analysis, leading to enhanced accuracy and precision. This guide will detail a method based on the use of a deuterated hesperetin internal standard and compare its performance with other reported methods for hesperetin quantification.

Comparative Analysis of Hesperetin Quantification Methods

The following table summarizes the performance characteristics of different validated methods for hesperetin quantification. The LC-MS/MS method with a deuterated internal standard demonstrates superior sensitivity and robustness.

Parameter LC-MS/MS with Deuterated Internal Standard (e.g., rac-hesperetin-d₃) HPLC-UV GC-MS
Linearity Range 0.2 - 100 ng/mL[1]25 - 2500 ng/mL[2]2 - 300 ng/mL[3]
Limit of Quantification (LOQ) 0.2 ng/mL[1][4]4.89 ng/mL2 ng/mL
Intra-day Precision (%RSD) 2.06 - 9.54%< 1%< 7.16%
Inter-day Precision (%RSD) 2.11 - 7.76%< 2%Not Reported
Accuracy (%Recovery) -6.52% to 3.82% (bias)95 - 100%95.00 - 105.50%
Internal Standard rac-hesperetin-d₃ or Hesperitin-d3None typically usedNaringenin
Matrix Rat PlasmaTopical GelHuman Plasma and Urine

Experimental Protocols

LC-MS/MS Method with Deuterated Internal Standard

This protocol is based on a validated method for the simultaneous quantification of hesperidin and hesperetin in rat plasma.

a. Sample Preparation:

  • To 100 µL of plasma, add the internal standard solution (e.g., rac-hesperetin-d₃).

  • Perform solid-phase extraction (SPE) for sample cleanup and concentration.

b. Chromatographic Conditions:

  • Column: Hypersil GOLD Phenyl reversed-phase column.

  • Mobile Phase: Gradient elution with 0.1% formic acid in water and acetonitrile.

  • Flow Rate: As optimized for the specific column and system.

  • Injection Volume: 5 µL.

c. Mass Spectrometric Conditions:

  • Ionization Mode: Negative Ion Electrospray (ESI-).

  • Monitoring Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Hesperetin: m/z 301.3 → 164.1

    • rac-hesperetin-d₃: m/z 304.3 → 164.1

HPLC-UV Method

This protocol is based on a validated method for the quantification of hesperetin in a topical formulation.

a. Sample Preparation:

  • Extract hesperetin from the sample matrix using a suitable solvent (e.g., methanol).

  • Centrifuge and filter the extract before injection.

b. Chromatographic Conditions:

  • Column: Inertsil ODS 3V C18 column.

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and acidified water.

  • Flow Rate: 1.2 mL/min.

  • Detection: UV at a specified wavelength (e.g., 288 nm).

Visualizing the Workflow and Pathway

To better illustrate the experimental process and the context of hesperetin's origin, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample add_is Add Internal Standard (Hesperetin-13C-d3) plasma->add_is spe Solid-Phase Extraction (SPE) add_is->spe lc LC Separation spe->lc ms MS/MS Detection (MRM) lc->ms data Data Acquisition & Quantification ms->data

Caption: Experimental workflow for hesperetin quantification using LC-MS/MS with a stable isotope-labeled internal standard.

hesperidin_to_hesperetin hesperidin Hesperidin (in Citrus Fruits) hydrolysis Hydrolysis (Gut Microbiota) hesperidin->hydrolysis hesperetin Hesperetin (Absorbed Aglycone) hydrolysis->hesperetin

Caption: Biological conversion of hesperidin to its active metabolite, hesperetin.

References

The Gold Standard: Enhancing Hesperetin Analysis with Isotopic Labeling

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of pharmacokinetic and metabolic research, the accurate and precise quantification of bioactive compounds is paramount. For researchers and drug development professionals studying the flavanone hesperetin, found abundantly in citrus fruits, achieving reliable analytical data is crucial for understanding its therapeutic potential. This guide provides a comparative overview of analytical methodologies for hesperetin quantification, with a focus on the enhanced accuracy and precision offered by the use of the stable isotope-labeled internal standard, Hesperetin-13C-d3.

The Critical Role of Internal Standards in Bioanalysis

The complexity of biological matrices such as plasma and urine presents significant challenges to accurate quantification. Matrix effects, where other components in the sample can interfere with the analyte's signal, can lead to erroneous results. The use of an internal standard (IS) that closely mimics the chemical and physical properties of the analyte is a widely accepted strategy to correct for these variations. An ideal IS co-elutes with the analyte and experiences similar ionization efficiency, leading to a more accurate and precise measurement.

While structurally similar compounds can be used as internal standards, stable isotope-labeled internal standards, such as this compound, are considered the gold standard. These standards have the same chemical structure and physicochemical properties as the analyte but a different mass due to the incorporation of heavy isotopes. This mass difference allows the mass spectrometer to distinguish between the analyte and the IS, while ensuring that they behave nearly identically during sample preparation, chromatography, and ionization.

Comparative Analysis of Hesperetin Quantification Methods

Several methods have been validated for the quantification of hesperetin in various biological and pharmaceutical samples. The following tables summarize the performance characteristics of different analytical techniques, highlighting the advantages of methods employing isotopically labeled internal standards.

Table 1: Performance Characteristics of LC-MS/MS Methods for Hesperetin Analysis
ParameterMethod with rac-hesperetin-d3 IS[1][2]Method with other IS (e.g., Naringenin)[3]Method without IS[4][5]
Linearity Range 0.2 - 100 ng/mL2 - 300 ng/mL25 - 2500 nM (plasma)
Correlation Coefficient (r) > 0.999> 0.999> 0.996
Within-run Precision (%RSD) 2.06 - 9.54%< 7.16%< 15%
Between-run Precision (%RSD) 2.11 - 7.76%Not Reported< 15%
Accuracy -6.52% to 3.82%95.00% to 105.50%-13.6% to 13.5%
Lower Limit of Quantification (LLOQ) 0.2 ng/mL2 ng/mL25 nM
Table 2: Performance Characteristics of HPLC Methods for Hesperetin Analysis
ParameterHPLC-UV Method 1HPLC-UV Method 2
Linearity Range 25 - 2500 ng/mLNot specified, but LOQ is 2.84 µg/mL
Correlation Coefficient (r) Not specified, but linear> 0.99
Intra-day Precision (%RSD) < 1%1.2% to 4.6%
Inter-day Precision (%RSD) < 2%Not Reported
Accuracy (% Recovery) 95 - 100%88% to 130%
Limit of Detection (LOD) 1.61 ng/mL< 0.84 µg/mL
Limit of Quantitation (LOQ) 4.89 ng/mL< 2.84 µg/mL

As evidenced by the data, LC-MS/MS methods, particularly those employing an isotopically labeled internal standard like rac-hesperetin-d3, generally offer superior sensitivity (lower LLOQ) and high precision and accuracy. The use of this compound as an internal standard is expected to provide at least the same level of performance, if not better, due to its identical chemical nature to hesperetin.

Experimental Protocols

LC-MS/MS Method with rac-hesperetin-d3 Internal Standard

This method is designed for the simultaneous quantification of hesperidin and its aglycone, hesperetin, in rat plasma.

  • Sample Preparation: Solid-phase extraction (SPE) is employed to isolate hesperidin and hesperetin from the plasma matrix. A HyperSep Retain PEP column is typically used for this purpose.

  • Chromatographic Separation:

    • Column: Hypersil GOLD Phenyl reversed-phase column.

    • Mobile Phase: A gradient elution using 0.1% formic acid in water and acetonitrile.

    • Flow Rate: Not specified.

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) with polarity switching. Positive ion mode for hesperidin and its deuterated internal standard, and negative ion mode for hesperetin and rac-hesperetin-d3.

    • Monitoring Mode: Multiple Reaction Monitoring (MRM).

    • Transitions:

      • Hesperetin: m/z 301.3 → 164.1

      • rac-hesperetin-d3: m/z 304.3 → 164.1

UPLC-MS/MS Method for Hesperetin Enantiomers

This method was developed for the analysis of (R)- and (S)-hesperetin enantiomers in human plasma and urine.

  • Sample Preparation: Biological matrices are incubated with β-glucuronidase/sulfatase to hydrolyze conjugated metabolites. Hesperetin is then isolated by solid-phase extraction using mixed-mode cartridges with reversed-phase and anion-exchange functionalities.

  • Chromatographic Separation:

    • Column for Racemic Hesperetin: UPLC HSS T3 reversed-phase column.

    • Column for Enantiomers: HPLC Chiralpak IA-3 column.

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI).

    • Monitoring Mode: Not explicitly stated, but typically MRM for quantitative analysis.

Visualizing the Analytical Workflow

The following diagram illustrates a typical workflow for the analysis of hesperetin using LC-MS/MS with an internal standard.

Hesperetin Analysis Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Biological Sample (Plasma/Urine) is_add Add this compound (IS) start->is_add spe Solid-Phase Extraction (SPE) is_add->spe evap Evaporation & Reconstitution spe->evap lc UPLC/HPLC Separation evap->lc ms Mass Spectrometry (MRM) lc->ms quant Quantification (Analyte/IS Ratio) ms->quant report Result Reporting quant->report

Caption: Workflow for Hesperetin Analysis using LC-MS/MS.

Conclusion

The selection of an appropriate analytical method is critical for obtaining reliable data in hesperetin research. While various HPLC and LC-MS/MS methods have been successfully validated, the use of a stable isotope-labeled internal standard, such as this compound, in conjunction with LC-MS/MS offers the highest level of accuracy and precision. This approach effectively mitigates matrix effects and variability in sample processing, ensuring data of the highest quality for pharmacokinetic studies and other applications in drug development. For researchers seeking the most robust and reliable quantification of hesperetin, the adoption of methods incorporating this compound is strongly recommended.

References

A Comparative Guide to Inter-Laboratory Hesperetin Quantification Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of hesperetin, a flavonoid with significant therapeutic potential, is paramount for research, quality control, and clinical studies. This guide provides a comparative overview of various analytical methods for hesperetin quantification, drawing upon data from published validation studies. While a formal inter-laboratory round-robin study on hesperetin is not publicly available, this document compiles and compares the performance of established methods to aid researchers in selecting the most appropriate technique for their specific needs.

Quantitative Performance of Hesperetin Quantification Methods

The following table summarizes the performance characteristics of common analytical methods used for the quantification of hesperetin. The data is collated from various independent validation studies.

MethodLinearity RangeAccuracy (% Recovery)Precision (% RSD)LODLOQReference
HPLC-UV 25 - 2500 ng/mL95 - 100%Intraday: <1%, Interday: <2%1.61 ng/mL4.89 ng/mL[1]
50 - 1200 ng/mL>94.8%Intraday: <4.9%, Interday: <8.2%Not ReportedNot Reported[2]
LC-MS/MS 0.2 - 100 ng/mL-1.62 to 2.33% (between-run)2.11 - 7.76% (between-run)Not Reported0.2 ng/mL[3]
UPLC-MS/MS 0.5 - 100 ng/mL-13.6 to 13.5%<15%Not Reported0.1 - 2.0 ng/mL[4]
Spectrophotometry 0.61 - 7.32 µg/mLNot Reported0.26 - 1.23%0.15 µg/mL0.45 µg/mL[5]
Enzymatic-Spectrophotometry Not ReportedNot ReportedNot ReportedNot Reported1.1 mg/L (1.8 µM)

Note: % RSD refers to the Relative Standard Deviation, LOD to the Limit of Detection, and LOQ to the Limit of Quantitation. The performance characteristics are highly dependent on the specific experimental conditions, matrix, and instrumentation.

Experimental Protocols

Below are detailed methodologies for the key experiments cited in the comparison table.

1. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

  • Sample Preparation: An accurate amount of hesperetin is weighed and dissolved in methanol to achieve a stock solution of 1 mg/mL. Working solutions are prepared by serial dilution in methanol. For extraction from a topical gel, the formulation is dissolved in a suitable solvent, followed by filtration before injection.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector is used.

  • Chromatographic Conditions:

    • Column: Inertsil ODS 3V column or equivalent C18 column.

    • Mobile Phase: A mixture of acetonitrile and acidified water (e.g., 50:50, v/v).

    • Flow Rate: Typically 1.0 to 1.2 mL/min.

    • Detection Wavelength: Set to the maximum absorbance of hesperetin, around 288 nm.

  • Validation Parameters: The method is validated for specificity, system suitability, linearity, accuracy, precision, LOD, and LOQ according to regulatory guidelines.

2. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

  • Sample Preparation: For plasma samples, solid-phase extraction (SPE) is a common technique for sample clean-up and concentration.

  • Instrumentation: An LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: A reversed-phase column such as Hypersil GOLD Phenyl.

    • Mobile Phase: A gradient elution using 0.1% formic acid in water and acetonitrile is often employed.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Negative ionization mode is typically used for hesperetin.

    • Monitoring Mode: Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity. The precursor/product ion pair for hesperetin is m/z 301.3 → 164.1.

3. UV-Vis Spectrophotometry

  • Principle: This method can be based on the intrinsic UV absorbance of hesperetin or the formation of a colored complex with a reagent. One method involves the formation of a hesperidin-zinc complex.

  • Sample Preparation: Samples are diluted in a suitable solvent (e.g., 70% v/v methanol) and the pH is adjusted.

  • Procedure:

    • Prepare a series of standard solutions of hesperetin.

    • Add the complexing agent (e.g., Zn(II) solution) to both standards and samples.

    • Measure the absorbance at the wavelength of maximum absorption (e.g., 283 nm for the Zn(II) complex).

    • Construct a calibration curve by plotting absorbance versus concentration of the standards.

    • Determine the concentration of hesperetin in the samples from the calibration curve.

Visualizations

The following diagram illustrates a generalized workflow for the validation of an analytical method for hesperetin quantification, a critical step before any inter-laboratory comparison can be considered.

cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation cluster_2 Phase 3: Sample Analysis A Define Analytical Target Profile B Select Analytical Technique (e.g., HPLC, LC-MS) A->B C Optimize Method Parameters (Mobile Phase, Column, etc.) B->C D Specificity / Selectivity C->D Proceed to Validation E Linearity & Range D->E F Accuracy (% Recovery) E->F G Precision (Repeatability & Intermediate Precision) F->G H Limit of Detection (LOD) G->H I Limit of Quantitation (LOQ) H->I J Robustness I->J K Sample Preparation J->K Apply Validated Method L Instrumental Analysis K->L M Data Processing & Quantification L->M N Reporting M->N

Caption: Generalized workflow for analytical method validation.

The following diagram illustrates a conceptual signaling pathway that could be investigated following the quantification of hesperetin's effect in a cellular model. Hesperetin is known to have neuroprotective effects by triggering various signaling pathways.

cluster_receptors Receptors cluster_kinases Kinase Cascades cluster_transcription Transcription Factors cluster_proteins Target Proteins Hesperetin Hesperetin ER Estrogen Receptor (ER) Hesperetin->ER TrkA TrkA Receptor Hesperetin->TrkA PI3K PI-3K ER->PI3K PKA PKA ER->PKA PKC PKC ER->PKC Seladin1 Seladin-1 ER->Seladin1 TrkA->PI3K TrkA->PKA TrkA->PKC ERK1 ERK1 PI3K->ERK1 PKA->ERK1 PKC->ERK1 CREB CREB ERK1->CREB PGC1a PGC-1α CREB->PGC1a

Caption: Hesperetin-induced neuroprotective signaling pathways.

References

A Researcher's Guide to Isotopic Purity Assessment of Hesperetin-13C-d3

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing stable isotope-labeled compounds, rigorous assessment of isotopic purity is paramount for generating accurate and reproducible data. This guide provides a comprehensive comparison of Hesperetin-13C-d3 with its unlabeled counterpart and other deuterated alternatives, offering detailed experimental protocols and supporting data to aid in the selection and validation of the most suitable internal standard for mass spectrometry-based bioanalytical studies.

This compound is a stable isotope-labeled version of hesperetin, a flavonoid found in citrus fruits, intended for use as an internal standard in the quantification of hesperetin by Gas Chromatography (GC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The introduction of one ¹³C atom and three deuterium atoms results in a mass shift that allows for its differentiation from the endogenous, unlabeled hesperetin.

Comparative Analysis of Hesperetin and its Stable Isotope-Labeled Analogues

The choice of an internal standard is critical for correcting for variability during sample preparation and analysis. The ideal internal standard co-elutes with the analyte but is clearly distinguishable by its mass. Below is a comparison of this compound with unlabeled hesperetin and a commonly used deuterated alternative, Hesperetin-d3.

FeatureHesperetin (Unlabeled)This compoundHesperetin-d3
Molecular Formula C₁₆H₁₄O₆C₁₅¹³CH₁₁D₃O₆C₁₆H₁₁D₃O₆
Monoisotopic Mass 302.0790 g/mol 306.0963 g/mol 305.0979 g/mol
Mass Shift (vs. Unlabeled) N/A+4 Da+3 Da
Labeling None1 x ¹³C, 3 x ²H (d)3 x ²H (d)
Typical Isotopic Purity >98% Chemical Purity≥99% Deuterated Forms (d1-d3)[1]≥99% Deuterated Forms (d1-d3)

Experimental Protocols for Isotopic Purity Assessment

The isotopic purity of this compound is primarily assessed using High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

High-Resolution Mass Spectrometry (HRMS) for Isotopic Enrichment

Objective: To determine the isotopic distribution and confirm the mass shift of this compound.

Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with a Liquid Chromatography (LC) system.

Methodology:

  • Sample Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL. This is then diluted to a working concentration of 1 µg/mL with the initial mobile phase.

  • Chromatographic Separation:

    • LC Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 0.3 mL/min.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode.

    • Scan Mode: Full scan from m/z 100-500.

    • Resolution: >10,000 FWHM.

  • Data Analysis: The mass spectrum of the eluting peak corresponding to this compound is analyzed to determine the relative abundance of the M+0, M+1, M+2, M+3, and M+4 ions. The isotopic enrichment is calculated based on the observed ion intensities.

Expected Results: The mass spectrum of this compound is expected to show a base peak at m/z 307.0963 [M+H]⁺, corresponding to the fully labeled molecule. The presence of lower mass isotopologues (M+0 to M+3) would indicate incomplete labeling.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Integrity and Label Location

Objective: To confirm the location of the ¹³C and deuterium labels and to assess the overall structural integrity of the molecule.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Methodology:

  • Sample Preparation: An accurately weighed amount of this compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆) to a concentration of approximately 5-10 mg/mL.

  • ¹H-NMR Spectroscopy: A standard one-dimensional ¹H-NMR spectrum is acquired. The absence or significant reduction of the signal corresponding to the methoxy protons (around 3.7-3.8 ppm in unlabeled hesperetin) confirms deuteration at this position.

  • ¹³C-NMR Spectroscopy: A standard one-dimensional ¹³C-NMR spectrum is acquired. The signal for the methoxy carbon (around 56 ppm in unlabeled hesperetin) will be split into a multiplet due to coupling with deuterium and will show a characteristic shift. The presence of an enhanced signal for one of the aromatic carbons would confirm the position of the ¹³C label.

Visualizing Experimental Workflows

Isotopic_Purity_Workflow cluster_MS Mass Spectrometry Analysis cluster_NMR NMR Spectroscopy Analysis MS_Sample_Prep Sample Preparation (1 µg/mL solution) LC_Separation LC Separation (C18 column) MS_Sample_Prep->LC_Separation HRMS_Analysis HRMS Analysis (Full Scan) LC_Separation->HRMS_Analysis MS_Data_Analysis Data Analysis (Isotopic Distribution) HRMS_Analysis->MS_Data_Analysis NMR_Sample_Prep Sample Preparation (5-10 mg/mL in DMSO-d6) H1_NMR 1H-NMR Spectroscopy NMR_Sample_Prep->H1_NMR C13_NMR 13C-NMR Spectroscopy NMR_Sample_Prep->C13_NMR NMR_Data_Analysis Data Analysis (Structural Confirmation) H1_NMR->NMR_Data_Analysis C13_NMR->NMR_Data_Analysis Start This compound Standard Start->MS_Sample_Prep Start->NMR_Sample_Prep

Caption: Workflow for Isotopic Purity Assessment.

Signaling Pathway Context (Illustrative)

While not directly related to isotopic purity assessment, Hesperetin is known to modulate various signaling pathways. The use of this compound as an internal standard is crucial for accurately quantifying hesperetin levels in studies investigating these pathways.

Hesperetin_Signaling cluster_Inflammation Anti-inflammatory Pathway cluster_Antioxidant Antioxidant Pathway Hesperetin Hesperetin IKK IKK Hesperetin->IKK Inhibits Keap1 Keap1 Hesperetin->Keap1 Inhibits NFkB NF-κB p65 p65 NFkB->p65 IKK->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) p65->Cytokines Transcription Nrf2 Nrf2 ARE ARE Nrf2->ARE Translocation Keap1->Nrf2 Dissociation Antioxidant_Enzymes Antioxidant Enzymes (HO-1, NQO1) ARE->Antioxidant_Enzymes Transcription

References

A Comparative Guide to GC-MS and LC-MS for Hesperetin Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of hesperetin, a flavanone with significant antioxidant, anti-inflammatory, and cardiovascular protective properties, is crucial in pharmaceutical research and development. The choice of analytical technique is paramount for obtaining reliable and sensitive measurements. This guide provides an objective comparison of two powerful analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), for the analysis of hesperetin, supported by experimental data and detailed protocols.

At a Glance: GC-MS vs. LC-MS for Hesperetin

FeatureGC-MSLC-MS
Principle Separation of volatile compoundsSeparation of soluble compounds
Derivatization Mandatory for non-volatile hesperetinNot required
Sensitivity High, with low detection limitsGenerally higher sensitivity (sub-ng/mL levels)
Selectivity HighVery high, especially with tandem MS (MS/MS)
Sample Throughput Lower due to derivatization and longer run timesHigher
Matrix Effects Less prone to ion suppressionCan be susceptible to ion suppression/enhancement
Instrumentation Cost Generally lowerGenerally higher
Typical Use Case Targeted analysis of known compoundsBroad applicability for polar and non-polar compounds, metabolomics

Quantitative Performance Comparison

The following tables summarize the quantitative performance data for hesperetin analysis using validated GC-MS and LC-MS methods.

Table 1: GC-MS Method Performance for Hesperetin Analysis

ParameterReported ValueReference
Linearity Range2-300 ng/mL[1]
Correlation Coefficient (r)> 0.999[1]
Lower Limit of Quantitation (LOQ)2 ng/mL[1]
Accuracy95.00-105.50%[1]
Precision (%RSD)< 7.16%[1]
Recovery> 82.5%

Table 2: LC-MS/MS Method Performance for Hesperetin Analysis

ParameterReported ValueReference
Linearity Range0.2-100 ng/mL
Correlation Coefficient (r)> 0.999
Lower Limit of Quantitation (LOQ)0.2 ng/mL (200 pg/mL)
Accuracy-1.62% to 2.33% (between-run)
Precision (%RSD)2.11–7.76% (between-run)
Recovery> 87%

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing analytical results. Below are representative experimental protocols for both GC-MS and LC-MS analysis of hesperetin.

GC-MS Experimental Protocol

This protocol is based on the simultaneous determination of diosmetin and hesperetin in human plasma and urine.

  • Sample Preparation (Plasma/Urine):

    • To 1 mL of plasma or urine, add an internal standard (e.g., naringenin).

    • Perform enzymatic hydrolysis with β-glucuronidase/sulfatase to release conjugated hesperetin.

    • Extract the analytes using a suitable organic solvent (e.g., ethyl acetate).

    • Evaporate the organic layer to dryness under a stream of nitrogen.

  • Derivatization:

    • Reconstitute the dried extract in a derivatization agent. A common agent for flavonoids is a mixture of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

    • Heat the mixture (e.g., at 70°C for 30 minutes) to form the trimethylsilyl (TMS) derivatives of hesperetin.

  • GC-MS Conditions:

    • Gas Chromatograph: Agilent 6890N GC system or equivalent.

    • Column: HP-5MS capillary column (30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Injector Temperature: 280°C.

    • Oven Temperature Program: Start at 150°C, hold for 1 min, ramp to 280°C at 10°C/min, and hold for 10 min.

    • Mass Spectrometer: Agilent 5973N Mass Selective Detector or equivalent.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of the hesperetin-TMS derivative.

LC-MS/MS Experimental Protocol

This protocol is based on a validated method for the simultaneous quantification of hesperidin and hesperetin in rat plasma.

  • Sample Preparation (Plasma):

    • To a 100 µL plasma sample, add an internal standard (e.g., rac-hesperetin-d3).

    • Perform protein precipitation with a solvent like acetonitrile.

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Alternatively, for cleaner samples, use Solid-Phase Extraction (SPE) on a suitable cartridge (e.g., HyperSep Retain PEP).

  • LC-MS/MS Conditions:

    • Liquid Chromatograph: Agilent 1200 series HPLC or equivalent.

    • Column: Hypersil GOLD Phenyl reversed-phase column (e.g., 100 mm x 2.1 mm, 3 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the analyte, and then re-equilibrating the column.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 10 µL.

    • Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., API 4000).

    • Ionization Mode: Electrospray Ionization (ESI), often in negative mode for hesperetin.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. The precursor ion for hesperetin is m/z 301.3, and a common product ion is m/z 164.1.

Visualizing the Workflow and Comparison

To better illustrate the analytical processes and their key differences, the following diagrams are provided.

GC_MS_LC_MS_Workflow cluster_GCMS GC-MS Workflow cluster_LCMS LC-MS Workflow gc_start Sample Collection (e.g., Plasma, Urine) gc_prep Sample Preparation (Extraction, Hydrolysis) gc_start->gc_prep gc_deriv Derivatization (e.g., Silylation) gc_prep->gc_deriv Mandatory Step gc_inject GC Injection gc_deriv->gc_inject gc_sep Gas Chromatography Separation gc_inject->gc_sep gc_ion Electron Ionization (EI) gc_sep->gc_ion gc_ms Mass Spectrometry (MS Analysis) gc_ion->gc_ms gc_data Data Analysis gc_ms->gc_data lc_start Sample Collection (e.g., Plasma, Urine) lc_prep Sample Preparation (Protein Precipitation/SPE) lc_start->lc_prep lc_inject LC Injection lc_prep->lc_inject lc_sep Liquid Chromatography Separation lc_inject->lc_sep lc_ion Electrospray Ionization (ESI) lc_sep->lc_ion lc_ms Mass Spectrometry (MS/MS Analysis) lc_ion->lc_ms lc_data Data Analysis lc_ms->lc_data

Caption: General experimental workflows for GC-MS and LC-MS analysis.

Technique_Comparison cluster_GCMS GC-MS cluster_LCMS LC-MS Hesperetin Hesperetin Analysis GCMS_node Gas Chromatography-Mass Spectrometry Hesperetin->GCMS_node Option 1 LCMS_node Liquid Chromatography-Mass Spectrometry Hesperetin->LCMS_node Option 2 Derivatization Requires Derivatization (Increases Volatility) GCMS_node->Derivatization Sensitivity_GC High Sensitivity (ng/mL LOQ) GCMS_node->Sensitivity_GC Selectivity_GC High Selectivity GCMS_node->Selectivity_GC Matrix_GC Less Prone to Matrix Effects GCMS_node->Matrix_GC Volatility Analyte must be volatile and thermally stable Derivatization->Volatility No_Derivatization No Derivatization Needed (Direct Analysis) LCMS_node->No_Derivatization Sensitivity_LC Very High Sensitivity (sub-ng/mL LOQ) LCMS_node->Sensitivity_LC Selectivity_LC Very High Selectivity (especially with MS/MS) LCMS_node->Selectivity_LC Matrix_LC Susceptible to Ion Suppression/Enhancement LCMS_node->Matrix_LC Polarity Suitable for polar, non-volatile compounds No_Derivatization->Polarity

Caption: Key characteristics of GC-MS and LC-MS for hesperetin analysis.

Discussion and Conclusion

Both GC-MS and LC-MS are powerful techniques for the quantification of hesperetin. The choice between them depends on the specific requirements of the analysis, available instrumentation, and the complexity of the sample matrix.

LC-MS , particularly when coupled with tandem mass spectrometry (LC-MS/MS), generally offers superior sensitivity and selectivity for hesperetin analysis. The ability to directly analyze hesperetin without the need for derivatization simplifies sample preparation, increases sample throughput, and avoids potential issues with derivatization efficiency and stability. This makes LC-MS/MS the preferred method for pharmacokinetic studies, trace-level quantification in complex biological matrices, and high-throughput screening applications.

GC-MS , on the other hand, is a robust and reliable technique that can provide excellent sensitivity and selectivity. However, the mandatory derivatization step for non-volatile compounds like hesperetin adds complexity and time to the workflow. This step must be carefully optimized and controlled to ensure reproducibility. GC-MS can be a cost-effective alternative to LC-MS, especially in laboratories where it is already established, and for targeted analysis where very high throughput is not the primary concern. The lower susceptibility to matrix effects compared to ESI-based LC-MS can also be an advantage in certain sample types.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Hesperetin Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of various analytical methods for the quantification of hesperetin, a flavonoid with significant therapeutic potential. The following sections detail the performance of High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Thin-Layer Chromatography (HPTLC), and UV-Visible Spectrophotometry, supported by experimental data to aid in method selection and validation for research and quality control purposes.

Comparative Analysis of Analytical Methods

The choice of an analytical method for hesperetin quantification is critical and depends on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation. This section compares the key validation parameters of several commonly employed techniques.

Table 1: Comparison of Chromatographic Methods for Hesperetin Quantification

ParameterHPLC[1]LC-MS/MS[2][3]UPLC-MS/MS[4][5]HPTLC
Linearity Range 25 - 2500 ng/mL0.2 - 100 ng/mL25 - 2500 nM (plasma)100 - 800 ng/spot
Limit of Detection (LOD) 1.61 ng/mL--8.87 ng/spot
Limit of Quantification (LOQ) 4.89 ng/mL0.2 ng/mL (200 pg/mL)-23.21 ng/spot
Accuracy (% Recovery) 95 - 100%-1.62% to 2.33% (between-run)Below 15% deviation98.55 - 99.38%
Precision (% RSD) < 1% (intraday), < 2% (interday)2.11 - 7.76% (between-run)Below 15%0.75 - 1.12%

Table 2: Performance of UV-Visible Spectrophotometry for Hesperidin Quantification

ParameterUV-Visible Spectrophotometry
Linearity Range 1.83 - 24.5 µg/mL
Limit of Detection (LOD) 0.9 µg/mL
Limit of Quantification (LOQ) 3.2 µg/mL
Accuracy (% Recovery) 99.0%
Precision (% RSD) Mean RSD = 2.8%

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical results. This section outlines the experimental protocols for the compared methods.

High-Performance Liquid Chromatography (HPLC)

This method is suitable for the quantification of hesperetin in topical formulations.

  • Instrumentation: HPLC system with a UV detector.

  • Column: Inertsil ODS 3V column.

  • Mobile Phase: A mixture of acetonitrile and acidified water (isocratic elution).

  • Preparation of Standard Solutions: A stock solution of 1 mg/mL hesperetin in methanol is prepared. Working standards are then serially diluted from this stock to concentrations ranging from 25 to 2500 ng/mL.

  • Sample Preparation (for topical gel): Hesperetin is extracted from the gel using methanol, aided by bath sonication to ensure complete extraction.

  • Detection: UV detection wavelength is not specified in the provided abstract but is a critical parameter to be determined based on the UV absorbance maximum of hesperetin.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This highly sensitive and selective method is ideal for quantifying hesperetin in biological matrices like rat plasma.

  • Instrumentation: LC-MS/MS system.

  • Sample Preparation: Solid-phase extraction (SPE) using a HyperSep Retain PEP column is employed to separate hesperidin and hesperetin from rat plasma.

  • Chromatographic Separation: A Hypersil GOLD Phenyl reversed-phase column is used with a gradient elution of 0.1% formic acid in water and acetonitrile.

  • Mass Spectrometry: Analysis is performed in the multiple reaction monitoring (MRM) mode. For hesperetin, negative ionization is used with a precursor/product ion pair of m/z 301.3 → 164.1.

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC offers a simple and rapid method for the quantification of hesperidin (the glycoside form of hesperetin) in plant extracts.

  • Stationary Phase: Aluminum-backed silica gel 60 F254 plates.

  • Mobile Phase: A mixture of ethyl acetate, methanol, and water (15:3:2, v/v/v).

  • Sample Application: Samples are applied as bands onto the HPTLC plate.

  • Development: The plate is developed in a chromatographic chamber.

  • Densitometric Analysis: Quantification is achieved by scanning the plate with a densitometer at the wavelength of maximum absorbance for hesperidin.

UV-Visible Spectrophotometry

This is a simpler and more accessible method for the determination of hesperidin, particularly in pharmaceutical preparations.

  • Instrumentation: UV-Vis spectrophotometer.

  • Solvent: 60% methanol.

  • Optimized Conditions: The method is performed at a pH of 6.4 and a temperature of 37.0 °C.

  • Wavelength of Maximum Absorbance (λmax): 283 nm.

  • Quantification: The concentration of hesperidin is determined by measuring the absorbance at 283 nm and comparing it to a standard calibration curve.

Visualizations

The following diagrams illustrate the experimental workflow for analytical method validation and a key signaling pathway modulated by hesperetin.

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation stock Stock Solution (1 mg/mL Hesperetin in Methanol) working Working Standards (Serial Dilutions) stock->working instrument Instrumental Analysis (HPLC, LC-MS/MS, etc.) working->instrument sample Sample Preparation (e.g., Extraction from Matrix) sample->instrument data_acq Data Acquisition instrument->data_acq linearity Linearity data_acq->linearity accuracy Accuracy data_acq->accuracy precision Precision data_acq->precision lod_loq LOD & LOQ data_acq->lod_loq robustness Robustness data_acq->robustness

Caption: Experimental workflow for analytical method validation.

hesperetin_pathway cluster_sirt1_ampk SIRT1-AMPK Pathway cluster_tgf_beta TGF-β Pathway hesperetin Hesperetin sirt1 SIRT1 hesperetin->sirt1 activates receptor TGF-β Receptor hesperetin->receptor inhibits ampk AMPK sirt1->ampk activates cellular_reg Cellular Regulation ampk->cellular_reg tgf_beta TGF-β tgf_beta->receptor smad3 Smad3 Phosphorylation receptor->smad3 migration_invasion Cell Migration & Invasion smad3->migration_invasion

Caption: Hesperetin's modulation of signaling pathways.

References

Limit of detection and quantification for hesperetin using Hesperetin-13C-d3

Author: BenchChem Technical Support Team. Date: November 2025

Hesperetin Quantification: A Comparative Guide to Analytical Limits

For researchers and drug development professionals, accurate quantification of hesperetin, a flavonoid with diverse biological activities, is paramount. The use of a stable isotope-labeled internal standard, such as Hesperetin-¹³C-d₃, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for achieving the highest accuracy and precision. This guide provides a comparative overview of the limit of detection (LOD) and limit of quantification (LOQ) for hesperetin using various analytical methods, with a focus on LC-MS/MS utilizing a closely related deuterated internal standard, rac-Hesperetin-d₃, due to the limited availability of public data for Hesperetin-¹³C-d₃.

Performance Comparison
Analytical MethodInternal StandardMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
LC-MS/MS rac-Hesperetin-d₃ Rat Plasma Not Reported 0.2 ng/mL (200 pg/mL) [1][2]
LC-MS/MSNot SpecifiedSpices & Herbal RootNot Reported0.1 - 2.0 ng/mL[3]
GC/MSNaringeninHuman Plasma & UrineNot Reported2 ng/mL[4]
HPLC-UVNoneTopical Gel1.61 ng/mL4.89 ng/mL[5]

As the data indicates, LC-MS/MS methods, particularly those employing an isotopic internal standard, offer superior sensitivity for hesperetin quantification, achieving LOQ values in the sub-ng/mL range. The use of an internal standard like Hesperetin-¹³C-d₃ is expected to yield similar, if not better, performance due to the identical chemical properties and chromatographic behavior to the analyte, which corrects for matrix effects and variations in sample processing.

Experimental Protocols

To provide a practical reference, a detailed experimental protocol for the quantification of hesperetin in a biological matrix using LC-MS/MS with a deuterated internal standard is outlined below. This protocol is based on methodologies reported in the scientific literature for similar applications.

Sample Preparation (Solid-Phase Extraction)
  • To 100 µL of plasma, add the internal standard solution (e.g., Hesperetin-¹³C-d₃ or rac-Hesperetin-d₃).

  • Perform a solid-phase extraction (SPE) using a suitable cartridge (e.g., HyperSep Retain PEP).

  • Wash the cartridge to remove interferences.

  • Elute the analyte and internal standard.

  • Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.

Liquid Chromatography (LC)
  • Column: A reversed-phase column suitable for flavonoid analysis (e.g., Hypersil GOLD Phenyl).

  • Mobile Phase: A gradient elution using:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: Acetonitrile.

  • Flow Rate: A typical flow rate for analytical UPLC/HPLC systems.

  • Injection Volume: A small injection volume (e.g., 5-10 µL).

Tandem Mass Spectrometry (MS/MS)
  • Ionization Mode: Electrospray ionization (ESI), typically in negative mode for hesperetin.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Hesperetin: m/z 301.3 → 164.1

    • rac-Hesperetin-d₃ (surrogate for Hesperetin-¹³C-d₃): m/z 304.3 → 164.1

    • Note: The exact MRM transition for Hesperetin-¹³C-d₃ would need to be optimized but is expected to have a precursor ion of m/z 307.x.

Quantification

The concentration of hesperetin in the samples is determined by constructing a calibration curve using the peak area ratio of the analyte to the internal standard versus the concentration of the calibration standards.

Workflow Visualization

The following diagram illustrates the general workflow for determining the limit of detection and quantification of hesperetin using an LC-MS/MS method with an internal standard.

LOD_LOQ_Workflow cluster_prep Sample & Standard Preparation cluster_extraction Sample Extraction cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Determination A Prepare Hesperetin Calibration Standards C Spike Matrix with Standards & IS A->C B Prepare Hesperetin-13C-d3 Internal Standard Solution B->C D Solid-Phase Extraction (SPE) C->D E Inject Sample D->E F Chromatographic Separation E->F G Mass Spectrometric Detection (MRM) F->G H Construct Calibration Curve G->H I Calculate Signal-to-Noise Ratio G->I J Determine LOD & LOQ H->J I->J

Caption: Workflow for LOD/LOQ determination of hesperetin.

References

Evaluating the Isotope Effect of Hesperetin-13C-d3: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative evaluation of Hesperetin-13C-d3 and its unlabeled counterpart, Hesperetin. While this compound is primarily utilized as an internal standard for the accurate quantification of Hesperetin in bioanalytical methods, its isotopic labeling presents an opportunity to explore the potential therapeutic advantages of the kinetic isotope effect. This document outlines the known biological activities of Hesperetin, the theoretical basis for the enhanced metabolic stability of its deuterated isotopologue, and the experimental protocols to empirically test these hypotheses.

Introduction to Hesperetin and the Kinetic Isotope Effect

Hesperetin is a flavanone, a type of flavonoid, found in citrus fruits.[1] Upon ingestion, hesperidin, the glycoside form of hesperetin, is metabolized in the intestine to release its aglycone, hesperetin, which is then absorbed and exerts various biological effects.[1] Hesperetin is known for its antioxidant, anti-inflammatory, and cardioprotective properties. However, like many flavonoids, it undergoes rapid metabolism in the liver and intestines, which can limit its systemic exposure and therapeutic efficacy.[1]

The substitution of hydrogen atoms with their heavier stable isotope, deuterium, at strategic positions within a molecule can significantly alter its metabolic fate. This phenomenon, known as the deuterium kinetic isotope effect (KIE) , arises from the fact that the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. Consequently, enzymatic reactions that involve the cleavage of a C-H bond as the rate-determining step will proceed more slowly when a C-D bond is present. This can lead to a decreased rate of metabolism, potentially resulting in improved pharmacokinetic properties such as a longer half-life and increased plasma exposure.[2][3]

This compound is a stable isotope-labeled version of Hesperetin, containing three deuterium atoms and one carbon-13 atom. While primarily used for analytical purposes, the deuteration at the methoxy group (d3) could potentially enhance its metabolic stability if this position is a primary site of enzymatic attack.

Comparative Data: Hesperetin vs. This compound

Table 1: In Vitro Permeability of Hesperetin
ParameterValueCell LineExperimental Conditions
Apparent Permeability (Papp) (apical to basolateral)10.43 ± 0.78 nmol/min/mg proteinCaco-2With proton gradient
Apparent Permeability (Papp) (basolateral to apical)5.16 ± 0.73 nmol/min/mg proteinCaco-2Without proton gradient

Data sourced from

Table 2: Pharmacokinetic Parameters of Hesperetin in Rats (Oral Administration)
ParameterValue (Normal Rats)Value (Hyperuricemia Rats)
Cmax (ng/mL)Not specified48.19% decrease compared to normal
Tmax (h)Not specified58.25% increase compared to normal
AUC0-t (ng·h/mL)Not specified19.48% increase compared to normal

Data sourced from

Signaling Pathways Modulated by Hesperetin

Hesperetin has been shown to interact with and modulate several key signaling pathways involved in cellular health and disease. Understanding these pathways is crucial for elucidating its mechanism of action and for designing experiments to compare the pharmacodynamic effects of Hesperetin and this compound.

Transforming Growth Factor-β (TGF-β) Signaling Pathway

Hesperetin has been identified as an inhibitor of the TGF-β signaling pathway. This pathway plays a critical role in cell growth, differentiation, and apoptosis.

TGF_beta_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFb TGF-β TGFbRII TGF-β RII TGFb->TGFbRII binds TGFbRI TGF-β RI TGFbRII->TGFbRI recruits and phosphorylates SMAD23 SMAD2/3 TGFbRI->SMAD23 phosphorylates SMAD_complex SMAD2/3/4 Complex SMAD23->SMAD_complex forms complex with SMAD4 SMAD4 SMAD4->SMAD_complex Gene_expression Target Gene Expression SMAD_complex->Gene_expression translocates and regulates

Caption: TGF-β signaling pathway initiated by ligand binding and culminating in altered gene expression.

SIRT1-AMPK Signaling Pathway

Hesperetin has been shown to activate the SIRT1-AMPK signaling pathway, which is involved in regulating cellular energy homeostasis and has implications for metabolic disorders.

SIRT1_AMPK_pathway Hesperetin Hesperetin SIRT1 SIRT1 Hesperetin->SIRT1 activates LKB1 LKB1 SIRT1->LKB1 deacetylates PGC1a PGC-1α SIRT1->PGC1a deacetylates and activates AMPK AMPK AMPK->SIRT1 increases NAD+/NADH ratio AMPK->PGC1a phosphorylates and activates LKB1->AMPK activates Mitochondrial_Biogenesis Mitochondrial Biogenesis PGC1a->Mitochondrial_Biogenesis

Caption: The interconnected activation loop of the SIRT1 and AMPK signaling pathway by Hesperetin.

Sirt1/Nrf2 Signaling Pathway

Hesperetin also modulates the Sirt1/Nrf2 signaling pathway, which plays a crucial role in protecting against oxidative stress and inflammation.

Sirt1_Nrf2_pathway Hesperetin Hesperetin Sirt1 Sirt1 Hesperetin->Sirt1 activates Nrf2 Nrf2 Sirt1->Nrf2 deacetylates Keap1 Keap1 Nrf2->Keap1 inactivated by ARE Antioxidant Response Element (ARE) Nrf2->ARE translocates to nucleus and binds to Keap1->Nrf2 Antioxidant_Enzymes Antioxidant Enzyme Expression (e.g., HO-1) ARE->Antioxidant_Enzymes promotes transcription

Caption: Hesperetin's activation of the Sirt1/Nrf2 pathway leading to antioxidant enzyme expression.

Experimental Protocols for Comparative Evaluation

To empirically evaluate the isotope effect of this compound, a series of in vitro experiments are recommended.

In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay determines the rate at which a compound is metabolized by liver enzymes, primarily cytochrome P450s. A slower rate of metabolism for this compound compared to Hesperetin would indicate a positive kinetic isotope effect.

Objective: To compare the intrinsic clearance of Hesperetin and this compound in human liver microsomes.

Materials:

  • Human liver microsomes (pooled)

  • Hesperetin and this compound stock solutions (in DMSO)

  • Phosphate buffer (pH 7.4)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (for reaction termination)

  • Internal standard for LC-MS/MS analysis

  • 96-well plates

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Prepare a reaction mixture containing human liver microsomes in phosphate buffer.

  • Add the test compound (Hesperetin or this compound) to the reaction mixture at a final concentration of 1 µM.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture and terminate the reaction by adding 3 volumes of ice-cold acetonitrile containing an internal standard.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.

  • Plot the natural logarithm of the percentage of compound remaining versus time and determine the elimination rate constant (k) from the slope of the linear regression.

  • Calculate the in vitro half-life (t1/2) as 0.693/k.

  • Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t1/2) x (incubation volume / mg microsomal protein).

Expected Outcome: A longer half-life and lower intrinsic clearance for this compound compared to Hesperetin would confirm a positive kinetic isotope effect on its metabolic stability.

Caco-2 Permeability Assay

This assay assesses the ability of a compound to cross the intestinal epithelial barrier, a key determinant of oral bioavailability.

Objective: To compare the intestinal permeability of Hesperetin and this compound.

Materials:

  • Caco-2 cells

  • Transwell inserts

  • Cell culture medium and supplements

  • Hanks' Balanced Salt Solution (HBSS)

  • Hesperetin and this compound stock solutions

  • Lucifer yellow (as a marker for monolayer integrity)

  • LC-MS/MS system

Procedure:

  • Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and the permeability of Lucifer yellow.

  • For the apical-to-basolateral (A-B) permeability assay, add the test compound (Hesperetin or this compound) to the apical chamber.

  • At specified time intervals, collect samples from the basolateral chamber.

  • For the basolateral-to-apical (B-A) permeability assay, add the test compound to the basolateral chamber and collect samples from the apical chamber.

  • Quantify the concentration of the test compound in the collected samples using LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the insert, and C0 is the initial concentration in the donor chamber.

Expected Outcome: It is not expected that the isotopic labeling in this compound will significantly alter its passive permeability. However, if active transport mechanisms are involved and are sensitive to subtle structural changes, minor differences in Papp values might be observed.

Experimental Workflow Diagram

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation (Hypothetical) Metabolic_Stability Metabolic Stability Assay (Liver Microsomes) Data_Analysis Data Analysis and Comparison Metabolic_Stability->Data_Analysis Permeability Permeability Assay (Caco-2 Cells) Permeability->Data_Analysis Pharmacokinetics Pharmacokinetic Study (e.g., in Rats) Data_Analysis->Pharmacokinetics Inform In Vivo Study Design Pharmacodynamics Pharmacodynamic Study (Disease Model) Pharmacokinetics->Pharmacodynamics PKPD_Modeling PK/PD Modeling Pharmacokinetics->PKPD_Modeling Pharmacodynamics->PKPD_Modeling

Caption: A proposed workflow for the comprehensive evaluation of the isotope effect of this compound.

Conclusion and Future Directions

While this compound is established as a valuable tool for bioanalytical applications, its potential as a therapeutically enhanced version of Hesperetin warrants investigation. The deuterium kinetic isotope effect is a proven strategy for improving the metabolic stability and pharmacokinetic profiles of drug candidates. The experimental protocols outlined in this guide provide a framework for systematically evaluating the isotope effect of this compound.

Should in vitro studies demonstrate a significant improvement in metabolic stability for this compound, subsequent in vivo pharmacokinetic and pharmacodynamic studies would be the logical next step. A comparative pharmacokinetic study in an animal model would provide crucial data on parameters such as half-life, clearance, and overall exposure (AUC). Furthermore, evaluating the efficacy of this compound versus Hesperetin in a relevant disease model would be essential to determine if the improved pharmacokinetics translate to enhanced therapeutic benefit. Such a comprehensive evaluation will be critical in determining the potential of this compound as a novel therapeutic agent.

References

Safety Operating Guide

Proper Disposal of Hesperetin-13C-d3: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring the safe and compliant disposal of laboratory chemicals is paramount for environmental protection and occupational health. This guide provides detailed procedures for the proper disposal of Hesperetin-13C-d3, a stable isotope-labeled internal standard used in quantitative analysis.

This compound, like its parent compound Hesperetin, is a flavonoid found in citrus fruits. While not classified as a hazardous substance, adherence to proper disposal protocols is essential to maintain a safe laboratory environment and comply with regulations. The chemical, physical, and toxicological properties of this compound have not been exhaustively investigated, warranting careful handling and disposal.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are equipped with the appropriate personal protective equipment (PPE).

Personal Protective Equipment (PPE)Specifications
Eye Protection Chemical safety goggles or glasses conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.
Hand Protection Compatible chemical-resistant gloves.
Body Protection A laboratory coat should be worn.

Handling Recommendations:

  • Avoid generating dust when handling the solid form.

  • Ensure adequate ventilation in the work area.

  • Avoid contact with skin, eyes, and clothing.

  • Do not ingest or inhale.

Step-by-Step Disposal Procedure

The primary method for the disposal of this compound is to treat it as chemical waste and dispose of it through a licensed professional waste disposal service.

  • Collection:

    • Collect waste this compound, including any contaminated materials (e.g., weighing paper, pipette tips), in a clearly labeled, sealed, and suitable container.

    • The container should be appropriate for chemical waste and compatible with the substance.

  • Labeling:

    • Clearly label the waste container with "this compound" and any other relevant hazard information. While not classified as hazardous, accurate labeling is crucial for waste management personnel.

  • Storage:

    • Store the sealed waste container in a designated, cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

  • Professional Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company to arrange for pickup and disposal.

    • Follow all local, state, and federal regulations for chemical waste disposal. Do not dispose of this compound down the drain or in regular trash.

Accidental Release Measures

In the event of a spill:

  • Containment:

    • For solid spills, sweep up the material and place it into a suitable container for disposal. Avoid creating dust.

    • For solutions, absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal.

  • Decontamination:

    • Clean the affected area thoroughly.

  • Ventilation:

    • Ensure the area is well-ventilated.

Disposal Workflow Diagram

cluster_prep Preparation cluster_collection Collection & Labeling cluster_storage_disposal Storage & Final Disposal start Start: Identify this compound Waste ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe collect Collect Waste in a Suitable, Sealed Container ppe->collect label_waste Label Container Clearly: 'this compound Waste' collect->label_waste store Store in a Designated, Cool, Dry, Ventilated Area label_waste->store contact_ehs Contact Institutional EHS or Licensed Waste Disposal Service store->contact_ehs end End: Professional Disposal contact_ehs->end

Personal protective equipment for handling Hesperetin-13C-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for handling Hesperetin-13C-d3 in a laboratory setting. The following procedures are based on the safety data sheet (SDS) for the parent compound, Hesperetin, as a specific SDS for this compound was not available at the time of publication. Hesperetin is not classified as a hazardous substance; however, standard laboratory safety precautions should always be observed.[1][2]

Personal Protective Equipment (PPE)

Standard laboratory personal protective equipment is recommended to minimize exposure and ensure safety during the handling of this compound.

PPE CategoryItemSpecification
Eye Protection Safety GlassesMust conform to EN 166 (EU) or NIOSH (US) standards.[3]
Hand Protection GlovesStandard laboratory gloves (e.g., nitrile).
Body Protection Lab CoatA standard laboratory coat should be worn.
Respiratory Protection Not generally requiredA laboratory fume hood or other local exhaust ventilation should be used.[3]

Operational Plan: Handling and Storage

Proper handling and storage are crucial for maintaining the integrity of this compound and ensuring a safe laboratory environment.

Handling
  • Engineering Controls : Handle the compound in a well-ventilated area, preferably within a laboratory fume hood to avoid the creation of dust.

  • Personal Hygiene : Wash hands thoroughly after handling.

  • Avoidance : Avoid contact with skin and eyes, and prevent the formation of dust.

Storage
ParameterRecommendation
Temperature Store at -20°C for long-term stability.
Container Keep the container tightly closed.
Environment Store in a dry and well-ventilated place.

The following diagram outlines the standard operational workflow for handling this compound.

start Start ppe Don Personal Protective Equipment (PPE) - Lab coat - Safety glasses - Gloves start->ppe prep_workspace Prepare Workspace - Ensure fume hood is operational - Gather necessary equipment ppe->prep_workspace retrieve_compound Retrieve this compound from -20°C storage prep_workspace->retrieve_compound handle_compound Handle Compound in Fume Hood - Weighing - Dissolving - Aliquoting retrieve_compound->handle_compound cleanup Clean Workspace and Equipment handle_compound->cleanup remove_ppe Remove PPE cleanup->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands end End wash_hands->end

Operational Workflow for Handling this compound

Disposal Plan

As this compound is a non-radioactive, stable isotope-labeled compound, it can be disposed of as non-hazardous chemical waste, in accordance with local, state, and federal regulations.

Waste Categories and Procedures
Waste TypeDisposal Procedure
Solid Waste Place in a designated, sealed container for non-hazardous chemical waste.
Liquid Waste Consult local regulations. Some non-hazardous liquid waste may be suitable for drain disposal with approval, while others may require collection in a designated waste container.
Empty Containers Deface the label and dispose of in regular trash, ensuring no residual chemical remains.

The following diagram illustrates the decision-making process for the disposal of this compound and associated materials.

start Start Disposal Process identify_waste Identify Waste Type start->identify_waste solid_waste Solid Waste (Unused compound, contaminated consumables) identify_waste->solid_waste Solid liquid_waste Liquid Waste (Solutions containing the compound) identify_waste->liquid_waste Liquid empty_container Empty Container identify_waste->empty_container Container solid_disposal Place in designated non-hazardous solid chemical waste container solid_waste->solid_disposal liquid_disposal Follow local regulations for non-hazardous liquid chemical waste liquid_waste->liquid_disposal container_disposal Deface label and dispose of in regular trash empty_container->container_disposal end End Disposal solid_disposal->end liquid_disposal->end container_disposal->end

Disposal Plan for this compound Waste

Experimental Protocols

This compound is intended for use as an internal standard for the quantification of hesperetin by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical experimental workflow would involve:

  • Sample Preparation : Extraction of the analyte (hesperetin) from the biological or experimental matrix.

  • Internal Standard Spiking : Addition of a known quantity of this compound to the extracted sample.

  • Instrumental Analysis : Injection of the spiked sample into the GC-MS or LC-MS system.

  • Data Analysis : Quantification of the native hesperetin by comparing its peak area to that of the isotopically labeled internal standard.

References

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